3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 7-chloroimidazo[4,5-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-6-14-8-7(12)4-5-13-9(8)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKOBEZGRPNKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C(C=CN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Utility of 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in the realm of kinase inhibition.[1][2] Its structural resemblance to endogenous purines allows for strategic interactions with a variety of biological targets. This guide provides an in-depth technical overview of a key synthetic intermediate, 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine, focusing on its chemical properties, synthesis, reactivity, and applications in drug development. While specific experimental data for this exact molecule is not extensively published, this guide leverages data from closely related and well-characterized analogs to provide a robust and practical resource for researchers.
Core Chemical and Physical Properties
This compound is a functionalized heterocyclic compound designed for further synthetic elaboration. The tert-butyloxycarbonyl (Boc) protecting group on the imidazole nitrogen modulates the reactivity of the bicyclic system and enhances solubility in organic solvents, while the chlorine atom at the 7-position serves as a versatile handle for cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClN₃O₂ | [3] |
| Molecular Weight | 253.68 g/mol | [3] |
| CAS Number | 878011-41-7 | [3] |
| Appearance | Expected to be a solid | [4] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |
| Storage | Store in an inert atmosphere at room temperature. | [3] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the Boc protecting group. A representative synthetic approach is outlined below.
General Synthetic Workflow
The synthesis commences with a substituted pyridine derivative, which undergoes nitration, reduction of the nitro group to an amine, and subsequent cyclization with a suitable one-carbon source to form the imidazole ring. The final step is the protection of the imidazole nitrogen with a Boc group.
Experimental Protocol: A Representative Synthesis
The following is a generalized, step-by-step methodology for the synthesis of a Boc-protected chloro-imidazo[4,5-b]pyridine derivative, based on established literature procedures for analogous compounds.[5][6]
Step 1: Synthesis of 7-Chloro-3H-imidazo[4,5-b]pyridine
-
To a solution of 2,3-diamino-4-chloropyridine (1.0 eq) in an appropriate solvent such as ethanol, add a cyclizing agent like formic acid (excess).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude material by column chromatography on silica gel to afford pure 7-chloro-3H-imidazo[4,5-b]pyridine.
Step 2: Boc Protection
-
Dissolve 7-chloro-3H-imidazo[4,5-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example, triethylamine (1.5 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the imidazole proton (C2-H) around δ 8.0-8.5 ppm.- A doublet for the pyridine proton at C5 around δ 8.3-8.6 ppm.- A doublet for the pyridine proton at C6 around δ 7.3-7.6 ppm.- A singlet for the nine protons of the Boc group around δ 1.6-1.8 ppm. |
| ¹³C NMR | - A signal for the carbonyl carbon of the Boc group around δ 148-150 ppm.- A signal for the quaternary carbon of the Boc group around δ 85-87 ppm.- Signals for the aromatic carbons of the imidazo[4,5-b]pyridine core in the range of δ 115-155 ppm.- A signal for the methyl carbons of the Boc group around δ 28 ppm. |
| IR (Infrared Spectroscopy) | - A strong C=O stretching vibration for the Boc carbonyl group around 1730-1750 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic protons.- C-N and C=C stretching vibrations characteristic of the heterocyclic core. |
| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (253.68 for C₁₁H₁₂ClN₃O₂). |
Reactivity and Synthetic Utility
This compound is a valuable building block due to its two primary points of reactivity: the C7-chloro substituent and the N3-Boc protecting group.
Suzuki-Miyaura Cross-Coupling
The chlorine atom at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl substituents.[8]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 7-substituted product.
Boc Deprotection
The Boc group can be readily removed under acidic conditions to liberate the imidazole nitrogen, which can then be further functionalized or may be required for biological activity.
Experimental Protocol: Boc Deprotection
-
Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane or 1,4-dioxane.
-
Add an acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride) and can be used directly in the next step or neutralized with a base to yield the free amine.
Applications in Drug Discovery
The imidazo[4,5-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[2][8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. This compound serves as a key starting material for the synthesis of a diverse library of potential kinase inhibitors. The 7-position, after a Suzuki coupling, often serves as a key interaction point within the ATP-binding pocket of the target kinase, while modifications at other positions can fine-tune potency and selectivity.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its well-defined points of reactivity at the 7-position and the Boc-protected nitrogen allow for the systematic and efficient synthesis of a wide array of substituted imidazo[4,5-b]pyridines. This versatility makes it an invaluable tool for researchers and scientists engaged in the discovery and development of novel therapeutics, particularly in the field of kinase inhibitors. This guide provides a foundational understanding of its properties and synthetic utility, empowering its effective application in drug discovery programs.
References
- 1. tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate [myskinrecipes.com]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. achmem.com [achmem.com]
- 4. 7-Chloro-3H-imidazo[4,5-b]pyridine | 6980-11-6 [sigmaaldrich.com]
- 5. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. pubs.acs.org [pubs.acs.org]
Introduction: The Significance of Imidazo[4,5-b]pyridines in Drug Discovery
An In-Depth Technical Guide to the Synthesis of 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[1][2] This bioisosteric relationship allows these compounds to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes, making them foundational components in the development of novel therapeutics.[2][3] Their derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3]
The specific molecule, this compound, serves as a crucial and versatile building block in the synthesis of more complex pharmaceutical agents. The chloro-substituent at the 7-position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse functionalities. The tert-butyloxycarbonyl (Boc) protecting group on the N3-nitrogen serves a dual purpose: it enhances solubility in organic solvents and, critically, directs subsequent chemical transformations to other positions of the heterocyclic core by modulating the electronic properties and sterically hindering the protected nitrogen. This guide provides a detailed examination of the prevalent synthetic strategies for this key intermediate, emphasizing the chemical rationale behind the procedural choices.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic approach to this compound involves two primary disconnections: the removal of the Boc group and the formation of the imidazole ring. This deconstruction points to a two-stage synthetic strategy.
Caption: Retrosynthetic pathway for the target molecule.
The forward synthesis, therefore, proceeds via two principal stages:
-
Formation of the Imidazo[4,5-b]pyridine Core: Construction of the bicyclic system to yield 7-chloro-3H-imidazo[4,5-b]pyridine.
-
Regioselective N-Boc Protection: Installation of the Boc group onto the N3 nitrogen of the imidazole ring.
Part I: Synthesis of the 7-Chloro-3H-imidazo[4,5-b]pyridine Core
The construction of the fused imidazole ring is the most critical phase of the synthesis. The most common and reliable method starts from a substituted pyridine precursor, typically 2-amino-4-chloro-3-nitropyridine. This approach involves a one-pot reduction of the nitro group followed by an acid-catalyzed cyclization.
Caption: Overall synthetic workflow from the starting material.
Mechanism and Rationale
The one-pot reaction starting from 4-chloro-3-nitropyridin-2-amine is highly efficient.[4]
-
Reduction: The nitro group at the 3-position is reduced to an amine. Iron powder in acetic acid is a classic, cost-effective, and robust choice for this transformation.[4] Other reducing agents like stannous chloride (SnCl₂) or catalytic hydrogenation can also be employed, but the iron/acetic acid system is often preferred for its scalability and mild conditions.
-
Cyclization: The newly formed, in situ generated 4-chloro-2,3-diaminopyridine is highly reactive. In the presence of a one-carbon source (like formic acid or an orthoester) and an acid catalyst, it undergoes intramolecular condensation.[5] The more nucleophilic amine at the 3-position attacks the carbonyl equivalent, and subsequent dehydration leads to the formation of the imidazole ring, yielding the stable aromatic system.[5]
This one-pot procedure is advantageous as it avoids the isolation of the potentially unstable diaminopyridine intermediate.
Part II: Regioselective N-Boc Protection
The imidazo[4,5-b]pyridine core possesses two nitrogen atoms in the imidazole ring (N1 and N3) that can be acylated. The synthesis of the target compound requires selective protection at the N3 position.
Causality of Experimental Choices
-
Protecting Group: The tert-butyloxycarbonyl (Boc) group is chosen for several reasons. It is stable to many basic and nucleophilic conditions, allowing for subsequent modifications at other parts of the molecule.[6] Crucially, it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), which provides an orthogonal deprotection strategy if other protecting groups are present.[6]
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc group due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[6]
-
Base/Catalyst: The reaction is typically performed in the presence of a non-nucleophilic base. Triethylamine (TEA) can be used to scavenge the acid formed during the reaction. For less reactive substrates, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the acylation.
While a mixture of N1 and N3 isomers can form, the N3 isomer is often the major product. The precise regioselectivity can be influenced by the solvent and reaction conditions, but for many imidazo[4,5-b]pyridine systems, the N3 position is electronically favored for substitution. Separation of the desired N3 isomer from any N1 byproduct is typically achieved via column chromatography.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies described in the literature.[4][5]
Protocol 1: Synthesis of 7-Chloro-3H-imidazo[4,5-b]pyridine
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 4-Chloro-3-nitropyridin-2-amine | 173.55 | 10.0 g | 57.6 mmol | 1.0 |
| Iron Powder | 55.84 | 16.1 g | 288 mmol | 5.0 |
| Acetic Acid | 60.05 | 150 mL | - | - |
| Triethyl Orthoformate | 148.19 | 25.6 mL | 173 mmol | 3.0 |
Step-by-Step Methodology:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitropyridin-2-amine (10.0 g, 57.6 mmol) and acetic acid (150 mL).
-
Stir the mixture to form a suspension. Add iron powder (16.1 g, 288 mmol) portion-wise over 15 minutes. The reaction is exothermic, and the internal temperature may rise.
-
After the addition is complete, heat the reaction mixture to 95 °C and stir for 2 hours. The color of the mixture will change, indicating the reduction of the nitro group.
-
Cool the mixture to room temperature. Add triethyl orthoformate (25.6 mL, 173 mmol) to the flask.
-
Heat the mixture to reflux (approximately 120 °C) and maintain for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting diamine is consumed.
-
Once complete, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate (2 x 50 mL).
-
Concentrate the filtrate under reduced pressure to remove the acetic acid and excess reagents.
-
Neutralize the residue carefully by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 7-chloro-3H-imidazo[4,5-b]pyridine as a solid.[7][8]
Protocol 2: Synthesis of this compound
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 7-Chloro-3H-imidazo[4,5-b]pyridine | 153.57 | 5.0 g | 32.5 mmol | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 7.8 g | 35.8 mmol | 1.1 |
| Triethylamine (TEA) | 101.19 | 6.8 mL | 48.8 mmol | 1.5 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Step-by-Step Methodology:
-
Dissolve 7-chloro-3H-imidazo[4,5-b]pyridine (5.0 g, 32.5 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.
-
Add triethylamine (6.8 mL, 48.8 mmol) to the solution.
-
Add di-tert-butyl dicarbonate (7.8 g, 35.8 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.[9]
Conclusion
The synthesis of this compound is a well-established process that is critical for the development of novel imidazo[4,5-b]pyridine-based therapeutics. The strategy relies on a robust, one-pot construction of the heterocyclic core from commercially available 2-amino-4-chloro-3-nitropyridine, followed by a regioselective N-Boc protection. The choice of reagents and conditions, from the iron-mediated reduction to the use of the Boc anhydride, is dictated by principles of efficiency, cost-effectiveness, and chemical compatibility. This guide provides a comprehensive framework and detailed protocols to enable researchers in the field of drug discovery to reliably produce this valuable synthetic intermediate.
References
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Synthonix, Inc > 6980-11-6 | 7-Chloro-3H-imidazo[4,5-b]pyridine [synthonix.com]
- 8. 7-Chloro-3H-imidazo[4,5-b]pyridine | 6980-11-6 [sigmaaldrich.com]
- 9. achmem.com [achmem.com]
An In-depth Technical Guide to Dabrafenib (CAS 1195765-45-7): A Targeted Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of the RAF family of serine/threonine protein kinases, with a primary focus on mutated BRAF kinases.[1][2] Activating mutations in the BRAF gene, particularly the V600E substitution, are critical oncogenic drivers in a significant proportion of cancers, most notably metastatic melanoma.[3] These mutations lead to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, fostering uncontrolled cellular proliferation and survival.[3] Dabrafenib was approved by the FDA in 2013 for the treatment of patients with unresectable or metastatic melanoma harboring the BRAF V600E mutation.[4] This guide provides a comprehensive overview of the preclinical and clinical data that have defined the properties, structure, and therapeutic application of Dabrafenib.
Chemical Properties and Structure
Dabrafenib is an orally bioavailable, ATP-competitive inhibitor.[1][5] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1195765-45-7[1][2][5][6][7] |
| Synonyms | GSK2118436, GSK2118436A[1][2][5][6] |
| Molecular Formula | C23H20F3N5O2S2[1][2][6] |
| Molecular Weight | 519.56 g/mol [2][5][6] |
| IUPAC Name | N-(3-(5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide[6] |
| SMILES | CC(C)(C)C1=NC(C2=C(F)C(NS(C3=C(F)C=CC=C3F)(=O)=O)=CC=C2)=C(C4=CC=NC(N)=N4)S1[5] |
| Appearance | White to off-white solid[5] |
| Purity | ≥98%[1] |
| Solubility | Soluble in DMSO and DMF[1] |
Mechanism of Action: Targeting the MAPK Pathway
The RAS/RAF/MEK/ERK, or MAPK, pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. In many cancers, mutations in the BRAF gene, particularly the V600E mutation, lead to a constitutively active BRAF kinase. This results in persistent downstream signaling through MEK and ERK, driving tumor proliferation.[3]
Dabrafenib functions as an ATP-competitive inhibitor, binding to the active conformation of the BRAF kinase.[7] This binding action prevents the phosphorylation and subsequent activation of downstream MEK and ERK proteins.[3][7] The inhibition of this signaling cascade ultimately leads to a G1 cell cycle arrest and apoptosis, characterized by the activation of caspase-3/7.[3][7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. afuresertib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Dabrafenib | 1195765-45-7 [sigmaaldrich.com]
- 7. Afuresertib - LKT Labs [lktlabs.com]
Spectroscopic Analysis of 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine: A Technical Guide
An In-depth Guide for Researchers and Drug Development Professionals
Foreword by the Senior Application Scientist
The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] The targeted introduction of substituents, such as a chlorine atom at the 7-position and a tert-butyloxycarbonyl (Boc) protecting group, allows for precise molecular tailoring to enhance therapeutic potential and facilitate further synthetic modifications. A thorough understanding of the spectroscopic characteristics of these complex heterocyclic systems is paramount for unambiguous structure elucidation, purity assessment, and quality control in the drug discovery and development pipeline.
This technical guide provides a detailed exploration of the spectroscopic data for a key intermediate, 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine. It is designed to serve as a practical resource for researchers, offering not just the spectral data but also the rationale behind the experimental design and data interpretation. By grounding our analysis in established principles of spectroscopy and providing clear, actionable protocols, we aim to empower fellow scientists in their pursuit of novel therapeutics based on the imidazo[4,5-b]pyridine core.
Molecular Structure and Isomerism
The structural integrity of this compound is the foundation of its chemical behavior and, consequently, its spectroscopic signature. The presence of the Boc protecting group on one of the imidazole nitrogens introduces the possibility of regioisomerism. It is crucial to confirm the position of this group to ensure the correct molecular architecture for subsequent synthetic steps.
Caption: Molecular structure of this compound.
Synthesis and Purification: A Prerequisite for Reliable Data
The quality of spectroscopic data is intrinsically linked to the purity of the analyte. The synthesis of this compound is typically achieved through the protection of 7-chloro-3H-imidazo[4,5-b]pyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 7-chloro-3H-imidazo[4,5-b]pyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Addition of Protecting Group: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.
This rigorous purification is a critical, self-validating step to ensure that the subsequent spectroscopic analysis is performed on a homogenous sample, free from starting materials, reagents, or by-products that could confound data interpretation.
Spectroscopic Characterization: A Multi-faceted Approach
A combination of spectroscopic techniques is employed to provide a comprehensive and unambiguous characterization of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the electronic environment and connectivity of protons in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 1H | H-2 |
| ~8.3 | d | 1H | H-5 |
| ~7.4 | d | 1H | H-6 |
| ~1.7 | s | 9H | Boc (3 x CH₃) |
Note: Predicted values are based on the analysis of similar imidazo[4,5-b]pyridine structures. Actual experimental values may vary slightly.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C=O (Boc) |
| ~148 | C-7a |
| ~145 | C-5 |
| ~142 | C-2 |
| ~135 | C-7 |
| ~120 | C-6 |
| ~118 | C-3a |
| ~85 | C(CH₃)₃ (Boc) |
| ~28 | C(CH₃)₃ (Boc) |
Note: Predicted values are based on the analysis of similar imidazo[4,5-b]pyridine structures. Actual experimental values may vary slightly.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₁H₁₂ClN₃O₂, the expected monoisotopic mass is approximately 253.06 g/mol .[3] The presence of a chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in a ~3:1 ratio).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~2980-2850 | C-H stretch (alkyl) |
| ~1750-1730 | C=O stretch (Boc) |
| ~1600-1450 | C=C and C=N stretch (aromatic) |
| ~800-600 | C-Cl stretch |
Integrated Spectroscopic Data Analysis Workflow
The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression from data acquisition to structural confirmation.
Caption: Workflow for the integrated spectroscopic analysis of this compound.
Conclusion: Ensuring Scientific Integrity
The meticulous application of these spectroscopic techniques provides a robust and self-validating system for the characterization of this compound. Each piece of data, from the chemical shifts in NMR to the molecular ion peak in mass spectrometry and the characteristic stretches in IR, serves as a checkpoint to confirm the identity and purity of the compound. This rigorous analytical approach is indispensable for ensuring the reliability and reproducibility of research findings and is a critical component of the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) framework in scientific research.
References
The Strategic Intermediate: A Technical Guide to 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Imidazo[4,5-b]pyridine
The imidazo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, primarily due to its structural similarity to purines. This bioisosteric relationship allows compounds based on this framework to interact with a wide array of biological targets, making them a fertile ground for drug discovery.[1][2] Derivatives of imidazo[4,5-b]pyridine have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer and antimicrobial agents.[1][3] The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group and a chlorine atom at specific positions of this scaffold, as seen in 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine, creates a versatile intermediate for the synthesis of more complex molecules. This guide provides an in-depth look at the molecular characteristics, synthesis, and applications of this key building block.
Physicochemical and Structural Characteristics
This compound, also known by its systematic name tert-butyl 7-chloro-3H-imidazo[4,5-b]pyridine-3-carboxylate, is a stable solid compound under standard laboratory conditions. The incorporation of the Boc group serves to protect the nitrogen at the 3-position of the imidazo[4,5-b]pyridine ring system, allowing for selective reactions at other sites of the molecule. The chlorine atom at the 7-position provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse functional groups.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClN₃O₂ | [4][5] |
| Molecular Weight | 253.68 g/mol | [4][5] |
| CAS Number | 878011-41-7 | [4] |
| Appearance | Solid | [2] |
| Storage | Inert atmosphere, Room Temperature | [4] |
Synthesis and Mechanistic Insights
A logical synthetic approach would likely start with a precursor such as 2-amino-3-nitro-4-chloropyridine. The nitro group can be reduced to an amine, followed by cyclization and subsequent protection of the imidazole nitrogen with the Boc group. The choice of reagents and reaction conditions is critical to ensure regioselectivity and high yields.
Illustrative Synthetic Workflow
Caption: A plausible synthetic pathway to this compound.
Expected Spectroscopic Analysis for Structural Verification
Verifying the structure of synthesized this compound is crucial. Based on the analysis of closely related imidazo[4,5-b]pyridine derivatives reported in the literature, the following spectroscopic signatures can be anticipated.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector, typically in the range of 1.4-1.6 ppm. The aromatic protons on the pyridine and imidazole rings would appear further downfield.
-
¹³C NMR: The carbon NMR would display signals for the quaternary carbon of the Boc group around 80-85 ppm and the carbonyl carbon around 150-155 ppm. The carbons of the imidazo[4,5-b]pyridine core would resonate in the aromatic region (approximately 110-155 ppm).
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 253.68 g/mol , with a characteristic isotopic pattern due to the presence of a chlorine atom.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable intermediate in the synthesis of compounds with potential therapeutic applications. The presence of the chlorine atom at the 7-position allows for its use in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide range of substituents, facilitating the exploration of the chemical space around the imidazo[4,5-b]pyridine core to optimize biological activity.
Research on related imidazo[4,5-b]pyridine derivatives has shown significant potential in several therapeutic areas:
-
Anticancer Activity: Many compounds with this core structure have been investigated for their ability to inhibit kinases and other proteins involved in cancer cell proliferation.[1][3]
-
Antimicrobial Agents: The scaffold has been incorporated into molecules designed to combat bacterial and fungal infections.[1][3]
Workflow for a Suzuki Coupling Reaction
Caption: General workflow for a Suzuki coupling reaction using the title compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Hazard Statements: According to supplier safety data, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may be harmful if inhaled.[4]
-
Precautionary Statements: It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment, including gloves and eye protection.[4]
Always consult the material safety data sheet (MSDS) before handling this compound and work in a well-ventilated fume hood.
Conclusion
This compound is a strategically designed intermediate that offers researchers in drug discovery and organic synthesis a versatile platform for the creation of novel and complex molecules. Its protected imidazole nitrogen and reactive chlorine atom provide orthogonal handles for synthetic manipulation, enabling the efficient construction of libraries of compounds for biological screening. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation therapeutics.
References
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine nucleus, a bioisostere of natural purines, has emerged as a "privileged" scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the imidazo[4,5-b]pyridine core, from its fundamental chemical properties and synthesis to its diverse applications in drug discovery. We will delve into the structure-activity relationships that govern its biological effects and explore its role as a potent inhibitor of various enzymes, particularly kinases. Detailed experimental protocols and visual workflows are provided to equip researchers with the practical knowledge needed to explore this versatile pharmacophore.
Introduction: The Rise of a Versatile Pharmacophore
The imidazo[4,5-b]pyridine ring system, consisting of a pyridine ring fused to an imidazole ring, has garnered significant attention in the field of medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to mimic these essential biomolecules and interact with their corresponding biological targets.[2][3] This inherent bioisosterism is a key factor behind the diverse pharmacological activities exhibited by its derivatives, which include anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4] The versatility of this scaffold, coupled with its synthetic tractability, makes it an attractive starting point for the design and development of novel therapeutic agents.[5]
The core structure of imidazo[4,5-b]pyridine, also known as 1-deazapurine, provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[4] This guide will explore the chemical nuances of this scaffold and its profound implications for drug design.
Physicochemical Properties and Synthetic Strategies
The chemical nature of the imidazo[4,5-b]pyridine core is characterized by the interplay of the electron-donating imidazole ring and the electron-withdrawing pyridine ring. This electronic arrangement influences the molecule's reactivity, solubility, and ability to participate in hydrogen bonding – all critical parameters for drug-likeness.
General Synthetic Routes
The construction of the imidazo[4,5-b]pyridine core can be achieved through several synthetic pathways. The most common approaches involve the condensation of a substituted 2,3-diaminopyridine with various electrophiles.
A prevalent method involves the condensation of 2,3-diaminopyridine with carboxylic acids or their derivatives.[6] Another widely used approach is the reaction of 2,3-diaminopyridine with aldehydes, often in the presence of an oxidizing agent, to yield 2-substituted imidazo[4,5-b]pyridines.[2] More advanced palladium-catalyzed cross-coupling reactions have also been developed to introduce diverse substituents onto the core structure, offering greater flexibility in analogue synthesis.[5][6]
Experimental Protocol: One-Pot Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines
This protocol describes a common and efficient one-pot synthesis of 2-aryl-1H-imidazo[4,5-b]pyridine derivatives from 2,3-diaminopyridine and an aromatic aldehyde.
Materials:
-
2,3-Diaminopyridine
-
Substituted aromatic aldehyde (e.g., 4-bromobenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Water
Procedure:
-
To a solution of 2,3-diaminopyridine (1.0 eq) in DMSO, add the substituted aromatic aldehyde (1.0 eq).
-
Add sodium metabisulfite (1.1 eq) to the mixture.
-
Heat the reaction mixture at 120 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-1H-imidazo[4,5-b]pyridine.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines.
Biological Activities and Therapeutic Potential
The imidazo[4,5-b]pyridine scaffold has been identified as a key pharmacophore in a multitude of therapeutic areas. Its derivatives have demonstrated a wide range of biological activities, which are summarized below.
| Therapeutic Area | Biological Target(s) | Examples of Activity |
| Oncology | Kinases (e.g., Aurora, CDK9, TrkA, PAK4), Tubulin, PARP | Potent inhibitors of cancer cell proliferation, induction of apoptosis.[6][7][8][9][10][11][12][13] |
| Infectious Diseases | Viral enzymes, Bacterial enzymes (e.g., methionyl-tRNA synthetase) | Antiviral activity against viruses like RSV, antibacterial effects.[2] |
| Inflammation | COX-1/COX-2 | Inhibition of inflammatory pathways.[11] |
| Neurological Disorders | GABA-A receptors, BET proteins | Potential for treating conditions like migraines and neuropathic pain.[2][14] |
| Other | Proton pumps, Aromatase | Applications as proton pump inhibitors and aromatase inhibitors.[2] |
Anticancer Activity: A Focus on Kinase Inhibition
A significant body of research has focused on the development of imidazo[4,5-b]pyridine derivatives as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[6] Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases A, B, and C.[9][10] These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and ultimately leading to mitotic arrest and apoptosis in cancer cells.
CDKs are another family of kinases that play a central role in cell cycle progression. Imidazo[4,5-b]pyridine-based compounds have shown significant inhibitory activity against CDK9, a kinase involved in the regulation of transcription.[7][13] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby promoting cancer cell death.[13]
The imidazo[4,5-b]pyridine scaffold has also been successfully employed to develop inhibitors of other kinases implicated in cancer, such as TrkA and p21-activated kinase 4 (PAK4).[8][12]
Visualizing a Kinase Inhibition Pathway
Caption: Mechanism of action for imidazo[4,5-b]pyridine-based kinase inhibitors.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective imidazo[4,5-b]pyridine-based drugs. SAR studies have revealed key structural features that influence the biological activity of these compounds.
-
Substitution at the 2-position: This position is a common site for modification. The introduction of aryl or heteroaryl groups at C2 can significantly impact potency and selectivity. For instance, in many kinase inhibitors, a substituted phenyl ring at this position is crucial for interacting with the hinge region of the ATP-binding pocket.[15]
-
Substitution on the Pyridine Ring: Modifications on the pyridine ring, such as the introduction of halogens or small alkyl groups, can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and pharmacokinetic properties.
-
Substitution on the Imidazole Nitrogen (N1 or N3): Alkylation or arylation at these positions can alter the compound's solubility, cell permeability, and target engagement. The specific substitution pattern can also direct the molecule towards different biological targets.[1]
Future Perspectives and Conclusion
The imidazo[4,5-b]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in targeting a wide range of biological molecules, particularly kinases, underscores its potential for the development of next-generation therapeutics. Future research will likely focus on the development of more selective and potent inhibitors by leveraging advanced computational modeling and novel synthetic methodologies. The exploration of this "privileged" pharmacophore is far from complete, and it is poised to deliver new and effective treatments for a variety of diseases in the years to come.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold
An in-depth guide for researchers, scientists, and drug development professionals on the applications of 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine in modern medicinal chemistry.
The imidazo[4,5-b]pyridine core, a bioisostere of natural purines, is a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to the building blocks of DNA and RNA allows molecules derived from it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][3] Derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer,[4][5][6][7] anti-inflammatory,[1][8] antiviral,[4] and have been investigated for treating neuropathic pain.[9]
This compound emerges as a highly versatile and strategic building block for drug discovery. It possesses two key features that enable controlled, sequential diversification:
-
A C7-Chloro Substituent: The chlorine atom at the 7-position is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.
-
An N3-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the imidazole nitrogen, directing reactivity towards the C7-position. Its lability under acidic conditions provides an orthogonal handle for subsequent functionalization at the N3-position.
This guide provides detailed protocols and scientific rationale for leveraging this building block in synthetic campaigns.
Physicochemical Properties and Data
A summary of the key properties for this compound is provided below.
| Property | Value |
| CAS Number | 878011-41-7[10] |
| Molecular Formula | C₁₁H₁₂ClN₃O₂[10] |
| Molecular Weight | 253.68 g/mol [10] |
| Appearance | Off-white to light yellow solid |
| Storage | Inert atmosphere, Room Temperature[10] |
Core Synthetic Applications: Protocols and Mechanistic Insights
The primary utility of this compound lies in its capacity for sequential, site-selective functionalization. The diagram below illustrates the general synthetic strategy.
Caption: General workflow for diversification of the scaffold.
Application 1: C7-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in medicinal chemistry due to its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[11] This protocol details a typical procedure for coupling an arylboronic acid to the C7 position.
Rationale for Conditions:
-
Catalyst: PdCl₂(dppf) is a robust and reliable catalyst for coupling heteroaryl chlorides. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is electron-rich and has a large bite angle, promoting the reductive elimination step.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.[11]
-
Solvent: A mixture of 1,4-dioxane and water is standard. Water is essential for dissolving the base and facilitating the formation of the active boronate species, while dioxane solubilizes the organic components.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and PdCl₂(dppf)·CH₂Cl₂ (0.05 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 to 5:1 ratio, ~0.1 M concentration relative to the substrate) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure C7-arylated product.
Application 2: C7-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of primary and secondary amines onto aryl halides.[12][13] This is crucial for installing functionalities that can serve as hydrogen bond donors or acceptors, significantly influencing a compound's pharmacological properties.
Rationale for Conditions:
-
Catalyst/Ligand: The combination of Pd₂(dba)₃ (a stable Pd(0) source) and Xantphos is highly effective for coupling heteroaryl chlorides with amines.[14] Xantphos is a bulky, electron-rich ligand with a large bite angle that facilitates the reductive elimination of the C-N bond and prevents catalyst decomposition.
-
Base: Cesium carbonate (Cs₂CO₃) is a strong, yet non-nucleophilic, base often used in Buchwald-Hartwig reactions. Its solubility in organic solvents and ability to break up palladium aggregates contributes to higher reaction efficiency.
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are required to prevent quenching of the active catalyst and base.[15]
Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.
Detailed Step-by-Step Protocol:
-
Vessel Preparation (Inert Atmosphere): In a glovebox, add this compound (1.0 eq), the desired amine (1.3 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.025 eq), and Xantphos (0.05 eq) to an oven-dried sealed tube.
-
Solvent Addition: Add anhydrous, degassed toluene (~0.1 M concentration).
-
Reaction: Seal the tube tightly and remove it from the glovebox. Place the reaction in a preheated oil bath at 100-110 °C and stir vigorously for 6-18 hours.
-
Monitoring: Periodically check the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad thoroughly with additional ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude material via flash column chromatography to afford the desired C7-aminated product.
Application 3: N3-Deprotection and Subsequent Functionalization
Once the C7-position is functionalized, the Boc group can be easily removed to reveal the N3-imidazole nitrogen for further modification.
Detailed Step-by-Step Protocol (Deprotection):
-
Dissolution: Dissolve the C7-substituted-3-Boc-imidazo[4,5-b]pyridine (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid.
-
Isolation: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product, which can often be used in the next step without further purification.
The resulting free N-H can be subsequently alkylated or arylated using standard conditions (e.g., an alkyl halide and a base like K₂CO₃ or NaH in a polar aprotic solvent like DMF or THF).[2][4]
Applications in Drug Discovery Programs
The imidazo[4,5-b]pyridine scaffold, accessible through intermediates like this compound, is a key component in numerous therapeutic agents.
-
Oncology: Derivatives have been developed as potent anticancer agents, notably as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), which is crucial for cancer cell proliferation.[5] Other compounds have shown antiproliferative effects against various cancer cell lines.[4][7][8]
-
Inflammation and Pain: The scaffold is present in molecules designed as anti-inflammatory agents[1][8] and has been central to the discovery of potent and selective BET inhibitors for the management of neuropathic pain.[9]
-
Infectious Diseases: Certain imidazo[4,5-b]pyridine derivatives have shown promise as antibacterial,[16] antifungal, and antiviral agents.[1][4]
Safety and Handling
Based on available data, this compound should be handled with standard laboratory precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[10]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell).[10]
-
Recommendations: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This compound is a high-value synthetic intermediate that provides an efficient and flexible entry point for the synthesis of diverse chemical libraries based on the medicinally important imidazo[4,5-b]pyridine scaffold. Its orthogonal protecting group strategy and the reactivity of the C7-chloro substituent allow for controlled, stepwise diversification using powerful and reliable cross-coupling methodologies. The protocols and insights provided herein serve as a practical guide for researchers to effectively utilize this building block in the pursuit of novel therapeutic agents.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. achmem.com [achmem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Alkylation of Imidazo[4,5-b]pyridines
Introduction: The Strategic Importance of N-Alkylation
The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, largely due to its structural similarity to endogenous purines. This mimicry allows it to effectively interact with a multitude of biological targets, leading to derivatives with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The N-alkylation of this heterocyclic system is a pivotal synthetic modification. The introduction of alkyl groups at specific nitrogen atoms is not merely a structural alteration but a strategic tool to modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
A primary challenge in the synthesis of these derivatives is controlling the regioselectivity of the N-alkylation reaction. The imidazo[4,5-b]pyridine core possesses multiple nucleophilic nitrogen atoms—N1 and N3 in the imidazole ring, and N4 in the pyridine ring—leading to the potential formation of a mixture of regioisomers.[1][3] The reaction conditions, therefore, must be carefully selected and optimized to favor the formation of the desired isomer. This guide provides an in-depth analysis of the factors governing this reaction and presents detailed, field-proven protocols for its execution.
Understanding the Field: Causality in Experimental Design
The regiochemical outcome of the N-alkylation of imidazo[4,5-b]pyridines is a delicate interplay of electronic and steric factors, heavily influenced by the choice of base, solvent, and alkylating agent.
The Role of the Base and Solvent System
The base is not just a proton scavenger; it actively influences which nitrogen atom is the most nucleophilic.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): In combination with polar aprotic solvents like N,N-Dimethylformamide (DMF), these bases are commonly used.[4][5] They are effective at deprotonating the N-H of the imidazole ring. The resulting anion's location and subsequent reaction are then influenced by the solvent's ability to stabilize it. DMF, for instance, can solvate the cation, leaving a relatively free anion to react.
-
Strong Bases (e.g., NaH): The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation, generating the corresponding anion. In these cases, the inherent electronic properties of the heterocyclic anion play a more dominant role in directing the alkylation.
-
Solvent Polarity: The choice of solvent can influence the ratio of N1 to N3 isomers.[3] Nonpolar solvents, for instance, may favor alkylation at a specific nitrogen by altering the solvation of the intermediate anion.
The Alkylating Agent: A Steric and Electronic Director
The nature of the alkylating agent (R-X) is also critical.
-
Steric Hindrance: Bulky alkylating agents will preferentially react at the most sterically accessible nitrogen atom. DFT studies have suggested that regioselectivity can be governed by a "steric approach control".[6]
-
Reactivity (X = I > Br > Cl): The leaving group's ability affects the reaction rate. More reactive alkyl halides (like iodides) may require milder conditions compared to chlorides.
Phase-Transfer Catalysis (PTC)
The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can be advantageous.[1][7] In a solid-liquid system (e.g., K₂CO₃ in DMF), the catalyst facilitates the transfer of the deprotonated imidazopyridine from the solid phase to the liquid phase where it can react with the alkylating agent. This often leads to improved reaction rates and yields.
Visualizing the Workflow and Regioselectivity
The following diagrams illustrate the general experimental workflow and the key challenge of regioselectivity in the N-alkylation of imidazo[4,5-b]pyridines.
Caption: General workflow for the N-alkylation of imidazo[4,5-b]pyridine.
Caption: Regioisomeric challenge in N-alkylation.
Experimental Protocols
The following protocols are presented as robust starting points. Researchers should note that optimization for specific substrates is often necessary.
Protocol 1: General N-Alkylation using Potassium Carbonate in DMF
This is a widely applicable and reliable method for the N-alkylation of various imidazo[4,5-b]pyridines.[1][4]
Materials:
-
Substituted imidazo[4,5-b]pyridine (1.0 eq)
-
Alkylating agent (e.g., benzyl bromide, allyl bromide) (1.6 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetra-n-butylammonium bromide (TBAB) (optional, 0.15 eq)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted imidazo[4,5-b]pyridine (1.0 eq) and potassium carbonate (2.2 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M).
-
If using a phase-transfer catalyst, add TBAB (0.15 eq) to the mixture.
-
Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (1.6 eq) dropwise over 5-10 minutes.
-
Reaction: Continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing the filter cake with a small amount of DMF or EtOAc.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the DMF.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).[3] Characterize the regioisomers using techniques like 2D-NOESY NMR.[4][8]
Data Summary: Conditions and Outcomes
The choice of reagents significantly impacts the distribution of regioisomers. The following table summarizes representative conditions reported in the literature.
| Imidazo[4,5-b]pyridine Substrate | Alkylating Agent | Base | Solvent | Catalyst | Outcome/Key Finding | Reference |
| 6-Bromo-2-phenyl-3H- | Benzyl chloride | K₂CO₃ | DMF | TBAB | Mixture of N3 and N4 regioisomers. | [7] |
| 6-Bromo-2-phenyl-3H- | Ethyl 2-bromoacetate | K₂CO₃ | DMF | TBAB | Mixture of N1, N3, and N4 regioisomers. | [7] |
| 4H-imidazo[4,5-b]pyridine derivative | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | None | Mainly N4 regioisomer formed. | [4] |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide | K₂CO₃ | DMF | None | N1/N3 ratio influenced by C2 substituent. | [6] |
Troubleshooting and Scientific Integrity
A self-validating protocol anticipates potential issues. Here are common challenges and their expert-driven solutions:
-
Issue: Low Yield/Incomplete Reaction
-
Causality: The alkylating agent may be insufficiently reactive, or the reaction temperature may be too low.
-
Solution: Consider switching to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).[9] Gentle heating (e.g., 40-60 °C) can also increase the reaction rate, but may affect regioselectivity. Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the alkylating agent.
-
-
Issue: Formation of Multiple Regioisomers
-
Causality: This is an inherent challenge with this scaffold. The reaction conditions are not sufficiently selective.[3][10]
-
Solution: A systematic screen of bases and solvents is the most effective approach. For example, changing the solvent from DMF to a less polar one like THF or dioxane can alter the isomer ratio.[3] Careful purification by column chromatography is essential to separate the isomers for individual characterization and biological testing. Advanced techniques like preparative HPLC may be required for difficult separations.
-
-
Issue: N-Oxide Formation
-
Causality: The pyridine nitrogen is susceptible to oxidation, especially if any oxidative reagents are present or if the reaction is exposed to air for extended periods at elevated temperatures.[3]
-
Solution: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). If N-oxide formation is a persistent issue, deoxygenation of the solvent prior to use may be necessary. If the N-oxide is formed, it can sometimes be reduced back to the parent pyridine using a reducing agent like PCl₃.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 8. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
The Strategic Application of 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Privileged Kinase Hinge-Binder
The imidazo[4,5-b]pyridine core is a bioisostere of purine, a fundamental component of the ATP molecule. This structural mimicry allows it to function as a highly effective "hinge-binding" motif in a multitude of protein kinase inhibitors.[1] By forming key hydrogen bonds with the kinase hinge region, this scaffold provides a stable anchor for molecules designed to competitively inhibit ATP binding, thereby modulating kinase activity. Its versatility has led to the development of potent inhibitors against a range of critical cancer-related kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and the Activin-like Kinase 2 (ALK2).[2][3]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of a key intermediate, 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine , in the synthesis of diverse kinase inhibitors. We will delve into the rationale behind its design, provide detailed protocols for its synthesis and subsequent derivatization, and discuss its application in targeting specific kinase signaling pathways.
Causality Behind the Intermediate: Why this compound?
The design of this intermediate is a prime example of strategic synthetic planning in medicinal chemistry. Each component serves a distinct and critical purpose:
-
The Imidazo[4,5-b]pyridine Core: As established, this is the pharmacophore responsible for anchoring the inhibitor to the kinase hinge region.
-
The C7-Chloro Substituent: The chlorine atom at the 7-position serves as a versatile synthetic handle. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl moieties, which are crucial for achieving potency and selectivity by extending into the solvent-exposed region of the kinase ATP-binding pocket.[4]
-
The N3-Boc Protecting Group: The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group for the imidazole nitrogen. Its presence is essential for two primary reasons:
-
Regiocontrol: It prevents unwanted side reactions at the imidazole nitrogen during the base-mediated Suzuki-Miyaura coupling at the C7 position. The Boc group is stable to the basic conditions required for the coupling reaction.[5]
-
Solubility and Handling: The Boc group often improves the solubility of the intermediate in organic solvents, facilitating purification and handling.
-
The overall synthetic strategy, therefore, involves the initial synthesis of the chloro-substituted imidazo[4,5-b]pyridine core, followed by protection of the imidazole nitrogen, subsequent diversification via cross-coupling at the C7 position, and a final deprotection step to yield the active kinase inhibitor.
Experimental Protocols
PART 1: Synthesis of the Core Intermediate: 7-chloro-3H-imidazo[4,5-b]pyridine
The synthesis of the core scaffold can be achieved from commercially available 2,4-dichloro-3-nitropyridine. The following two-step procedure is a reliable method.
Step 1: Amination of 2,4-dichloro-3-nitropyridine
-
To a solution of 2,4-dichloro-3-nitropyridine (1.0 equiv) in ethanol, add a 7M solution of ammonia in methanol (5.0 equiv).
-
Stir the reaction mixture in a sealed vessel at 80 °C for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-chloro-3-nitropyridin-2-amine.
Step 2: Reductive Cyclization to form 7-chloro-3H-imidazo[4,5-b]pyridine
-
Suspend 4-chloro-3-nitropyridin-2-amine (1.0 equiv) in a mixture of ethanol and water.
-
Add sodium dithionite (Na₂S₂O₄) (4.0 equiv) to the suspension.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and add triethyl orthoformate (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction to reflux for an additional 4 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 7-chloro-3H-imidazo[4,5-b]pyridine, which can be further purified by crystallization or column chromatography.
PART 2: Boc Protection of 7-chloro-3H-imidazo[4,5-b]pyridine
This protocol outlines a standard and effective method for the N-protection of the imidazole ring.[5][6]
Materials:
-
7-chloro-3H-imidazo[4,5-b]pyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a stirred solution of 7-chloro-3H-imidazo[4,5-b]pyridine (1.0 equiv) in anhydrous THF (or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equiv). For less reactive substrates, a catalytic amount of DMAP (0.1 equiv) can be added.
-
Addition of Boc Anhydride: To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Quench the reaction by the slow addition of water. b. Extract the aqueous layer with ethyl acetate (3 x volumes). c. Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and then with brine. d. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure. c. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford This compound .
PART 3: Suzuki-Miyaura Cross-Coupling for C7-Arylation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The following is a general protocol that can be optimized for specific boronic acids.[7][8]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent system (e.g., 1,4-dioxane/water, Toluene/ethanol/water, DMF)
Procedure:
-
Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a microwave vial or a Schlenk flask), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (0.05-0.10 equiv) and, if necessary, the ligand (0.10-0.20 equiv).
-
Solvent Addition and Degassing: Add the anhydrous, degassed solvent system. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes or by freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. Microwave heating can often significantly reduce reaction times.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with water and extract with an organic solvent such as ethyl acetate. c. Wash the combined organic layers with brine. d. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the C7-arylated product.
PART 4: Boc Deprotection
The final step in the synthesis of the active kinase inhibitor is the removal of the Boc protecting group, which is typically achieved under acidic conditions.
Materials:
-
Boc-protected C7-arylated imidazo[4,5-b]pyridine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane)
-
Dichloromethane (DCM) or 1,4-dioxane
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound in an appropriate solvent like DCM.
-
Acid Addition: Add an excess of TFA (e.g., 20% v/v in DCM) or a solution of HCl in dioxane at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. b. If the product is a salt, it can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent. c. If necessary, the final compound can be purified by crystallization, precipitation, or preparative HPLC.
Data Presentation: Kinase Inhibitory Activity
The imidazo[4,5-b]pyridine scaffold has demonstrated potent inhibitory activity against a range of kinases. The table below summarizes the activity of representative compounds from the literature.
| Compound ID | Kinase Target | IC₅₀ (µM) | Reference |
| I | CDK9 | 0.63 | [2] |
| II | CDK9 | 0.85 | [2] |
| VIII | CDK9 | 1.32 | [2] |
| 11a | ALK2 | 0.024 | [9] |
| 11d | ALK2 | 0.010 | [9] |
| 11f | ALK2 | 0.014 | [9] |
Table 1: In vitro kinase inhibitory activities of selected imidazo[4,5-b]pyridine derivatives.
Visualizing the Synthetic Workflow and Biological Pathways
Synthetic Workflow Diagram
Caption: Synthetic pathway to kinase inhibitors.
Target Kinase Signaling Pathways
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and cellular energy status. Dysregulation of the mTOR pathway is a common feature in many cancers.
Caption: Simplified mTOR signaling pathway.
Mixed-lineage kinase 3 (MLK3) is a member of the MAP kinase kinase kinase (MAP3K) family and is an upstream activator of the JNK and p38 MAPK signaling pathways. These pathways are involved in cellular responses to stress, inflammation, and apoptosis.
Caption: Simplified MLK3 signaling pathway.
Conclusion and Future Perspectives
The this compound intermediate is a powerful tool in the arsenal of the medicinal chemist. Its strategic design facilitates the efficient and modular synthesis of a diverse library of kinase inhibitors. The protocols outlined in this note provide a robust framework for the synthesis and derivatization of this key building block. As our understanding of kinase biology continues to expand, the application of such versatile scaffolds will undoubtedly lead to the discovery of novel and more effective therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjraap.com]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Palladium-Catalyzed Cross-Coupling Reactions with 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine: A Guide for Researchers
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide range of biological targets, including kinases and other enzymes. Consequently, derivatives of this scaffold are investigated for a multitude of therapeutic applications, from oncology to antiviral and anti-inflammatory treatments. The ability to functionalize the imidazo[4,5-b]pyridine ring at specific positions is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1] These reactions offer a mild and efficient means to introduce a diverse array of substituents onto aromatic and heteroaromatic rings. This application note provides a detailed guide for researchers on the palladium-catalyzed cross-coupling of 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine, a key intermediate in the synthesis of functionalized imidazopyridine derivatives. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide step-by-step protocols for common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and nitrogen-containing heterocycles.[2][3] In the context of this compound, the Boc group serves several critical functions:
-
Modulation of Reactivity: The electron-withdrawing nature of the Boc group can influence the electronic properties of the imidazo[4,5-b]pyridine ring system, potentially affecting the rate and selectivity of the cross-coupling reaction.
-
Solubility Enhancement: The bulky and non-polar nature of the Boc group often improves the solubility of the substrate in organic solvents commonly used for cross-coupling reactions.
-
Stability and Orthogonality: The Boc group is stable under the basic conditions typically employed in many palladium-catalyzed cross-coupling reactions.[3] It can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), without affecting the newly formed bond, providing an orthogonal deprotection strategy.[2]
General Mechanistic Considerations: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a well-established catalytic cycle involving a palladium(0) active species.[4][5] The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a palladium(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[4]
-
Transmetalation: The organic group from the coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Protocols
General Considerations
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Anhydrous Solvents: The use of anhydrous solvents is crucial for the success of these reactions, as water can lead to catalyst deactivation and unwanted side reactions.
-
Reagent Quality: The quality of the reagents, particularly the palladium catalyst, ligand, and base, can significantly impact the reaction outcome.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-aryl compounds. It utilizes readily available and relatively non-toxic organoboron reagents.[6][7]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the anhydrous solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[8][9] This reaction is particularly valuable in drug discovery for introducing amine functionalities.
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-6 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the this compound and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl derivatives.[10]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 2-4 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Data Presentation: A Comparative Overview
The choice of reaction conditions can significantly influence the outcome of the cross-coupling reaction. The following table provides a summary of typical reaction parameters for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with chloro-imidazo[4,5-b]pyridine derivatives, based on literature precedents.
| Reaction Type | Coupling Partner | Typical Palladium Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(dppf)Cl₂ | dppf | Na₂CO₃, K₃PO₄ | 1,4-Dioxane, DME | 80-110 |
| Buchwald-Hartwig | Primary/secondary amine | Pd₂(dba)₃ | Xantphos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 90-120 |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N, DIPEA | THF, DMF | 25-60 |
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure strictly anhydrous and anaerobic conditions. The palladium pre-catalyst and phosphine ligands are often air-sensitive.
-
Insufficiently Active Catalyst: For challenging couplings with the chloro-substrate, consider using more electron-rich and sterically hindered ligands (e.g., biarylphosphine ligands for Suzuki and Buchwald-Hartwig reactions).
-
Incorrect Base: The choice of base is critical and can depend on the specific coupling partners. For Suzuki couplings, stronger bases like K₃PO₄ may be more effective than Na₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is often required.
-
-
Side Reactions:
-
Homocoupling of the Coupling Partner: This can be an issue in Suzuki and Sonogashira couplings. Using a slight excess of the imidazopyridine substrate or optimizing the reaction temperature and time can minimize this.
-
Dehalogenation of the Starting Material: This can occur, particularly at higher temperatures. Using a lower reaction temperature or a more active catalyst system to shorten the reaction time can be beneficial.
-
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a wide range of functionalized derivatives with significant potential in drug discovery and development. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement these transformative reactions in their own laboratories. Careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is key to achieving high yields and purity of the desired products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijpcsonline.com [ijpcsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Stille Coupling [organic-chemistry.org]
Application Note & Protocols: Facile Deprotection of 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine
Abstract
This technical guide provides detailed protocols for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine, a key intermediate in the synthesis of various biologically active compounds. The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, and mastering the manipulation of its protecting groups is crucial for the successful development of novel therapeutics.[1] This document outlines two robust, acid-mediated deprotection methodologies using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), respectively. We delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer guidance on reaction monitoring, product isolation, and troubleshooting.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine heterocyclic system is a cornerstone in the design of novel pharmaceuticals due to its diverse biological activities. Derivatives of this scaffold have been investigated as inhibitors of S-adenosylhomocysteine/methylthioadenosine nucleosidase with antimicrobial activity and as highly selective CYP3A4 inhibitors.[2] The synthesis of complex molecules based on this core often necessitates the use of protecting groups to mask reactive sites and ensure regioselectivity.
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, valued for its stability in a wide range of reaction conditions, including basic and nucleophilic environments, and its straightforward removal under acidic conditions.[3][4] The strategic removal of the Boc group from intermediates like this compound is a critical step in the synthetic pathway, enabling further functionalization of the imidazole nitrogen.
This application note serves as a comprehensive guide for researchers, chemists, and drug development professionals, providing reliable protocols and the scientific rationale behind them for the successful deprotection of this key intermediate.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction.[4] The generally accepted mechanism involves several key steps, ensuring a clean and efficient transformation:[3][5]
-
Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA or HCl.[3][6][7]
-
Fragmentation: The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation results in the formation of a highly stable tert-butyl cation and a carbamic acid intermediate.[3][5][6][7]
-
Decarboxylation: The carbamic acid is inherently unstable and readily undergoes decarboxylation, releasing carbon dioxide gas. This irreversible step drives the reaction to completion.[3][6][7]
-
Formation of the Amine Salt: The resulting free amine is then protonated by the acid in the reaction medium, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[7][8]
The tert-butyl cation generated can be quenched by a nucleophile, deprotonate to form isobutylene gas, or in some cases, lead to side reactions by alkylating nucleophilic sites on the substrate.[3][9]
Caption: Acid-catalyzed deprotection of the Boc group.
Experimental Protocols
The choice between TFA and HCl often depends on the presence of other acid-sensitive functional groups, the desired salt form of the product, and downstream processing considerations.[10]
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
TFA is a highly effective reagent for Boc deprotection due to its strength and volatility, which simplifies its removal during workup.[8] A common solvent is dichloromethane (DCM), which provides good solubility for a wide range of substrates.
Materials and Equipment:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of 0.1–0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution. A 1:1 mixture of TFA:DCM (v/v) is typically effective.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[11]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.[10]
-
For isolation of the free base, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the TFA salt.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected 7-chloro-3H-imidazo[4,5-b]pyridine.
Protocol 2: Hydrochloric Acid (HCl) Mediated Deprotection
Using a solution of HCl in an organic solvent, such as 1,4-dioxane, is another common and effective method.[12] This often results in the precipitation of the hydrochloride salt of the product, which can be a convenient method of purification.[10]
Materials and Equipment:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask with stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound in a minimal amount of a suitable co-solvent like methanol or DCM if necessary.
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the substrate.
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate from the solution.
-
Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[10]
-
If a precipitate has formed, collect the solid by filtration.
-
Wash the solid with anhydrous diethyl ether to remove any non-polar impurities.
-
If the product remains in solution, remove the solvent in vacuo to yield the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce precipitation and washed.
-
Dry the resulting solid under vacuum to obtain the pure 7-chloro-3H-imidazo[4,5-b]pyridine hydrochloride.
Reaction Monitoring and Characterization
Careful monitoring of the reaction is essential to determine the endpoint and avoid potential side reactions.
| Technique | Principle | Observation upon Deprotection | Advantages | Disadvantages |
| TLC | Separation based on polarity. | The deprotected amine is more polar and will have a lower Retention Factor (Rf) than the Boc-protected starting material. | Simple, rapid, and cost-effective for qualitative monitoring.[11] | Provides limited structural information. |
| LC-MS | Separation by chromatography and mass detection. | Disappearance of the mass peak corresponding to the starting material and appearance of the mass peak for the deprotected product (mass difference of 100.12 amu). | Highly sensitive and provides molecular weight confirmation.[11] | Requires more specialized equipment. |
| ¹H NMR | Measures the magnetic environment of protons. | Disappearance of the characteristic singlet for the nine equivalent tert-butyl protons, typically around 1.4-1.5 ppm.[13] | Provides unambiguous structural confirmation and can be used for quantitative analysis.[11] | Requires a relatively pure sample for clear analysis.[11] |
| ¹³C NMR | Measures the magnetic environment of carbon atoms. | Disappearance of signals for the quaternary carbon (~80 ppm), methyl carbons (~28 ppm), and the carbamate carbonyl carbon (~153 ppm).[13] | Confirms the removal of the entire Boc group. | Less sensitive and requires longer acquisition times than ¹H NMR. |
graph TD { A[Start: this compound] --> B{Deprotection Protocol}; B --> C{Reaction Monitoring}; C -- Incomplete --> B; C -- Complete --> D[Work-up/Isolation]; D --> E[Characterization]; E --> F[Product: 7-chloro-3H-imidazo[4,5-b]pyridine];subgraph "Protocols" B end subgraph "Analysis" C E end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: General workflow for Boc deprotection and analysis.
Troubleshooting and Safety Considerations
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid, short reaction time, or low temperature. | Add more acid, prolong the reaction time, or gently warm the reaction mixture. |
| Side Product Formation (Alkylation) | The intermediate t-butyl cation can alkylate nucleophilic sites.[9] | Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the t-butyl cation.[10] |
| Difficult Product Isolation | The product salt may be oily or highly soluble. | For TFA salts, try converting to the HCl salt, which is often more crystalline. Trituration with a non-polar solvent can also induce precipitation. |
| Cleavage of Other Acid-Labile Groups | The reaction conditions are too harsh for other protecting groups on the molecule. | Use milder conditions, such as a lower concentration of acid or a lower reaction temperature. Consider alternative deprotection methods if necessary.[14] |
Safety Precautions:
-
Trifluoroacetic acid is highly corrosive and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.[8]
-
Concentrated hydrochloric acid and its solutions in organic solvents are also corrosive and should be handled with care in a fume hood.
-
Ensure that the reaction vessel is not sealed, as the deprotection reaction releases carbon dioxide gas, which can cause a buildup of pressure.[7]
Conclusion
The deprotection of this compound is a fundamental transformation in the synthesis of novel compounds based on this important heterocyclic scaffold. The protocols provided, utilizing either trifluoroacetic acid or hydrochloric acid, are reliable and can be adapted to various laboratory settings. A thorough understanding of the reaction mechanism, careful monitoring, and appropriate safety measures are paramount for achieving high yields of the desired product, 7-chloro-3H-imidazo[4,5-b]pyridine. The choice of the deprotection strategy should be tailored to the specific requirements of the overall synthetic route.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 7-chloro-1H-imidazo[4,5-b]pyridine | 6980-11-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Application Note: Strategic Use of 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine as a Key Intermediate in the Synthesis of Novel Antiviral Agents
Abstract
The imidazo[4,5-b]pyridine scaffold, a structural bioisostere of natural purines, is a cornerstone in the development of medicinally relevant compounds due to its diverse biological activities, including potent antiviral effects.[1][2] Derivatives of this heterocyclic system have demonstrated efficacy against a broad spectrum of DNA and RNA viruses.[3][4][5] This application note provides a detailed guide for researchers and drug development professionals on the strategic utilization of 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine , a highly versatile and functionalized intermediate. We will explore the rationale behind its design, focusing on the roles of the Boc protecting group and the C7-chloro substituent. The core of this guide is a detailed, field-proven protocol for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for generating molecular diversity and synthesizing novel antiviral candidates.
Introduction: The Imidazo[4,5-b]pyridine Scaffold in Antiviral Research
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, prized for their ability to engage in various biological interactions.[3][6] Among these, the imidazo[4,5-b]pyridine system, also known as 1-deazapurine, has emerged as a "privileged scaffold". Its structural similarity to endogenous purines allows it to interact with biological targets such as viral polymerases and other enzymes crucial for viral replication.[1][6]
Extensive research has demonstrated the broad-spectrum antiviral potential of this scaffold. Substituted imidazo[4,5-b]pyridines have shown selective activity against respiratory syncytial virus (RSV), influenza viruses, and hepatitis B virus (HBV).[3][7] The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core, making the development of versatile synthetic intermediates paramount.[1]
The Intermediate of Choice: this compound
The strategic design of an intermediate is crucial for efficient and successful drug discovery campaigns. The title compound, this compound, is engineered for synthetic utility.
-
The 7-Chloro Group: This halogen serves as a versatile synthetic "handle." It is an excellent leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. This allows for the direct and predictable installation of diverse aryl, heteroaryl, or alkyl groups at a key position for modulating biological activity.[1]
-
The 3-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides several critical advantages:
-
Regiocontrol: The imidazo[4,5-b]pyridine core has two imidazole nitrogen atoms (N1 and N3). The Boc group "locks" the tautomeric form and prevents undesired side reactions, such as N-alkylation, at this position, ensuring that subsequent reactions occur selectively at the desired C7 position.[3]
-
Enhanced Solubility: The bulky, non-polar Boc group often improves the solubility of the intermediate in common organic solvents used for synthesis.
-
Facile Deprotection: The Boc group is robust under many reaction conditions (e.g., Suzuki coupling) but can be removed cleanly under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) in the final synthetic steps to reveal the free N-H group, which may be critical for biological activity.
-
Caption: Key functional groups of the title intermediate.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[8] It involves the palladium-catalyzed reaction of an organohalide (like our 7-chloro intermediate) with an organoboron species (typically a boronic acid or ester).[9]
Causality of Method Selection:
-
Broad Substrate Scope: A vast library of commercially available boronic acids allows for the introduction of nearly any desired aryl or heteroaryl moiety.
-
High Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of other functional groups, minimizing the need for additional protection/deprotection steps.
-
Robustness and Reliability: The mechanism is well-understood, and numerous catalyst/ligand systems have been developed, making the reaction highly reliable and scalable.[8][10]
The catalytic cycle proceeds through three key steps: Oxidative Addition of the palladium(0) catalyst to the C-Cl bond, Transmetalation with the activated boronic acid, and Reductive Elimination to form the final product and regenerate the catalyst.[9][11]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocols
This section provides a self-validating, step-by-step protocol for a model Suzuki-Miyaura coupling reaction followed by Boc deprotection.
Protocol 1: Synthesis of 3-Boc-7-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine
Objective: To couple the 7-chloro intermediate with 4-methoxyphenylboronic acid.
| Reagent/Material | M.W. ( g/mol ) | Amount (mg) | Mmol | Equiv. |
| This compound | 269.70 | 270 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 228 | 1.5 | 1.5 |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 41 | 0.05 | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 652 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 10 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Methodology:
-
System Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (270 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Expert Insight: The Pd(0) species in the catalytic cycle is oxygen-sensitive. A rigorously inert atmosphere is critical to prevent catalyst degradation and ensure high yields.
-
-
Reagent Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (41 mg, 0.05 mmol), to the flask against a positive flow of argon. Then, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Expert Insight: The use of a biphasic solvent system like dioxane/water is common and often accelerates the reaction.[11] Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is essential to remove dissolved oxygen.
-
-
Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[12]
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.
Protocol 2: Boc Deprotection
Objective: To remove the Boc group and generate the final N-H containing scaffold.
-
Reaction Setup: Dissolve the purified product from Protocol 1 in dichloromethane (DCM, 5 mL) in a round-bottom flask.
-
Reagent Addition: Add trifluoroacetic acid (TFA, 1 mL) dropwise at room temperature.
-
Execution & Monitoring: Stir the mixture for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Re-dissolve the residue in ethyl acetate and wash carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the final deprotected compound.
Data & Expected Outcomes
The successful synthesis can be validated through standard analytical techniques.
| Compound | Expected Yield | Appearance | Key Analytical Data (Predicted) |
| 3-Boc-7-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine | 75-90% | Off-white solid | ¹H NMR (DMSO-d₆): Signals for Boc group (~1.6 ppm), methoxy group (~3.8 ppm), and distinct aromatic protons for both the imidazopyridine core and the new phenyl ring.[3] MS (ESI): m/z = [M+H]⁺ calculated for C₂₀H₂₂N₄O₃. |
| 7-(4-Methoxyphenyl)-3H-imidazo[4,5-b]pyridine (Final) | >90% | White/Pale solid | ¹H NMR (DMSO-d₆): Disappearance of the Boc signal at ~1.6 ppm. Appearance of a broad N-H signal.[3] MS (ESI): m/z = [M+H]⁺ calculated for C₁₃H₁₂N₄O. |
Workflow to Antiviral Candidate
The described protocols form part of a larger strategy to rapidly generate and test novel antiviral compounds. The 7-position can be decorated with various functionalities known to impart antiviral activity, such as substituted phenyl rings or nitrogen-containing heterocycles.
Caption: Synthetic workflow from intermediate to antiviral lead.
Conclusion
This compound is a high-value intermediate for antiviral drug discovery. Its carefully designed structure provides a robust platform for introducing molecular diversity at the C7 position through reliable and scalable synthetic methods like the Suzuki-Miyaura coupling. The protocols detailed herein offer a validated starting point for researchers to efficiently synthesize libraries of novel imidazo[4,5-b]pyridine derivatives for biological evaluation, accelerating the discovery of new therapeutic agents to combat viral diseases.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and antiviral evaluation of novel acyclic phosphonate nucleotide analogs with triazolo[4,5- b]pyridine, imidazo[4,5- b]pyridine and imidazo[4,5- b]pyridin-2(3 H)-one systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: Tandem Reaction Strategies for the Efficient Construction of the Imidazo[4,5-b]pyridine Skeleton
Abstract
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold due to its structural resemblance to purines, making it a cornerstone in the development of therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Traditional multi-step syntheses of this scaffold are often laborious and inefficient. This guide provides an in-depth exploration of modern tandem reaction protocols that enable the construction of functionalized imidazo[4,5-b]pyridines in a single, efficient operation. By integrating multiple bond-forming events into a sequential, one-pot process, these strategies offer significant advantages in terms of atom economy, reduced waste, and simplified purification. This document is intended for researchers, medicinal chemists, and process development professionals seeking robust and scalable methods for synthesizing this important class of molecules.
The Strategic Advantage of Tandem Reactions
Tandem reactions, also known as cascade or domino reactions, are chemical processes in which multiple bond-forming transformations occur sequentially in a single reaction vessel without the need to isolate intermediates. This approach is highly valued in modern organic synthesis for several key reasons:
-
Operational Simplicity: Eliminates the need for multiple reaction setups, workups, and purification steps, saving time, labor, and resources.
-
Increased Efficiency: Often leads to higher overall yields compared to a corresponding multi-step synthesis where material is lost at each stage.
-
Green Chemistry: Reduces solvent consumption and waste generation, aligning with the principles of sustainable chemistry.[3]
-
Access to Complexity: Enables the rapid construction of complex molecular architectures from simple, readily available starting materials.
This guide focuses on several field-proven tandem strategies for the synthesis of the imidazo[4,5-b]pyridine skeleton.
Caption: Workflow of a one-pot tandem reaction.
Tandem Strategy I: SNAr / Nitro-Reduction / Annulation Cascade
This powerful and versatile strategy constructs the imidazo[4,5-b]pyridine core from readily available 2-chloro-3-nitropyridine. The reaction proceeds through a meticulously orchestrated sequence of three distinct transformations in a single pot, demonstrating the elegance of tandem design.[3][4]
Causality and Mechanistic Insight: The entire sequence is driven by the electronic properties of the starting material. The electron-withdrawing nitro group activates the pyridine ring for an initial Nucleophilic Aromatic Substitution (SNAr) at the C2 position. Once the N1-substituent is installed, a reducing agent is used to convert the nitro group into an amino group. This in situ generation of a 1,2-diamine intermediate is the critical step, setting the stage for the final cyclization. The newly formed diamine readily undergoes condensation with an aldehyde, followed by aromatization, to yield the final product. The choice of a water-isopropanol solvent system is notable, as it is environmentally benign and facilitates both the SNAr and reduction steps effectively.[3]
Caption: Mechanism of the SNAr/Reduction/Annulation tandem reaction.
Protocol 2.1: One-Pot Synthesis of N-1 and C-2 Substituted Imidazo[4,5-b]pyridines
This protocol is adapted from the work of Pathare et al. and provides a green, catalyst-free method.[3]
Materials and Reagents:
-
2-Chloro-3-nitropyridine
-
Substituted primary amine (R¹-NH₂)
-
Zinc dust
-
Ammonium chloride (NH₄Cl)
-
Substituted aldehyde (R²-CHO)
-
Isopropanol (IPA)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine solution
Step-by-Step Methodology:
-
SNAr Reaction: In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq) in a 1:1 mixture of H₂O and IPA. Add the primary amine (1.2 eq) to the solution.
-
Stir the reaction mixture at 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
In Situ Nitro Reduction: Cool the reaction mixture to room temperature. Add NH₄Cl (5.0 eq) followed by zinc dust (5.0 eq) portion-wise.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours, indicated by a color change from yellow to blue or by TLC/LC-MS analysis confirming the formation of the diamine intermediate.
-
Filter the reaction mixture through a pad of Celite to remove zinc dust and wash the pad with ethyl acetate.
-
Condensation and Cyclization: Transfer the filtrate to a clean flask. Add the substituted aldehyde (1.2 eq) to the solution.
-
Reflux the mixture for 6-10 hours, monitoring by TLC for the formation of the final product.
-
Workup and Purification: After completion, cool the mixture and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired functionalized imidazo[4,5-b]pyridine.
Data Summary:
| Entry | R¹ (Amine) | R² (Aldehyde) | Yield (%)[3] |
| 1 | Propyl | Phenyl | 85 |
| 2 | Butyl | 2-Fluorophenyl | 82 |
| 3 | Propyl | 2-Bromophenyl | 84 |
| 4 | 3-Methoxypropyl | Phenyl | 80 |
Tandem Strategy II: Reductive Cyclization of o-Nitroanilines
This strategy provides a direct route to the imidazo[4,5-b]pyridine core from 3-amino-2-nitropyridine derivatives and a carbonyl source. The key event is the simultaneous reduction of the nitro group and condensation to form the imidazole ring. This approach is particularly useful for synthesizing C2-substituted derivatives.
Causality and Mechanistic Insight: The reaction is initiated by a reducing agent, such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂), which reduces the nitro group of the substituted 2-nitro-3-aminopyridine to an amine.[5][6] This generates the reactive 2,3-diaminopyridine intermediate in situ. In the same pot, this diamine reacts with an aldehyde. The process involves the formation of a Schiff base (imine) between one of the amino groups and the aldehyde, followed by an intramolecular nucleophilic attack from the second amino group onto the imine carbon. A final oxidation/aromatization step, which can occur via air oxidation, yields the stable imidazo[4,5-b]pyridine ring system.[5][6]
Caption: Workflow for reductive cyclization.
Protocol 3.1: Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines using Sodium Dithionite
This protocol is based on the reductive cyclization method described by Harer et al.[5][6]
Materials and Reagents:
-
3-Amino-2-nitropyridine
-
Substituted aromatic aldehyde (R-CHO)
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
Step-by-Step Methodology:
-
Dissolve 3-amino-2-nitropyridine (1.0 eq) and the desired aldehyde (1.1 eq) in DMF in a round-bottom flask.
-
Prepare an aqueous solution of Na₂S₂O₄ (3.0 eq in 1M concentration).
-
Add the Na₂S₂O₄ solution dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring completion by TLC.
-
Workup and Purification: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography or recrystallization to yield the pure 2-substituted imidazo[4,5-b]pyridine.
Data Summary:
| Entry | Aldehyde | Reductant | Yield (%)[5][6] |
| 1 | Benzaldehyde | Na₂S₂O₄ | Good to Excellent |
| 2 | 4-Chlorobenzaldehyde | Na₂S₂O₄ | Good to Excellent |
| 3 | 4-Methoxybenzaldehyde | Na₂S₂O₄ | Good to Excellent |
| 4 | Substituted Acetophenones | SnCl₂·2H₂O | 80-93 |
Tandem Strategy III: Palladium-Catalyzed Ureidation and Cyclization
This specialized strategy is designed for the synthesis of imidazo[4,5-b]pyridin-2-ones, a subclass with significant biological activity. The protocol involves a one-pot, two-step sequence combining a nucleophilic substitution to form a urea intermediate, followed by a palladium-catalyzed intramolecular C-N bond formation.[7]
Causality and Mechanistic Insight: The reaction begins with the aminolysis of a carbamoyl chloride by an aminopyridine, forming an unsymmetrical urea. This step is a standard nucleophilic acyl substitution. The key tandem event is the subsequent intramolecular cyclization. A palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a base like K₂CO₃, facilitates the C-N bond formation between the urea nitrogen and the adjacent pyridine carbon, effectively closing the imidazole ring to form the desired imidazo[4,5-b]pyridin-2-one. This palladium-catalyzed coupling is a powerful method for forming heterocyclic rings that are otherwise difficult to access.[7]
Protocol 4.1: One-Pot Synthesis of 1,3-Disubstituted Imidazo[4,5-b]pyridin-2-ones
This protocol is adapted from the work of Large et al.[7]
Materials and Reagents:
-
2-Chloro-3-aminopyridine derivative
-
Carbamoyl chloride
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (degassed)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried sealed tube under an inert atmosphere (Argon or Nitrogen), add the 2-chloro-3-aminopyridine substrate (1.0 eq), potassium carbonate (4.0 eq), and Pd(PPh₃)₄ (0.225 eq).
-
Add degassed toluene to the tube.
-
Ureidation: Add the desired carbamoyl chloride (1.2 eq) to the mixture.
-
Cyclization: Seal the tube and heat the reaction mixture to 90-95 °C for 4 hours.
-
Workup and Purification: Cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and filter through Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography on silica gel to obtain the target imidazo[4,5-b]pyridin-2-one.
Data Summary:
| Entry | Aminopyridine Substrate | Carbamoyl Chloride | Yield (%)[7] |
| 1 | 3-Amino-2-chloropyridine | N,N-Dimethylcarbamoyl chloride | 75 |
| 2 | 3-Amino-2-chloro-5-(trifluoromethyl)pyridine | N-Methyl-N-phenylcarbamoyl chloride | 68 |
| 3 | 3-Amino-2-chloropyridine | N-Ethyl-N-phenylcarbamoyl chloride | 72 |
Troubleshooting and Field-Proven Insights
Issue 1: Low Yields or Incomplete Reactions
-
Causality: In reductive cyclizations, the reducing agent may degrade or be insufficient. In Pd-catalyzed reactions, the catalyst may be deactivated by impurities or oxygen.
-
Solution: For reductions, ensure the freshness of the reducing agent (e.g., Na₂S₂O₄) and add it portion-wise to maintain its activity. For palladium catalysis, use thoroughly degassed solvents and maintain a strict inert atmosphere throughout the reaction.[7][8]
Issue 2: Formation and Separation of Regioisomers
-
Causality: When using unsymmetrical 2,3-diaminopyridine precursors, cyclization with certain reagents can occur at either nitrogen of the newly formed imidazole ring, leading to N1 and N3 isomers. These isomers often have very similar polarities, making separation challenging.[8]
-
Solution: The regiochemical outcome can sometimes be influenced by the steric bulk of the reactants.[8] If a mixture is unavoidable, careful optimization of chromatographic conditions is essential. High-Performance Liquid Chromatography (HPLC), often with a gradient elution method, may be required for effective separation. Structural confirmation of the separated isomers must be performed using 2D NMR techniques like NOESY and HMBC.[8]
Conclusion
Tandem reaction protocols represent a significant advancement in the synthesis of the medicinally important imidazo[4,5-b]pyridine skeleton. The strategies outlined in this guide—SNAr/reduction/annulation, reductive cyclization, and palladium-catalyzed ureidation/cyclization—provide efficient, versatile, and often environmentally friendly pathways to a diverse range of substituted derivatives. By understanding the underlying mechanisms and causal relationships behind these protocols, researchers can effectively troubleshoot and adapt these methods to accelerate the discovery and development of novel chemical entities for drug development.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine
Welcome to the technical support guide for the synthesis of 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis. The guidance herein is structured to address specific experimental challenges in a direct question-and-answer format, explaining the causality behind procedural choices to improve yield and purity.
Part 1: Synthesis Overview & Core Strategy
The synthesis of this compound is robustly achieved via a two-step process. The foundational strategy involves the initial construction of the imidazo[4,5-b]pyridine core, followed by a regioselective N-Boc protection of the imidazole ring. Understanding the mechanism and potential pitfalls of each step is critical for success.
FAQ: What is the standard synthetic pathway for this molecule?
The most reliable and common pathway involves two key transformations:
-
Step 1: Cyclization. Condensation of 2,3-diamino-5-chloropyridine with a one-carbon source, typically an orthoformate, to form the imidazole ring. This yields the intermediate, 7-chloro-3H-imidazo[4,5-b]pyridine. The imidazo[4,5-b]pyridine scaffold is a purine analogue, and its synthesis from diaminopyridines is a cornerstone of heterocyclic chemistry.[1][2]
-
Step 2: N-Boc Protection. Regioselective protection of the N3 position of the imidazole ring using di-tert-butyl dicarbonate (Boc₂O). This step is often the most challenging due to the presence of multiple nucleophilic nitrogen atoms within the heterocyclic core.[3]
Caption: Overall synthetic workflow for this compound.
Part 2: Troubleshooting the Imidazole Ring Formation
The formation of the 7-chloro-3H-imidazo[4,5-b]pyridine intermediate is generally high-yielding, but several factors can lead to suboptimal results.
FAQ: My cyclization reaction is incomplete or the yield is low. What are the primary causes?
Low yield in this step can typically be traced to four main issues: incomplete reaction, sub-optimal reaction conditions, side reactions, or product loss during workup and purification.[3]
-
Incomplete Reaction: The condensation reaction to form the imidazole ring is an equilibrium process that eliminates water.[3] If water is not effectively removed, the equilibrium will not be driven towards the product.
-
Sub-optimal pH/Catalysis: While often performed under neutral or slightly acidic conditions, the reaction can be sensitive to pH. The use of a Lewis acid catalyst, such as Ytterbium triflate, has been shown to be effective in promoting condensation with orthoformates.[2]
-
Inefficient Water Removal: For reactions run at high temperatures, particularly in solvents like toluene, a Dean-Stark trap is essential for sequestering the water byproduct and driving the reaction to completion.[3]
-
Purification Losses: The product can be lost during aqueous workup if the pH is not carefully controlled, or during chromatography if the wrong solvent system is chosen.
Table 1: Optimization Parameters for Cyclization
| Parameter | Recommendation | Rationale & Citation |
| C1 Source | Triethyl Orthoformate | A common and effective reagent that serves as both reactant and dehydrating agent.[2] |
| Catalyst | Ytterbium (III) triflate | An efficient Lewis acid catalyst for this transformation, often leading to higher yields.[2] |
| Solvent | Toluene or DMF | Toluene is suitable for azeotropic water removal with a Dean-Stark trap. DMF is a polar aprotic solvent that can improve solubility and reaction rates.[3][4] |
| Temperature | Reflux | Sufficient thermal energy is required to drive the condensation and water elimination.[3] |
| Water Removal | Dean-Stark Trap (Toluene) or Molecular Sieves | Critical for driving the reaction equilibrium towards the product by removing the water byproduct.[3] |
Part 3: Troubleshooting the N-Boc Protection
This step is the most frequent source of difficulty due to the challenge of controlling regioselectivity. The imidazo[4,5-b]pyridine core has three potential sites for electrophilic attack: the two imidazole nitrogens (N1 and N3) and the pyridine nitrogen (N4).
Caption: Potential sites of N-Boc protection on the imidazo[4,5-b]pyridine core.
FAQ: I am getting a mixture of regioisomers during Boc protection. How do I improve selectivity for the N3 position?
Controlling regioselectivity is paramount. The outcome of the reaction is highly dependent on the reaction conditions, particularly the base and solvent employed.[3]
-
Kinetic vs. Thermodynamic Control: The N1 position is often considered the kinetic site of attack due to being less sterically hindered. The N3 position is typically the thermodynamic product, being more stable. Allowing the reaction to reach equilibrium by using a suitable base and longer reaction times can favor the desired N3 isomer.
-
Base Selection: A non-nucleophilic base is crucial. Bases like triethylamine (TEA) in combination with a catalytic amount of 4-dimethylaminopyridine (DMAP) are standard. DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with Boc₂O, which then acylates the heterocycle.
-
Solvent Effects: Polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally preferred as they effectively solvate the intermediates without interfering with the reaction.
FAQ: The Boc protection is slow or fails to go to completion. What should I investigate?
A sluggish reaction is often due to insufficient nucleophilicity of the starting material or reagent issues.
-
Reagent Quality: Ensure the Boc₂O is of high purity and has not hydrolyzed. Use a fresh bottle if necessary.
-
Base Stoichiometry: Ensure at least a stoichiometric amount of base (relative to the substrate) is used to neutralize any generated acid and drive the reaction forward.
-
Poor Nucleophilicity: Aminopyridines and related heterocycles can be poorly nucleophilic.[5] The use of DMAP as a catalyst is highly recommended to accelerate the reaction.
-
Insoluble Materials: If the starting 7-chloro-3H-imidazo[4,5-b]pyridine has poor solubility in the chosen solvent, the reaction will be slow. Consider switching to a more polar solvent like DMF, but be aware this may also affect regioselectivity.
FAQ: How should I purify the final product and remove unreacted Boc₂O?
Purification requires care to avoid unintended deprotection of the acid-labile Boc group.[6][7]
-
Workup: After the reaction, excess Boc₂O and its byproducts can be quenched. While an aqueous wash is common, a more efficient method is to use a polymer-supported quenching reagent, such as silica-supported trisamine (Si-Trisamine).[5] This scavenger resin reacts with and removes excess anhydride, simplifying purification.
-
Chromatography: Flash column chromatography on silica gel is the standard method for separating the desired N3-Boc isomer from other regioisomers and impurities.
-
Caution: Avoid using highly acidic solvent systems (e.g., high percentages of acetic acid in the eluent), as this can cause partial or complete deprotection of the Boc group on the column.[8] A neutral system, such as a gradient of ethyl acetate in hexanes or DCM/Methanol, is recommended.
-
Part 4: Experimental Protocols
Protocol 1: Synthesis of 7-chloro-3H-imidazo[4,5-b]pyridine
This protocol is adapted from general procedures for the synthesis of imidazo[4,5-b]pyridines.[2]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-diamino-5-chloropyridine (1.0 eq.).
-
Add a suitable solvent such as toluene or ethanol.
-
Add triethyl orthoformate (1.5 - 2.0 eq.).
-
Optional but Recommended: Add a catalytic amount of Ytterbium (III) triflate (0.05 - 0.1 eq.).[2]
-
Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If no solid forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography to yield the pure intermediate.
Protocol 2: Synthesis of this compound
This protocol is based on standard N-Boc protection methods.[5][7]
-
Dissolve 7-chloro-3H-imidazo[4,5-b]pyridine (1.0 eq.) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (TEA) (1.5 eq.) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) portion-wise or as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of starting material and the formation of the product by TLC or LC-MS.
-
Upon completion, the reaction can be quenched by adding a scavenger resin like Si-Trisamine and stirring for 2 hours to remove excess Boc₂O.[5] Filter the resin and wash with DCM.
-
Alternatively, dilute the reaction mixture with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-50% ethyl acetate in hexanes) to isolate the desired this compound.
Part 5: Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting low-yield syntheses.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of Imidazo[4,5-b]pyridine Derivatives
Welcome to the technical support guide for the synthesis of imidazo[4,5-b]pyridine derivatives. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and field-proven laboratory experience.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your synthetic workflow. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue: Low Yield in the Primary Condensation-Cyclization Step
Question: My condensation reaction between 2,3-diaminopyridine and an aldehyde or carboxylic acid is resulting in a very low yield of the desired imidazo[4,5-b]pyridine. What are the common causes and how can I optimize the reaction?
Answer: Low yields in this foundational reaction are common and can stem from several factors, ranging from reaction equilibrium to incomplete conversion of intermediates.[1] Let's break down the likely culprits and their solutions.
Causality Analysis:
The formation of the imidazo[4,5-b]pyridine core is typically a two-stage process: (1) initial condensation to form a Schiff base (with aldehydes) or an amide (with carboxylic acids), followed by (2) an intramolecular cyclization and dehydration/oxidation step. A failure at any point will compromise the yield.
Troubleshooting Protocol:
-
Incomplete Reaction or Unfavorable Equilibrium:
-
Problem: The condensation reaction is reversible and may not be driven to completion. The elimination of water is critical to push the equilibrium toward the product.[1]
-
Solution 1: Water Removal: For reactions run in solvents like toluene or xylene, use a Dean-Stark apparatus to physically remove water as it forms. For other high-boiling solvents (e.g., DMF, DMSO), adding molecular sieves can be effective, provided they are compatible with your reaction temperature.
-
Solution 2: Increase Thermal Energy: If the reaction is kinetically slow, increasing the temperature or switching to a higher-boiling solvent may be necessary to overcome the activation energy for the cyclization step.[1]
-
-
Incomplete Oxidative Aromatization (Aldehyde Condensations):
-
Problem: The intermediate formed from the condensation of 2,3-diaminopyridine with an aldehyde requires an oxidation step to aromatize to the final imidazo[4,5-b]pyridine ring system.[2] Atmospheric oxygen can serve as the oxidant, but this process is often slow and inefficient.[1]
-
Solution: Introduce a mild oxidizing agent to facilitate the final aromatization. Common choices include:
-
Air/O₂: Bubbling air or oxygen through the reaction mixture can be sufficient but may require extended reaction times.
-
Sodium Metabisulfite (Na₂S₂O₅): Used in some procedures as an effective oxidant for this transformation.[3]
-
Catalytic Metal Systems: Copper- or iron-based catalysts can facilitate aerobic oxidation under milder conditions.[4]
-
-
-
Sub-optimal pH Conditions:
-
Problem: The reaction pH is critical. Condensation with carboxylic acids typically requires acidic conditions to activate the carbonyl group.[1] Conversely, the nucleophilicity of the diamine is reduced at very low pH.
-
Solution: When using carboxylic acids, polyphosphoric acid (PPA) is a classic reagent that serves as both an acid catalyst and a dehydrating agent. For orthoesters, a catalytic amount of a strong acid (e.g., p-TsOH) is beneficial.[1][5]
-
-
Starting Material Quality:
-
Problem: The starting material, 2,3-diaminopyridine, can be prone to oxidation and degradation, especially if impure. Its synthesis and purification can be challenging, often yielding isomeric impurities that can interfere with the reaction.[6]
-
Solution: Ensure the purity of your 2,3-diaminopyridine. If necessary, purify it by recrystallization or column chromatography before use. Store it under an inert atmosphere and away from light.
-
Caption: Troubleshooting workflow for low-yield reactions.
Issue: Formation of Multiple Regioisomers during N-Alkylation
Question: I am trying to alkylate my imidazo[4,5-b]pyridine, but I'm getting a mixture of N1, N3, and sometimes N4 isomers. How can I control the regioselectivity?
Answer: This is a classic challenge with the imidazo[4,5-b]pyridine scaffold. The molecule has three nitrogen atoms (N1, N3 in the imidazole ring and N4 in the pyridine ring) that can potentially be alkylated.[1] The N-H proton of the imidazole ring is tautomeric, meaning it can reside on either N1 or N3. The outcome of the alkylation is highly dependent on the reaction conditions, particularly the base, solvent, and the nature of the electrophile.[7]
Mechanistic Insight:
-
N1 vs. N3 Alkylation: The N1 and N3 positions are generally more nucleophilic than the pyridine N4 nitrogen. The ratio of N1 to N3 alkylation is often governed by a combination of electronic and steric effects. DFT studies have suggested that steric hindrance plays a major role; bulkier substituents at the C2 position will favor alkylation at the less hindered N1 position.[5]
-
N4 Alkylation (Pyridinium Salt Formation): Alkylation at the pyridine N4 position typically occurs under neutral or acidic conditions with potent alkylating agents, leading to a quaternary pyridinium salt.
Strategies for Regiocontrol:
| Condition | Favored Isomer | Rationale |
| Base: Strong, non-nucleophilic (e.g., NaH) | N1/N3 | Fully deprotonates the imidazole N-H, creating a potent nucleophile. The N1/N3 ratio depends on sterics and solvent. |
| Base: Weaker, carbonate (e.g., K₂CO₃, Cs₂CO₃) | N1/N3 | Establishes an equilibrium deprotonation. Often used in polar aprotic solvents like DMF.[7] |
| Solvent: Polar Aprotic (e.g., DMF, DMSO) | N1/N3 | Solvates the cation of the base, enhancing the nucleophilicity of the imidazole anion. |
| Solvent: Nonpolar (e.g., Toluene, THF) | N3 (often) | May favor aggregation or specific ion-pairing that directs alkylation to the more sterically accessible nitrogen in some cases.[1] |
| Catalyst: Phase Transfer Catalyst (e.g., TBAB) | N3 (often) | In a two-phase system, the quaternary ammonium salt pairs with the imidazole anion, and steric factors can favor presentation of the N3 position for alkylation.[7] |
Caption: Conditions influencing N-alkylation regioselectivity.
Experimental Protocol: Selective N3-Alkylation via Phase Transfer Catalysis [7]
-
Setup: To a solution of the 2-substituted-1H-imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous DMF (0.1 M), add potassium carbonate (K₂CO₃, 2.2 eq.) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 eq.).
-
Addition: Add the alkylating agent (e.g., allyl bromide or propargyl bromide, 1.6 eq.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC or LCMS, observing the consumption of starting material and the formation of the product.
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired N3-alkylated isomer.
Issue: Formation of an N-Oxide Byproduct
Question: I am seeing a byproduct with a mass of +16 Da compared to my desired product. I suspect it's an N-oxide. How can I prevent its formation, and how can I remove it if it has already formed?
Answer: Your suspicion is likely correct. The pyridine nitrogen (N4) in the imidazo[4,5-b]pyridine ring is susceptible to oxidation, forming an N-oxide, particularly when using oxidative conditions or certain reagents during synthesis or workup.[1]
Prevention Strategies:
-
Control of Oxidants: If your synthesis involves an oxidative cyclization step, carefully control the stoichiometry and strength of the oxidizing agent. Over-oxidation is a common side reaction. Consider using milder oxidants or shorter reaction times.
-
Inert Atmosphere: For reactions run at elevated temperatures for extended periods, performing them under an inert atmosphere (e.g., Nitrogen or Argon) can prevent unwanted oxidation from atmospheric oxygen.[1]
Troubleshooting - Reduction of the N-oxide:
If the N-oxide has already formed, it can often be chemically reduced back to the parent imidazo[4,5-b]pyridine without affecting other functional groups.
-
Method 1: Phosphorus Reagents:
-
Reagent: Phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).
-
Protocol: Treat a solution of the crude product containing the N-oxide with PCl₃ (typically 1.1-1.5 eq.) in a chlorinated solvent like chloroform (CHCl₃) or dichloromethane (DCM) at 0 °C to room temperature. The reaction is often complete within a few hours.
-
-
Method 2: Catalytic Hydrogenation:
-
Reagent: Raney Nickel or Palladium on carbon (Pd/C) with a hydrogen source.
-
Protocol: Catalytic hydrogenation using Raney Nickel at room temperature and atmospheric pressure is a very effective method for deoxygenating pyridine N-oxides.[1]
-
Frequently Asked Questions (FAQs)
Q1: My cyclization to form the imidazole ring is incomplete, and I am isolating the diamide or Schiff base intermediate. How can I drive the reaction to completion?
A1: This is a common issue where the intermediate is stable and the final ring-closing step is kinetically challenging.[1] The primary solution is to provide more energy by increasing the reaction temperature or switching to a higher-boiling solvent (e.g., from toluene to xylene, or from DMF to DMSO). Additionally, as this is a dehydration reaction, ensuring efficient water removal (as described in Issue 1) is crucial to drive the equilibrium towards the cyclized product.[1]
Q2: What are common side reactions associated with the aldehyde component in the condensation reaction?
A2: Aldehydes are highly reactive and can participate in several side reactions. If using an enolizable aldehyde, you may see byproducts from self-condensation (aldol reaction). Aromatic aldehydes can undergo Cannizzaro reactions under strong basic conditions. More relevant to this synthesis, the aldehyde can react with the amine groups in complex ways if the cyclization is slow.[8] To mitigate this, add the aldehyde slowly to the solution of the diaminopyridine and ensure the conditions are optimized for rapid cyclization.
Q3: Are there any specific challenges with purifying imidazo[4,5-b]pyridine derivatives?
A3: Yes, purification can be challenging due to the basic nitrogen atoms in the scaffold. These compounds can streak on silica gel columns. To improve chromatography, consider adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol to the eluent system. This neutralizes the acidic sites on the silica, leading to better peak shape and separation.
Q4: Can I synthesize the 2,3-diaminopyridine starting material myself?
A4: While 2,3-diaminopyridine is commercially available, it can also be synthesized. However, the routes are often laborious. A common method involves the nitration of 2-aminopyridine, which unfortunately yields the 2-amino-5-nitropyridine as the major product.[6] The separation of the desired 2-amino-3-nitropyridine isomer is tedious. Subsequent reduction of the nitro group yields the final product. Given the difficulty, purchasing high-purity starting material is often the most efficient approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine
Welcome to the technical support resource for the purification of 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this key heterocyclic intermediate. The structural complexity of imidazo[4,5-b]pyridines, combined with the labile nature of the tert-butyloxycarbonyl (Boc) protecting group, presents unique purification challenges.[1][2] This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
The main challenge lies in the compound's sensitivity to acidic conditions, which can cause premature cleavage of the Boc protecting group.[3][4] Silica gel, the most common stationary phase for flash chromatography, is slightly acidic and can promote this degradation, leading to the formation of 7-chloro-3H-imidazo[4,5-b]pyridine as a major impurity.[5] Balancing purity with the prevention of on-column degradation is therefore critical.
Q2: What are the most common impurities I should expect?
Aside from the de-Boc-ylated parent compound, common impurities include:
-
Unreacted Starting Materials: Primarily 7-chloro-3H-imidazo[4,5-b]pyridine if the Boc-protection reaction was incomplete.
-
Excess Reagents: Residual di-tert-butyl dicarbonate (Boc)₂O or its byproducts.
-
Reaction Byproducts: Other minor products arising from the specific synthetic route used.
Q3: How do I assess the purity of my final product?
A multi-technique approach is recommended for robust purity assessment:
-
¹H NMR Spectroscopy: Provides structural confirmation and can be used to detect residual solvents or major impurities. The characteristic singlet of the Boc group's nine protons around 1.6 ppm is a key indicator of the protected compound.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the ideal technique for quantifying purity and identifying trace-level impurities.[6][7] It can readily distinguish between the desired product (MW: 253.68 g/mol ) and its de-Boc-ylated counterpart (MW: 153.57 g/mol ).[8]
-
Thin-Layer Chromatography (TLC): A rapid and effective tool for monitoring reaction progress and optimizing chromatography conditions.
Q4: Is the compound stable? What are the recommended storage conditions?
The compound is moderately stable. The primary degradation pathway is the loss of the Boc group. To ensure long-term stability, it should be stored in an inert atmosphere, at room temperature or refrigerated, and protected from acids and strong oxidizing agents.[8]
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the purification workflow.
Problem 1: Low Recovery or Yield After Flash Chromatography
This is a frequent issue, often stemming from product degradation on the column or suboptimal elution conditions.
Potential Causes:
-
On-Column Degradation: Prolonged exposure to the acidic silica gel surface cleaves the Boc group. The resulting, more polar, 7-chloro-3H-imidazo[4,5-b]pyridine then binds more strongly to the silica, leading to streaking and poor recovery.
-
Incorrect Solvent System: A solvent system that is too polar can elute impurities along with the product. A system that is not polar enough may fail to elute the product efficiently, requiring excessive solvent volumes and increasing the risk of degradation.
-
Improper Column Packing or Loading: Poorly packed columns or overloading the column with crude material can lead to band broadening and poor separation.
Recommended Solutions:
-
Neutralize the Silica Gel: Before packing the column, prepare a slurry of silica gel in your starting eluent containing 0.5-1% triethylamine (Et₃N) or another volatile base. This deactivates the acidic sites on the silica surface, significantly reducing the risk of de-Boc-ylation.
-
Use a "Fast" Chromatography Protocol: Aim for a rapid purification. Use slightly more polar solvent systems than initially determined by TLC to elute the product quickly, minimizing its residence time on the column.
-
Consider Alternative Stationary Phases: If de-Boc-ylation remains a persistent issue, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica gel for reversed-phase chromatography.
-
Optimize Solvent Polarity: Carefully develop your eluent system using TLC. A common starting point for imidazopyridine derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in hexanes.[1]
Troubleshooting Workflow: Low Chromatography Yield
Below is a decision tree to guide your troubleshooting process for low recovery post-chromatography.
Caption: Decision tree for troubleshooting low chromatography yield.
Problem 2: Product is Contaminated with a More Polar Impurity
This is almost always due to the presence of the de-Boc-ylated starting material, 7-chloro-3H-imidazo[4,5-b]pyridine.
Potential Causes:
-
Incomplete Boc-protection reaction: The initial reaction did not go to completion.
-
Degradation during workup: The crude product was exposed to acidic conditions (e.g., an acidic aqueous wash) before purification.
-
On-column degradation: As described in Problem 1.
Recommended Solutions:
-
Re-run the Boc-protection: If the impurity level is high (>10-15%), it is often more efficient to re-subject the entire batch to the Boc-protection conditions rather than attempting a difficult chromatographic separation.
-
Aqueous Wash with Bicarbonate: Before concentrating the reaction mixture, perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid and remove water-soluble byproducts.
-
Optimize Chromatography: A well-optimized gradient on neutralized silica should effectively separate the less polar desired product from the more polar de-Boc impurity.
Quantitative Data: Solvent Systems for Chromatography
The following table provides starting points for developing TLC and flash chromatography methods. Always optimize for your specific crude material.
| Technique | Recommended Solvent System (v/v) | Typical Rf of Product | Notes |
| TLC Analysis | 30-50% Ethyl Acetate in Hexanes | 0.3 - 0.4 | A good starting point. Adjust polarity to achieve the target Rf. |
| TLC Analysis | 80% Dichloromethane in Hexanes | 0.2 - 0.3 | An alternative system that can sometimes provide better separation.[1] |
| Flash Column | Gradient: 10% to 50% Ethyl Acetate in Hexanes (+ 0.5% Et₃N) | N/A | A standard gradient. The addition of triethylamine is highly recommended to prevent degradation. |
| Recrystallization | Ethanol / Water or Isopropanol / Heptane | N/A | Effective for crude material that is already >90% pure.[1][9] |
Section 3: Experimental Protocols
Protocol 1: Flash Column Chromatography on Neutralized Silica Gel
This protocol is the most reliable method for purifying crude material of moderate to low purity (<95%).
-
TLC Analysis: Dissolve a small amount of crude material in dichloromethane or ethyl acetate. Spot on a silica TLC plate and elute with varying ratios of ethyl acetate/hexanes to find a system that gives the product an Rf value of ~0.3.
-
Prepare Neutralized Eluent: Prepare the starting eluent (e.g., 10% Ethyl Acetate in Hexanes) and add triethylamine to a final concentration of 0.5% (v/v).
-
Pack the Column: Prepare a slurry of silica gel in the neutralized starting eluent and pack the column. Equilibrate the packed column with 2-3 column volumes of the same eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry powder (dry loading). Carefully add the dry-loaded sample to the top of the packed column.
-
Elute the Column: Begin elution with the starting eluent, gradually increasing the polarity based on your TLC analysis. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and concentrate them under reduced pressure to yield the purified product.
Purification Strategy Selection
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthonix, Inc > 6980-11-6 | 7-Chloro-3H-imidazo[4,5-b]pyridine [synthonix.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. achmem.com [achmem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Imidazo[4,5-b]pyridine Compounds in Assays
An In-depth Technical Guide by the Application Science Team
Welcome to the technical support center. As Senior Application Scientists, we understand that promising compounds can often present significant technical challenges. A recurring issue for researchers working with heterocyclic scaffolds, particularly imidazo[4,5-b]pyridine derivatives, is poor aqueous solubility. This guide is designed to provide you with a foundational understanding of the problem and a suite of practical, field-proven strategies to overcome it, ensuring the integrity and reliability of your assay data.
The imidazo[4,5-b]pyridine core is a purine isostere, making it a valuable scaffold in medicinal chemistry for targeting a range of biological entities.[1][2] However, the planar, aromatic, and often crystalline nature of these molecules contributes to low aqueous solubility, which can lead to compound precipitation, underestimated potency, and unreliable structure-activity relationships (SAR).[3][4] This guide will address these challenges in a practical question-and-answer format.
Section 1: Foundational Concepts - Understanding the Solubility Problem
This section covers the essential concepts you need to grasp before troubleshooting. Understanding the type of solubility you are measuring and its impact on your results is the first step toward a solution.
Q1: What is the difference between "kinetic" and "thermodynamic" solubility, and which one is more relevant for my screening assays?
A1: This is a critical distinction. For early-stage discovery and high-throughput screening, you are almost always dealing with kinetic solubility .
-
Kinetic Solubility is determined by adding a concentrated DMSO stock solution of your compound to an aqueous buffer and measuring the concentration at which it begins to precipitate.[5][6] This process is fast and mimics how compounds are typically handled in HTS, but it can often yield a supersaturated, thermodynamically unstable solution.[6][7] Therefore, kinetic solubility values are often higher than thermodynamic ones.[8][9]
-
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[8][9] It is measured by equilibrating an excess of the solid compound in a buffer over a longer period (e.g., 24 hours) and then measuring the concentration of the dissolved material.[5] This is the gold standard for lead optimization and formulation development but is too low-throughput for initial screening.[10]
For initial assays, kinetic solubility is more practically relevant, but be aware that precipitation can still occur over the time course of your experiment.
Q2: How can I visually represent the workflow for assessing solubility?
A2: A clear workflow helps in systematically diagnosing and solving solubility issues. The following diagram outlines a typical process from initial observation to final solution.
Caption: A workflow for troubleshooting compound precipitation in assays.
Q3: How exactly does poor solubility affect my assay results, like IC50 values?
A3: Poor solubility can severely compromise the accuracy of your results. If a compound precipitates, the actual concentration in solution is lower than the nominal concentration you think you are testing.[3][11] This leads to several problems:
-
Artificially High IC50 Values: You will need a higher nominal concentration to achieve the true inhibitory concentration, making your compound appear less potent than it actually is.[11][12]
-
Flat or Incomplete Dose-Response Curves: As you increase the compound concentration, you may quickly reach its solubility limit. Further additions will not increase the dissolved concentration, leading to a plateau in biological effect and a poor-quality curve.
-
Assay Interference: Compound precipitates can interfere with assay readouts, for example, by scattering light in absorbance assays or by interacting non-specifically with proteins or cells.[13]
Section 2: Troubleshooting Compound Stock Solutions
Precipitation issues often begin before the compound even reaches the aqueous assay buffer. Problems with the initial DMSO stock solution are a common culprit.
Q1: My imidazo[4,5-b]pyridine compound was dissolved in 100% DMSO, but I see crystals after storing it. Why is this happening?
A1: This is a frequent and frustrating issue. Several factors can cause a compound to precipitate from its DMSO stock, even when it initially appeared to be fully dissolved.[14]
-
Concentration Exceeds Solubility Limit: While DMSO is a powerful solvent, it is not universal. You may have exceeded the compound's thermodynamic solubility limit in DMSO.[15] Studies have shown that at high concentrations (e.g., 10-100 mM), a significant percentage of compounds can precipitate from DMSO.
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[15] The presence of even small amounts of water can dramatically decrease the solubility of hydrophobic compounds, causing them to crash out.[7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can promote precipitation.[7][14] As the DMSO/water mixture freezes, pure DMSO freezes first, effectively increasing the water concentration in the remaining liquid phase and forcing the compound out of solution.[7]
-
Conversion to a More Stable Polymorph: The compound may have initially dissolved in an amorphous or metastable crystalline form, but over time, it can convert to a more stable, less soluble crystalline form (polymorph).[3]
Troubleshooting Steps:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO and store it in small aliquots, tightly sealed with desiccant.[15]
-
Gentle Warming & Sonication: Try gently warming the solution to 37°C and sonicating or vortexing to help redissolve the compound.[15]
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Check Concentration: If precipitation persists, you may need to lower the stock concentration.
Section 3: Strategies for Improving Solubility in Aqueous Assay Buffers
Once your DMSO stock is clear, the next hurdle is diluting it into your aqueous assay buffer without precipitation. Here are the primary strategies to employ.
Q1: My compound precipitates when I dilute the DMSO stock into my cell culture media or buffer. What is the first thing I should try?
A1: This "crashing out" happens because the compound, which is happy in DMSO, is suddenly exposed to a highly polar aqueous environment where it is poorly soluble.[16] The simplest initial strategies involve modifying your dilution technique.
-
Use Pre-warmed Media/Buffer: Always dilute into media or buffer that has been pre-warmed to 37°C. Solubility is often temperature-dependent, and this simple step can make a significant difference.[17]
-
Perform Stepwise/Serial Dilution: Instead of adding a small volume of concentrated DMSO stock directly into a large volume of buffer, perform a serial dilution. Add the stock solution slowly, dropwise, while gently vortexing the buffer.[17] This avoids creating localized areas of high compound concentration that can nucleate precipitation.
-
Control Final DMSO Concentration: As a general rule, keep the final DMSO concentration in your assay below 0.5%, as higher concentrations can be toxic to cells and may not prevent precipitation anyway.[16][17]
Q2: Can I use pH modification for my imidazo[4,5-b]pyridine compound?
A2: Absolutely. This is one of the most effective strategies for ionizable compounds. The imidazo[4,5-b]pyridine scaffold contains basic nitrogen atoms.[1] This means its solubility is highly pH-dependent.
-
Mechanism: At a pH below the compound's pKa, the nitrogen atoms will become protonated (positively charged). This charged species is significantly more polar and, therefore, more soluble in aqueous media than the neutral form.[1] The parent 1H-Imidazo[4,5-b]pyridine has a pKa of 4.37, indicating it becomes more soluble in acidic conditions.[1]
-
How to Implement: Try lowering the pH of your assay buffer. For example, using a buffer at pH 6.5 instead of 7.4 could substantially increase solubility.
-
Caution: You must ensure the altered pH does not affect your biological target or assay components. Always run a pH control experiment to validate your results.
Q3: What are co-solvents and how do I choose one?
A3: Co-solvents are water-miscible organic solvents that are added to the aqueous buffer to increase its ability to dissolve hydrophobic compounds.[18][19] They work by reducing the polarity of the overall solvent system.
| Co-Solvent | Typical Final Conc. | Properties & Considerations |
| Ethanol | 1-5% | Commonly used, but can be toxic to cells at higher concentrations and may affect protein activity. |
| Polyethylene Glycol 400 (PEG-400) | 1-10% | Generally well-tolerated by cells. A good first choice for increasing solubility.[20] |
| Propylene Glycol | 1-10% | Similar to PEG-400, often used in formulations. |
| Glycerol | 1-10% | Can increase viscosity of the solution. Well-tolerated. |
How to Choose: The choice depends on the specific compound and the tolerance of your assay system. It is often necessary to screen a few co-solvents and determine the optimal concentration that improves solubility without introducing artifacts.
Q4: I've heard about excipients like cyclodextrins and surfactants. How do they work?
A4: Excipients are "inactive" ingredients used to create a more effective formulation. For solubility enhancement, surfactants and cyclodextrins are particularly powerful.[21]
-
Surfactants (e.g., Tween-80, Polysorbates): These are amphiphilic molecules with a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail.[22] Above a certain concentration (the critical micelle concentration, or CMC), they self-assemble into spherical structures called micelles . Your hydrophobic imidazo[4,5-b]pyridine compound can be encapsulated within the hydrophobic core of these micelles, effectively solubilizing it in the bulk aqueous solution.[23]
-
Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior. The imidazo[4,5-b]pyridine molecule can fit into the hydrophobic cavity, forming an "inclusion complex."[18] This complex has a hydrophilic exterior, rendering the entire package soluble in water.
The diagram below illustrates the mechanism of micellar solubilization.
Caption: Mechanism of surfactant-mediated micellar solubilization.
Section 4: Key Experimental Protocols
Here we provide step-by-step methodologies for common tasks related to assessing and improving solubility.
Protocol 1: Rapid Kinetic Solubility Assessment by Turbidimetry
This protocol allows for a quick estimation of the kinetic solubility limit of your compound in a specific buffer.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of your imidazo[4,5-b]pyridine compound in 100% anhydrous DMSO. Ensure it is fully dissolved.
-
Prepare Serial Dilutions: In a 96-well clear plate, perform a 2-fold serial dilution of your DMSO stock solution in DMSO (e.g., from 10 mM down to ~0.02 mM).
-
Add Buffer: To a separate 96-well plate, add 98 µL of your desired aqueous assay buffer to each well.
-
Transfer Compound: Using a multichannel pipette, transfer 2 µL of each DMSO dilution into the corresponding wells of the buffer plate. This creates a 1:50 dilution, with a final DMSO concentration of 2%.
-
Mix and Incubate: Mix the plate thoroughly on a plate shaker for 5-10 minutes. Let the plate stand at room temperature for 1-2 hours.
-
Measure Turbidity: Read the absorbance (optical density) of the plate at a wavelength where the compound does not absorb, typically between 500-700 nm, using a plate reader.[13]
-
Determine Solubility Limit: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.
Protocol 2: Serial Dilution for Cell-Based Assays
This method helps prevent compound precipitation when adding it to cells in culture media.
-
Prepare High-Concentration Stock: Dissolve your compound in 100% DMSO to create a high-concentration stock (e.g., 1000x your highest desired final concentration).
-
Pre-warm Media: Pre-warm your complete cell culture medium (with serum) to 37°C.[17]
-
Create an Intermediate Dilution: To minimize precipitation, first create an intermediate dilution. For example, add 2 µL of your 1000x DMSO stock to 98 µL of pre-warmed media to create a 20x intermediate stock in 2% DMSO. Mix gently but thoroughly.
-
Final Dosing: Add the required volume of this 20x intermediate stock to your cell culture wells to achieve the final desired concentration. For instance, add 5 µL of the 20x stock to a well containing 95 µL of media to get a 1x final concentration with a final DMSO of 0.1%.
-
Mix Gently: Gently mix the plate by swirling or using a plate rocker. Avoid vigorous pipetting which can stress cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solvescientific.com.au [solvescientific.com.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. ziath.com [ziath.com]
- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. inventivapharma.com [inventivapharma.com]
- 11. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ijmsdr.org [ijmsdr.org]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. researchgate.net [researchgate.net]
- 21. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Imidazo[4,5-b]pyridine Functionalization
Welcome to the Technical Support Center for the functionalization of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of this important heterocyclic scaffold. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes. The imidazo[4,5-b]pyridine core is a key pharmacophore in numerous biologically active compounds, making its efficient functionalization a critical aspect of medicinal chemistry and drug discovery.[1][2][3]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and hurdles faced when working with imidazo[4,5-b]pyridines.
Q1: What are the most common starting points for synthesizing the imidazo[4,5-b]pyridine core?
A1: The most prevalent and versatile method is the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as aldehydes or carboxylic acids and their derivatives.[4][5] This approach allows for the introduction of diversity at the 2-position of the imidazo[4,5-b]pyridine ring system. Alternative strategies include palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles followed by cyclization, which offers a different route to substituted analogs.[5][6]
Q2: I'm observing a mixture of products that are difficult to separate. What is the likely cause?
A2: The formation of regioisomers is a well-documented challenge in the functionalization of imidazo[4,5-b]pyridines, particularly during alkylation or other substitution reactions on the imidazole nitrogen.[5][7] The tautomeric nature of the N-H proton on the imidazole ring means that substitution can occur at either the N1 or N3 position. These isomers often have very similar physical properties, making their separation by standard chromatography challenging.[5]
Q3: How can I confidently determine the structure of my substituted imidazo[4,5-b]pyridine and its regioisomers?
A3: Unambiguous structure determination requires a combination of advanced spectroscopic techniques. While 1D NMR (¹H and ¹³C) is essential, 2D NMR experiments are often necessary to differentiate regioisomers. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity between protons, and Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range couplings between protons and carbons, which are critical for assigning the correct connectivity.[5][8]
Q4: My cyclization reaction to form the imidazole ring is not going to completion. What can I do?
A4: Incomplete cyclization is a common issue, often leading to the isolation of a stable intermediate. To drive the reaction to completion, consider increasing the reaction temperature or switching to a higher-boiling point solvent.[9] The removal of water, a byproduct of the condensation, is also crucial. This can be achieved using a Dean-Stark trap for high-temperature reactions or by adding a suitable drying agent.[9]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges.
Guide 1: Low Yield in Condensation Reactions
Low yields in the condensation of 2,3-diaminopyridine with aldehydes or carboxylic acids are a frequent problem. The following guide offers a systematic approach to optimization.
Problem: The condensation reaction to form the 2-substituted imidazo[4,5-b]pyridine results in a low yield of the desired product.
Workflow for Troubleshooting Low Yield in Condensation Reactions:
Caption: A systematic workflow for troubleshooting low yields in imidazo[4,5-b]pyridine synthesis.
Detailed Troubleshooting Steps:
-
Incomplete Reaction:
-
Cause: The reaction may not have reached equilibrium or the activation energy barrier is too high under the current conditions.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initial reaction time, consider extending the reaction duration or increasing the temperature.[9] For condensations involving aldehydes, an oxidative step is often required for the final aromatization to the imidazo[4,5-b]pyridine core. While air oxidation can occur, it is often slow. The addition of a mild oxidizing agent can be beneficial.[9]
-
-
Sub-optimal pH:
-
Cause: The pH of the reaction medium can significantly influence the rate of condensation and cyclization.
-
Solution: For condensations with carboxylic acids, acidic conditions are generally required.[9] If using an orthoester as a carboxylic acid equivalent, a catalytic amount of a strong acid can be advantageous.[9] Experiment with different acidic catalysts (e.g., p-toluenesulfonic acid, acetic acid) and catalyst loadings to find the optimal conditions.
-
-
Inefficient Water Removal:
-
Cause: The condensation reaction produces water, which can inhibit the reaction from proceeding to completion.
-
Solution: For reactions run at elevated temperatures, the use of a Dean-Stark apparatus is highly effective for azeotropically removing water.[9] In other setups, the addition of a compatible drying agent can be employed.
-
| Parameter | Recommended Starting Conditions | Optimization Strategy |
| Temperature | 80-120 °C | Increase in 10-20 °C increments |
| Solvent | Toluene, Xylene, Acetic Acid | Screen higher boiling point solvents |
| Catalyst (for carboxylic acids) | Acetic Acid, p-TsOH | Screen different acid catalysts and loadings |
| Water Removal | Dean-Stark Trap | Ensure efficient azeotropic removal |
Guide 2: Controlling Regioselectivity in N-Alkylation
The alkylation of the imidazo[4,5-b]pyridine core can lead to a mixture of N1 and N3 isomers. This guide provides strategies to influence the regiochemical outcome.
Problem: Alkylation of an N-unsubstituted imidazo[4,5-b]pyridine yields an inseparable mixture of N1 and N3 isomers.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: The steric bulk of both the electrophile and the substituents on the imidazo[4,5-b]pyridine ring can influence the site of alkylation.
-
Electronic Effects: The electronic properties of substituents on the heterocyclic core can alter the nucleophilicity of the N1 and N3 positions.
-
Solvent: The polarity of the solvent can affect the solvation of the intermediate anion and influence the ratio of isomers. Nonpolar solvents may favor alkylation at the N3 position.[9]
-
Base: The choice of base can impact the position of deprotonation and the subsequent alkylation.
Workflow for Optimizing N-Alkylation Regioselectivity:
Caption: A workflow for optimizing the regioselectivity of N-alkylation reactions.
Detailed Optimization Protocol:
-
Screening of Bases and Solvents:
-
Protocol: Set up a parallel screen of reaction conditions. In separate vials, dissolve the starting imidazo[4,5-b]pyridine in a selection of anhydrous solvents (e.g., DMF, THF, Dioxane). Add one equivalent of different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) to each vial. After stirring for a short period, add the alkylating agent and monitor the reactions by LC-MS to determine the isomer ratio.
-
Rationale: The combination of base and solvent significantly influences the regioselectivity. For instance, using a carbonate base in a nonpolar solvent might favor one isomer over the other.[9]
-
-
Temperature Modification:
-
Protocol: Once a promising base/solvent system is identified, investigate the effect of temperature. Run the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C) and analyze the product mixture.
-
Rationale: Lower temperatures can sometimes enhance selectivity by favoring the thermodynamically more stable product.
-
| Base | Solvent | Expected Trend |
| NaH | DMF | Often provides good reactivity but may have lower selectivity. |
| K₂CO₃ | THF | A milder base that can offer improved selectivity. |
| Cs₂CO₃ | Dioxane | The larger cation can influence the position of alkylation. |
Guide 3: Challenges in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, are powerful tools for the functionalization of halo-imidazo[4,5-b]pyridines.[10] However, these reactions can be sensitive to various parameters.
Problem: A Suzuki cross-coupling reaction on a bromo-imidazo[4,5-b]pyridine results in low conversion or decomposition of the starting material.
Key Parameters for Optimization:
-
Catalyst and Ligand: The choice of palladium source and ligand is critical for efficient catalytic turnover.
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.
-
Solvent: A suitable solvent system is necessary to solubilize the reactants and facilitate the reaction.
-
Temperature: The reaction temperature affects the rate of reaction and the stability of the catalyst and reactants.
Systematic Optimization of Suzuki Coupling Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ / SPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Na₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene/H₂O | THF/H₂O | DMF/H₂O |
| Temperature | 80 °C | 100 °C | 120 °C (Microwave) | Room Temperature |
Experimental Protocol for Optimization:
-
Reactant Preparation: In a series of reaction vessels, add the bromo-imidazo[4,5-b]pyridine, the boronic acid (1.2-1.5 equivalents), and the chosen base (2-3 equivalents).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand.
-
Solvent and Heating: Add the degassed solvent system and heat the reaction to the desired temperature, either conventionally or using microwave irradiation.
-
Monitoring and Analysis: Monitor the reaction progress by TLC or LC-MS. Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
By systematically varying these parameters, the optimal conditions for the Suzuki cross-coupling reaction can be identified, leading to improved yields and cleaner reaction profiles.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Palladium-Catalyzed Amidation of Imidazo[4,5-b]pyridines
Welcome to the technical support center for palladium-catalyzed amidation of imidazo[4,5-b]pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet sometimes challenging C-N cross-coupling reaction. The unique electronic properties of the imidazo[4,5-b]pyridine scaffold, being isosteric to purines, make it a privileged structure in medicinal chemistry, but also introduce specific challenges in its functionalization.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve successful and reproducible outcomes in your synthetic endeavors.
I. Understanding the Reaction: The Catalytic Cycle and Key Challenges
The palladium-catalyzed amidation, a variation of the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry for forging carbon-nitrogen bonds.[4] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4]
Caption: A simplified representation of the palladium-catalyzed amidation cycle.
The primary challenges in the amidation of imidazo[4,5-b]pyridines stem from the electronic nature of the heterocycle. The pyridine nitrogen can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis.[5][6] Additionally, the electron-deficient nature of the pyridine ring can influence the rate of oxidative addition.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Poor Ligand Choice3. Inappropriate Base4. Unsuitable Solvent5. Substrate-Specific Issues | 1. Catalyst: Use a pre-catalyst or ensure in-situ generation of Pd(0) is efficient. Consider a brief pre-heating of the Pd source and ligand before adding other reagents.2. Ligand: For electron-rich heterocycles, bulky, electron-rich phosphine ligands like Me₄tBu-XPhos or RuPhos are often effective.[5][7] Consider screening a panel of ligands.3. Base: A strong, non-nucleophilic base is crucial. Cs₂CO₃ and K₃PO₄ are commonly used.[1] For base-sensitive substrates, a combination of an organic base (e.g., DBU) and an inorganic base may be beneficial.[8]4. Solvent: Anhydrous, degassed solvents are essential. Dioxane and t-butanol are frequently reported for these reactions.[1][7] Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the reaction.[8]5. Substrate: Confirm the purity of your starting materials. If using a halide, the order of reactivity is generally I > Br > Cl. For chlorides, more specialized catalytic systems may be required.[9] |
| Side Product Formation | 1. Hydrodehalogenation2. Homocoupling of Amide3. Catalyst Decomposition | 1. Hydrodehalogenation: This can occur via β-hydride elimination.[4] Lowering the reaction temperature or using a bulkier ligand can sometimes mitigate this. Ensure your base is not too strong for the substrate.2. Homocoupling: This may indicate that the oxidative addition is slow relative to other processes. Re-evaluate your catalyst and ligand choice to favor the desired catalytic cycle.3. Decomposition: The formation of palladium black is a sign of catalyst decomposition. Ensure strict anhydrous and anaerobic conditions. The choice of ligand is critical for stabilizing the palladium center. |
| Inconsistent Results | 1. Oxygen or Moisture Contamination2. Impure Reagents or Solvents3. Inadequate Mixing | 1. Contamination: Use rigorous inert atmosphere techniques (e.g., glovebox or Schlenk line). Ensure all glassware is oven-dried and cooled under vacuum or inert gas.2. Purity: Use freshly distilled/dried solvents and high-purity reagents. Impurities can poison the catalyst.3. Mixing: For heterogeneous reactions with inorganic bases, ensure efficient stirring to maintain a good reaction rate.[8] |
III. Frequently Asked Questions (FAQs)
Q1: My reaction is not working with an imidazo[4,5-b]pyridine chloride. What should I do?
Aryl chlorides are notoriously less reactive than bromides or iodides in Buchwald-Hartwig aminations due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step.[9] For these challenging substrates, more specialized and highly active catalyst systems are often necessary. Consider using a palladium pre-catalyst with a sterically demanding, electron-rich biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos.[5][10] Increasing the catalyst loading and reaction temperature may also be beneficial, but monitor for decomposition.
Q2: I am observing significant hydrodehalogenation of my starting material. How can I prevent this?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can occur through various pathways, including β-hydride elimination from the palladium-amido complex.[4] To minimize this, consider the following:
-
Ligand Choice: Use a bulkier ligand to sterically hinder the β-hydride elimination pathway.
-
Base Selection: A weaker base might be less prone to promoting this side reaction.
-
Temperature: Lowering the reaction temperature can sometimes favor the desired reductive elimination over hydrodehalogenation.
Q3: Can I use an unprotected NH group on the imidazole ring of my imidazo[4,5-b]pyridine?
While some Buchwald-Hartwig reactions tolerate free N-H groups, the acidic proton on the imidazole ring can potentially interfere with the reaction by reacting with the base or coordinating to the palladium center. It is often advisable to protect the imidazole nitrogen, for example, with a Boc or SEM group, to avoid these complications. However, successful couplings on unprotected N-H imidazopyridines have been reported, so it may be substrate-dependent.[5]
Q4: What is the best palladium source for this reaction?
Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) precursors such as Pd(OAc)₂ are commonly used.[1] Pd(II) sources require in-situ reduction to the active Pd(0) species, which can sometimes be unreliable.[9] For more consistent results, especially with challenging substrates, consider using a well-defined palladium pre-catalyst. These are typically air-stable Pd(II) complexes that readily form the active L-Pd(0) catalyst under the reaction conditions.[8]
Q5: My amide coupling partner is sensitive to the reaction conditions. What can I do?
For base-sensitive amides, a careful selection of the base is critical. A weaker base like K₃PO₄ might be preferable to stronger bases like NaOtBu or LiHMDS.[1][5] Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate is also recommended. In some cases, a slow addition of the base or the amide can help to minimize decomposition.
IV. Experimental Protocols
General Procedure for Palladium-Catalyzed Amidation
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: In a glovebox, add the imidazo[4,5-b]pyridine halide (1.0 equiv), the amide (1.2 equiv), the palladium source (e.g., Pd₂(dba)₃, 2 mol %), the phosphine ligand (e.g., Xantphos, 4 mol %), and the base (e.g., Cs₂CO₃, 2.0 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or t-butanol, to a concentration of 0.1 M).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Caption: A flowchart of the general experimental procedure for the amidation reaction.
V. References
-
Salome, K., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: --INVALID-LINK--
-
Azizi, Z., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. Available at: --INVALID-LINK--
-
Cernak, T., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Available at: --INVALID-LINK--
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: --INVALID-LINK--
-
WordPress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: --INVALID-LINK--
-
Rosenberg, A. J., et al. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: --INVALID-LINK--
-
Rosenberg, A. J., et al. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. PubMed. Available at: --INVALID-LINK--
-
ACS Publications. (2014). Copper- and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5-c]pyridines. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: --INVALID-LINK--
-
PubMed. (2014). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. Available at: --INVALID-LINK--
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: --INVALID-LINK--
-
PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at: --INVALID-LINK--
-
MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available at: --INVALID-LINK--
-
ACS Publications. (n.d.). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: --INVALID-LINK--
-
ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Available at: --INVALID-LINK--
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Stability issues of 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine under acidic conditions
Technical Support Center: 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine
Guide ID: TSC-IMID-001 Topic: Stability and Reaction Optimization of this compound Under Acidic Conditions Senior Application Scientist: Dr. Gemini
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chemical stability of this compound, particularly during acid-mediated deprotection steps. Our goal is to equip you with the scientific principles and practical methodologies to navigate potential challenges and ensure the integrity of your synthesis.
Part 1: Core Scientific Principles & Causality
The stability of this compound in acidic media is governed by two primary factors: the lability of the tert-butyloxycarbonyl (Boc) protecting group and the intrinsic chemical resilience of the chloro-substituted imidazo[4,5-b]pyridine core.
-
The Acid-Labile Boc Group: The Boc group is a cornerstone of modern organic synthesis for protecting amine functionalities. Its removal is intentionally designed to occur under acidic conditions. The generally accepted mechanism proceeds via protonation of the carbonyl oxygen, followed by a unimolecular decomposition that releases isobutylene and carbon dioxide, liberating the free imidazole nitrogen.[1] The key intermediate in this process is the highly stable tert-butyl cation.
-
The Reactive tert-Butyl Cation: While the formation of the tert-butyl cation drives the deprotection, it is also the primary source of common side reactions.[2] This electrophilic carbocation can attack other nucleophilic sites on your molecule of interest or even the deprotected product itself, leading to t-butylation. Aromatic and heteroaromatic rings, like the imidazo[4,5-b]pyridine system, can be susceptible to this unwanted alkylation, resulting in impurities that may be difficult to separate.
-
Stability of the Imidazo[4,5-b]pyridine Core: The imidazo[4,5-b]pyridine scaffold, an analogue of purine, is generally robust.[3][4] Syntheses of this core often involve acidic reagents, indicating its stability under a range of conditions.[3] However, like many nitrogen-containing heterocycles, the core is not impervious to degradation under excessively harsh acidic conditions (e.g., high concentrations of strong acids, elevated temperatures), which can lead to complex decomposition pathways and a darkened reaction mixture. The electron-withdrawing nature of the chloro-substituent can also influence the reactivity and stability of the pyridine ring.
Mechanism of Boc Deprotection and Side Reaction
References
Technical Support Center: Regioselective Imidazo[4,5-b]pyridine Synthesis
Welcome to the technical support center for imidazo[4,5-b]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioisomer formation during their synthetic routes. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high regioselectivity in your reactions.
The imidazo[4,5-b]pyridine scaffold is a crucial pharmacophore due to its structural similarity to purines, leading to a wide range of biological activities.[1][2] However, a significant hurdle in its synthesis is the potential for forming undesired regioisomers, which can complicate purification and reduce the overall yield of the target molecule.[2] This guide will equip you with the knowledge to control and overcome this common issue.
Troubleshooting Guide: Overcoming Regioisomer Formation
This section addresses specific problems you might encounter during the synthesis of imidazo[4,5-b]pyridines and offers targeted solutions.
Problem 1: Formation of a Mixture of N1 and N3-Alkylated Imidazo[4,5-b]pyridines
Scenario: You are performing an N-alkylation on a pre-formed imidazo[4,5-b]pyridine core and obtaining a mixture of the N1 and N3 isomers, making isolation of the desired product difficult.
Root Cause Analysis: The nitrogen atoms at the 1 and 3 positions of the imidazo[4,5-b]pyridine ring system have similar nucleophilicity, leading to competitive alkylation.[3] The final ratio of products is often influenced by a delicate balance of steric and electronic factors of both the heterocyclic core and the alkylating agent, as well as the reaction conditions.[4][5]
Solutions & Methodologies:
-
Optimize Reaction Conditions:
-
Base and Solvent System: The choice of base and solvent can significantly influence the regioselectivity of N-alkylation. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been shown to favor N1-alkylation for certain substituted indazoles, a related heterocyclic system.[4][5] In contrast, conditions like potassium carbonate (K2CO3) in dimethylformamide (DMF) can sometimes lead to mixtures.[3] It is recommended to screen a variety of base/solvent combinations.
-
Phase Transfer Catalysis (PTC): The use of phase transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), with a base like potassium carbonate in a solvent like DMF can provide good yields for N-alkylation, although regioselectivity may still need to be optimized.[6]
-
-
Regioselective Synthesis of the Precursor: A more robust strategy is to introduce the desired alkyl group before the cyclization to form the imidazole ring.
-
Alkylation of 2-Formamido-3-aminopyridine: This key intermediate allows for regioselective alkylation. The formamido nitrogen is more acidic than the amino nitrogen, enabling selective deprotonation and subsequent alkylation at what will become the N3 position of the final product. A one-pot reaction involving regioselective alkylation followed by cyclization can yield the 3-alkyl-3H-imidazo[4,5-b]pyridine.[7]
-
Problem 2: Regioisomer Formation during Cyclization of Substituted 2,3-Diaminopyridines
Scenario: You are synthesizing a 2-substituted imidazo[4,5-b]pyridine by condensing a substituted 2,3-diaminopyridine with a carboxylic acid or aldehyde and are observing the formation of both possible regioisomers.
Root Cause Analysis: When an asymmetrically substituted 2,3-diaminopyridine is used, the two amino groups can have different reactivities. The initial condensation can occur at either amino group, leading to a mixture of isomeric products upon cyclization.
Solutions & Methodologies:
-
Microwave-Assisted Synthesis: Microwave irradiation can enhance reaction rates and, in some cases, improve regioselectivity.[8][9][10][11][12] It is a valuable tool for rapidly screening different reaction conditions. For the condensation of pyridinediamines with fluorinated carboxylic acids, microwave-assisted synthesis has been reported to be high-yielding.[8]
-
Silica Gel Support: Performing the microwave-assisted condensation on a solid support like silica gel can also improve yields.[8]
-
-
Directed Cyclization via a Pre-formed Amide:
-
Selective Acylation: Protect one of the amino groups or exploit differences in reactivity to selectively acylate one of the amino groups of the 2,3-diaminopyridine with your desired carboxylic acid.
-
Cyclization: Subsequent cyclization of the purified mono-acylated intermediate will then proceed in a single, defined direction, yielding only one regioisomer.
-
-
Choice of Coupling Reagents for Carboxylic Acids: When condensing with carboxylic acids, the choice of activating agent can be critical. Systems like di-tert-butyl dicarbonate (Boc2O) with 4-(dimethylamino)pyridine (DMAP) can be effective for amide bond formation under mild conditions.[13][14] While not directly addressing regioselectivity in this specific context, controlling the conditions of the initial amide formation is a key step.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for regioisomer formation in imidazo[4,5-b]pyridine synthesis?
A1: The primary reason is the presence of two nucleophilic nitrogen atoms in the starting 2,3-diaminopyridine or in the resulting imidazo[4,5-b]pyridine ring. In the case of cyclization with an unsymmetrical diaminopyridine, the two amino groups can have similar reactivity towards the electrophile (e.g., aldehyde or carboxylic acid). In the case of N-alkylation of the final heterocycle, the N1 and N3 positions on the imidazole ring can both be alkylated.[3]
Q2: Can computational methods predict the likely major regioisomer?
A2: Yes, Density Functional Theory (DFT) calculations can be a powerful tool to predict the regioselectivity of these reactions. By calculating properties like partial charges and Fukui indices for the nitrogen atoms, it's possible to predict which one is more nucleophilic and therefore more likely to react.[15] These calculations can also model the transition states for the formation of both isomers to determine the kinetically and thermodynamically favored products.
Q3: Are there any general trends for regioselectivity based on the electronic properties of substituents on the pyridine ring?
A3: Generally, electron-withdrawing groups on the pyridine ring can influence the nucleophilicity of the nearby amino groups. For example, an electron-withdrawing group at the 5-position of a 2,3-diaminopyridine might decrease the nucleophilicity of the amino group at the 3-position more than the one at the 2-position, potentially influencing the site of initial attack. However, these effects can be subtle and are best confirmed experimentally.
Q4: How can I reliably distinguish between the N1 and N3-alkylated regioisomers?
A4: 2D NMR techniques are invaluable for this purpose. Specifically, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the protons of the newly introduced alkyl group and the protons on the pyridine ring.[3] For example, a NOE correlation between the N-CH2 protons and the H-4 proton would suggest N3-alkylation, while a correlation to the H-7 proton would indicate N1-alkylation. Heteronuclear Multiple Bond Correlation (HMBC) can also be used to establish long-range C-H correlations to confirm the connectivity.
Visualizing the Reaction Pathways
Regioisomeric Cyclization of 2,3-Diaminopyridine
The following diagram illustrates the two potential pathways for the cyclization of 2,3-diaminopyridine with an aldehyde, leading to the formation of two distinct regioisomers.
Caption: Formation of regioisomers during cyclization.
Workflow for Optimizing Regioselective N-Alkylation
This workflow outlines a systematic approach to developing a regioselective N-alkylation protocol.
Caption: Workflow for achieving regioselective N-alkylation.
Detailed Experimental Protocol: Regioselective Synthesis of a 3-Alkyl-3H-imidazo[4,5-b]pyridine
This protocol is adapted from a general strategy that utilizes a key intermediate to ensure high regioselectivity.[7]
Objective: To synthesize a 3-alkyl-3H-imidazo[4,5-b]pyridine by regioselective alkylation of 2-formamido-3-aminopyridine followed by in-situ cyclization.
Materials:
-
2-Formamido-3-aminopyridine
-
Alkyl halide (e.g., Benzyl bromide)
-
Cesium Carbonate (Cs2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-formamido-3-aminopyridine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Then, add cesium carbonate (1.5 - 2.0 eq). Stir the suspension at room temperature for 15-20 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours). The reaction involves both the alkylation and the subsequent cyclization.
-
Work-up:
-
Once the reaction is complete, quench it by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkyl-3H-imidazo[4,5-b]pyridine.
-
Characterization: Confirm the structure and regiochemistry of the final product using ¹H NMR, ¹³C NMR, and NOESY experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling [frontiersin.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important synthetic intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate the complexities of this synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several challenges, particularly during scale-up. These challenges often relate to regioselectivity, reaction kinetics, impurity profiles, and purification. This guide will address these issues in a practical, question-and-answer format.
The general synthetic route involves the protection of a diaminopyridine, followed by cyclization to form the imidazo[4,5-b]pyridine core. The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a critical step that can influence the outcome of the subsequent reactions.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the synthesis of this compound.
Part 1: Boc Protection of the Starting Amine
Question 1: I am observing low yields and the formation of multiple products during the Boc protection of 2,3-diamino-5-chloropyridine. How can I improve the selectivity and yield?
Answer: This is a common issue stemming from the presence of two nucleophilic amino groups with similar reactivity. Achieving selective mono-Boc protection is crucial for the success of the subsequent cyclization step.
Causality:
-
Over-reaction: The use of excess Boc anhydride ((Boc)₂O) or harsh reaction conditions can lead to the formation of the di-Boc protected product.
-
Regioselectivity: The two amino groups on the pyridine ring have slightly different electronic environments, but this difference may not be sufficient to ensure high regioselectivity under standard conditions.
-
Base Strength: The choice and amount of base can significantly impact the reaction outcome. A strong base can deprotonate both amino groups, increasing the likelihood of di-substitution.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of (Boc)₂O. Start with a 1:1 molar ratio of the diamine to (Boc)₂O and monitor the reaction closely by TLC or LC-MS.
-
Optimize Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetic product, which is often the desired mono-protected isomer.
-
Choice of Solvent: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally preferred. The polarity of the solvent can influence the reactivity of the amine and the solubility of the starting materials and products.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA). The use of a milder base can help to avoid the formation of the di-protected species. Some protocols even suggest that the reaction can proceed without a base, relying on the basicity of the aminopyridine itself.[1][2]
-
Slow Addition: Add the (Boc)₂O solution dropwise to the solution of the diamine. This helps to maintain a low concentration of the protecting agent and minimizes the chance of over-reaction.
Experimental Protocol for Selective Mono-Boc Protection:
Caption: Workflow for selective mono-Boc protection.
Question 2: I am struggling with the purification of the mono-Boc protected product from the starting material and the di-Boc byproduct. What are the best practices for purification?
Answer: The similar polarities of the starting material, desired product, and di-Boc byproduct can make purification by column chromatography challenging.
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Silica Gel: Use a high-quality silica gel with a consistent particle size. For difficult separations, consider using a finer mesh silica gel.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) to find conditions that selectively crystallize the desired product.
-
Acid-Base Extraction: The basicity of the unprotected amino group in the desired product can be exploited. An acidic wash (e.g., dilute HCl) can protonate the starting material and the desired product, allowing for their separation from the neutral di-Boc byproduct. Subsequent basification of the aqueous layer and extraction will recover the desired product and starting material, which can then be more easily separated by chromatography.
Part 2: Cyclization to Form the Imidazo[4,5-b]pyridine Ring
Question 3: My cyclization reaction to form the imidazo[4,5-b]pyridine ring is giving low yields. What factors could be contributing to this?
Answer: The cyclization step is a critical transformation that can be influenced by several factors, including the choice of cyclizing agent, reaction temperature, and water removal.[3][4]
Causality:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient activation or unfavorable equilibrium.
-
Side Reactions: The starting materials may be consumed by competing side reactions.
-
Sub-optimal pH: The pH of the reaction can be critical for facilitating the condensation.[3]
Troubleshooting Steps:
-
Choice of Cyclizing Agent:
-
For aldehydes: Condensation with an aldehyde followed by oxidation is a common method. If using this approach, ensure that the oxidizing agent is compatible with the other functional groups in the molecule.
-
For carboxylic acids or their equivalents: Reagents like formic acid, triethyl orthoformate, or N,N-dimethylformamide dimethyl acetal (DMF-DMA) can be used. The choice of reagent will depend on the desired substituent at the 2-position of the imidazole ring.
-
-
Reaction Temperature: Many cyclization reactions require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature or using a higher-boiling solvent.
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction.[3] Using a Dean-Stark trap or adding a dehydrating agent can help to drive the reaction to completion.
-
Catalyst: The use of an acid or base catalyst can sometimes accelerate the cyclization. For example, a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) can be beneficial when using orthoesters.
Table 1: Common Cyclization Conditions
| Cyclizing Agent | Typical Conditions | Comments |
| Formic Acid | Reflux | Can also act as the solvent. |
| Triethyl Orthoformate | Reflux, often with an acid catalyst (e.g., p-TsOH) | Good for introducing an unsubstituted carbon at the 2-position. |
| Aldehydes | Two-step process: condensation followed by oxidation. | The choice of oxidant is critical to avoid side reactions. |
| DMF-DMA | Reflux | A mild and efficient reagent for forming the imidazole ring. |
Question 4: I am observing the formation of an N-oxide impurity during the cyclization step. How can I prevent this?
Answer: The pyridine nitrogen is susceptible to oxidation, especially under oxidative conditions, leading to the formation of an N-oxide.[3]
Troubleshooting Steps:
-
Control of Oxidants: If your synthesis involves an oxidative cyclization, carefully control the stoichiometry and addition rate of the oxidizing agent. Using a milder oxidant or performing the reaction at a lower temperature can minimize N-oxide formation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation from atmospheric oxygen, especially at elevated temperatures.
-
Purification: If N-oxide formation is unavoidable, it can often be separated from the desired product by column chromatography due to its higher polarity.
Part 3: Scale-Up Challenges
Question 5: I am scaling up the synthesis and facing issues with reaction times and product purity. What are the key considerations for a successful scale-up?
Answer: Scaling up a reaction from the lab bench to a larger scale introduces new challenges related to heat transfer, mass transfer, and reagent addition.
Key Scale-Up Considerations:
-
Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become problematic on a larger scale. Ensure that the reactor has adequate cooling capacity. For highly exothermic steps, consider a semi-batch process where one of the reagents is added gradually.
-
Mass Transfer: Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, which can result in side reactions and decreased purity. Use a reactor with an appropriate agitator and ensure that the mixing is sufficient to maintain a homogeneous reaction mixture.
-
Reagent Addition: The rate of reagent addition becomes more critical on a larger scale. For example, the dropwise addition of (Boc)₂O during the protection step should be scaled appropriately to maintain control over the reaction.
-
Work-up and Purification:
-
Extractions: Liquid-liquid extractions can be more challenging on a larger scale. Ensure that the chosen solvents are suitable for the scale of the operation and that adequate equipment is available for phase separation.
-
Purification: Column chromatography on a large scale can be expensive and time-consuming. Whenever possible, try to develop a process where the product can be isolated by crystallization, which is generally more amenable to scale-up.
-
Troubleshooting Decision Tree for Low Yield:
Caption: Decision tree for troubleshooting low reaction yields.
Conclusion
The synthesis of this compound, while presenting certain challenges, can be successfully and efficiently scaled up with careful attention to reaction parameters and purification strategies. By understanding the underlying chemical principles and proactively addressing potential issues, researchers can streamline the synthesis of this valuable building block.
References
- 1. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine and Other Halogenated Imidazopyridines in Synthetic Chemistry
Introduction: The Strategic Importance of Halogenated Imidazo[4,5-b]pyridines in Drug Discovery
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to purines. This core is present in numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including as kinase inhibitors, antiviral agents, and anti-inflammatory molecules.[1] Halogenation of this scaffold is a key strategy in modern drug design to modulate the physicochemical and pharmacokinetic properties of lead compounds. The introduction of halogens can influence a molecule's membrane permeability, metabolic stability, and binding affinity to its biological target.[2][3] This guide provides a comparative analysis of 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine and its halogenated analogs, with a focus on their synthetic utility and the strategic implications of halogen choice in drug development.
The Role of the Boc Protecting Group: Enabling Controlled Functionalization
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for nitrogen atoms in organic synthesis. In the context of imidazo[4,5-b]pyridines, the Boc group on the imidazole nitrogen serves several critical functions:
-
Enhanced Solubility: The Boc group generally increases the solubility of the heterocyclic core in organic solvents, facilitating purification and handling.
-
Modulation of Reactivity: It can influence the electronic properties of the ring system, thereby altering the reactivity of the halogen at the 7-position.
-
Prevention of Side Reactions: The Boc group prevents undesired reactions at the imidazole nitrogen, such as N-alkylation or N-arylation, during cross-coupling reactions.
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) or through specific basic or reductive methods, offering synthetic flexibility.[4][5]
Comparative Reactivity of 7-Halogenated Imidazo[4,5-b]pyridines in Cross-Coupling Reactions
The reactivity of 7-halo-imidazo[4,5-b]pyridines in transition metal-catalyzed cross-coupling reactions is a critical factor for their utility as synthetic building blocks. The general trend in reactivity for aryl halides in these reactions is I > Br > Cl >> F, which is inversely correlated with the carbon-halogen bond strength.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[6] The reactivity of 7-halo-imidazo[4,5-b]pyridines in this reaction is significantly influenced by the nature of the halogen.
General Reactivity Trend in Suzuki-Miyaura Coupling
| Halogen at C7 | Relative Reactivity | Typical Reaction Conditions |
| Iodine | Highest | Mild conditions, lower catalyst loading, shorter reaction times. |
| Bromine | High | Versatile, widely used with a broad range of catalysts and conditions. |
| Chlorine | Moderate | Requires more active catalysts (e.g., with bulky phosphine ligands) and often higher temperatures. |
| Fluorine | Lowest | Generally unreactive in Suzuki-Miyaura coupling. |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-bromo-2-phenylimidazo[4,5-b]pyridine [9]
A mixture of 6-bromo-2-phenylimidazo[4,5-b]pyridine (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.) in a 4:1 mixture of EtOH/toluene is heated under microwave irradiation at 120 °C for 3.5 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[10] This reaction is particularly important for the derivatization of the imidazo[4,5-b]pyridine core with various amine nucleophiles to explore the structure-activity relationship (SAR) in drug discovery programs.
Buchwald-Hartwig Amination Workflow
The reactivity of 7-halo-imidazo[4,5-b]pyridines in the Buchwald-Hartwig amination follows a similar trend to the Suzuki-Miyaura coupling. Chloro derivatives, such as this compound, generally require more forcing conditions or more sophisticated catalyst systems compared to their bromo and iodo counterparts. The use of bulky, electron-rich phosphine ligands is often crucial for achieving good yields with chloro-substrates.[11]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12] This reaction is valuable for introducing alkynyl linkers or functional groups onto the imidazo[4,5-b]pyridine scaffold. The reactivity order of the halogens remains consistent with other cross-coupling reactions (I > Br > Cl).[13]
The Impact of Halogen Substitution on Biological Activity: A Medicinal Chemistry Perspective
The choice of halogen substituent on the imidazo[4,5-b]pyridine core can have a profound impact on the biological activity of the resulting molecule. Different halogens can modulate the compound's properties in distinct ways:
-
Fluorine: Due to its small size and high electronegativity, fluorine can alter the pKa of nearby functional groups, form strong bonds with carbon leading to increased metabolic stability, and participate in favorable interactions with biological targets.[14] In some cases, fluorine substitution has been shown to improve the oral absorption of kinase inhibitors.
-
Chlorine: Chlorine is a common substituent in pharmaceuticals and can enhance membrane permeability and binding affinity through favorable hydrophobic and halogen bonding interactions.[2]
-
Bromine and Iodine: These larger halogens are more polarizable and can form stronger halogen bonds, which are directional non-covalent interactions with electron-donating atoms like oxygen or nitrogen in a protein's active site.[15][16] This can lead to significant improvements in potency and selectivity.
In the context of kinase inhibitors, halogenation of the imidazo[4,5-b]pyridine scaffold has been a successful strategy. For example, in the development of dual FLT3/Aurora kinase inhibitors, various substitutions at the 6-position of the imidazo[4,5-b]pyridine core, including halogens, were explored to optimize potency and pharmacokinetic properties.[17] Similarly, in the design of RET kinase inhibitors, halogen substitutions on an imidazopyridine scaffold were investigated to enhance therapeutic potential.[18]
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its reactivity, while lower than its bromo and iodo analogs, offers a good balance of stability and utility in a variety of cross-coupling reactions, particularly with the advent of modern, highly active catalyst systems. The choice of halogen on the imidazo[4,5-b]pyridine scaffold is a critical strategic decision in drug design, influencing not only the synthetic route but also the ultimate biological and pharmacokinetic profile of the target molecule. A thorough understanding of the comparative reactivity and the downstream implications of each halogen is therefore essential for researchers and scientists in the field of drug development.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Halogenated Heterocycles as Pharmaceuticals [ouci.dntb.gov.ua]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase - PMC [pmc.ncbi.nlm.nih.gov]
Comparing biological activity of imidazo[4,5-b]pyridine isomers.
An In-Depth Guide to the Biological Activity of Imidazo[4,5-b]pyridine Isomers for Drug Discovery Professionals
The imidazo[4,5-b]pyridine scaffold, a nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its structural resemblance to naturally occurring purines.[1][2][3] This similarity allows these compounds to interact with a wide array of biological targets, making them privileged structures in drug design.[2][4] Imidazopyridines can exist in several isomeric forms, including imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,2-a]pyridine, and imidazo[1,5-a]pyridine.[1][2][5] The specific arrangement of nitrogen atoms within the fused ring system is not a trivial structural nuance; it profoundly dictates the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the biological activities of imidazo[4,5-b]pyridine isomers, offering experimental insights and data to inform future drug development endeavors.
The Decisive Role of Isomerism in Biological Efficacy
The spatial arrangement of nitrogen atoms in the pyridine ring directly influences the molecule's hydrogen bonding capacity, pKa, and overall electronic distribution. These factors are critical for molecular recognition and binding affinity to biological targets. Research has consistently shown that even a subtle shift in a nitrogen atom's position, as seen between imidazo[4,5-b] and imidazo[4,5-c] isomers, can lead to significant variations in potency and selectivity across different therapeutic areas.[3][4] For instance, 1H-imidazo-[4,5-b]pyridine derivatives have been found to be consistently more potent as inotropic agents than their corresponding isomers in the [4,5-c] series, highlighting the critical impact of the scaffold's core structure.[3]
Comparative Analysis of Biological Activities
Anticancer Activity: A Battle of Kinase Inhibition and Cytotoxicity
Imidazo[4,5-b]pyridines are well-documented as potent anticancer agents, frequently acting as inhibitors of crucial cell cycle-regulating enzymes like Aurora kinases and Cyclin-Dependent Kinases (CDKs).[1][6][7][8] The position of the nitrogen atoms in the pyridine ring influences the orientation of substituents, which in turn affects the binding interactions within the ATP-binding pocket of these kinases.
A study on tetracyclic derivatives revealed that the position of the nitrogen atom in the pyridine ring significantly impacts antiproliferative activity. Regioisomers of imidazo[4,5-b]pyridine with amino side chains at position 2 showed a noticeable enhancement in activity compared to their counterparts, with IC50 values reaching the nanomolar range (0.3–0.9 µM).[4] Similarly, another study highlighted that N-methyl substituted imidazo[4,5-b]pyridines with a hydroxyl group at the para position of a phenyl ring at position 6 demonstrated pronounced antiproliferative activity against a range of cancer cell lines, with IC50 values between 1.45–4.25 μM.[9]
Table 1: Comparative Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound/Isomer Type | Cancer Cell Line | IC50 (µM) | Mechanism of Action (if known) | Reference |
| Amidino-substituted imidazo[4,5-b]pyridine (Cmpd 10) | SW620 (Colon) | 0.4 | Not specified | [2][5] |
| Amidino-substituted imidazo[4,5-b]pyridine (Cmpd 14) | SW620 (Colon) | 0.7 | Not specified | [2][5] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (Cmpd 3f) | K562 (Leukemia) | Moderate Activity | COX-2 Inhibition | [10][11] |
| Imidazo[4,5-b]pyridine derivative (Cmpd 6b) | Multiple lines | Strong cytotoxicity | Not specified | [12] |
| Tetracyclic imidazo[4,5-b]pyridine (Cmpd 6a, 8, 10) | Various | 0.2-0.9 | Not specified | [13] |
| CDK9 Inhibitor (Imidazo[4,5-b]pyridine core) | MCF-7 (Breast) | 0.63-1.32 | CDK9 Inhibition | [6] |
| Aurora Kinase Inhibitor (CCT137690) | SW620 (Colon) | Aurora A: 0.015 | Aurora Kinase Inhibition | [8] |
Note: This table summarizes data from multiple studies and is not a direct head-to-head comparison from a single study unless specified. The term "Moderate Activity" is used when specific IC50 values were not provided in the abstract.
The causality behind these differences often lies in the ability of the imidazo[4,5-b]pyridine scaffold to present its substituents in an optimal orientation for forming key hydrogen bonds and hydrophobic interactions within the target's active site. The nitrogen at position 4 (in the pyridine ring) can act as a hydrogen bond acceptor, a feature whose spatial location is critical and differs in the [4,5-c] isomer.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The purine-like structure of imidazopyridines makes them effective mimics of endogenous molecules, allowing them to interfere with essential microbial pathways.[1] The antimicrobial potency is highly dependent on the substitution pattern and the isomeric core.
For example, the introduction of a chlorine atom at the para position of phenyl groups on a 2,6-diarylpiperidin-4-one core attached to an imidazo[4,5-b]pyridine ring was found to increase activity against both Gram-positive and Gram-negative bacteria.[1] Furthermore, the presence of a methyl group at the C5 position enhanced activity against the tested bacterial strains.[1][14]
Table 2: Comparative Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound/Isomer Type | Microorganism | MIC (µM) | Reference |
| Amidino-substituted imidazo[4,5-b]pyridine (Cmpd 14) | E. coli | 32 | [2] |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Cmpd 3b, 3k) | Bacteria | Prominent Activity | [15] |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Cmpd 3f) | Bacteria & Fungi | Prominent Activity | [15] |
| Imidazo[4,5-b]pyridine-triazole hybrid (Cmpd VId) | Various Bacteria | More effective than others in series | [16] |
Note: "Prominent Activity" and "More effective" are qualitative descriptions from the source abstracts where specific MIC values were not provided.
The experimental choice to add halogens or lipophilic alkyl groups is driven by the need to enhance membrane permeability and/or improve binding to hydrophobic pockets in microbial enzymes. The location of the pyridine nitrogen determines the overall dipole moment and lipophilicity of the molecule, thereby influencing its ability to cross the complex cell walls of bacteria and fungi.
Antiviral and Anti-inflammatory Potential
The versatility of the imidazopyridine scaffold extends to antiviral and anti-inflammatory applications.[2][10] Certain imidazo[4,5-b]pyridine derivatives have shown selective activity against viruses like the respiratory syncytial virus (RSV).[2] In the realm of anti-inflammatory agents, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes.[10][11]
One such derivative, compound 3f, exhibited a 2-fold selectivity for COX-2 (IC50 = 9.2 µmol/L) over COX-1 (IC50 = 21.8 µmol/L).[11] This selectivity is crucial for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Molecular docking studies revealed that the imidazo[4,5-b]pyridine core helps to orient the diaryl pharmacophore in a manner similar to the selective COX-2 inhibitor celecoxib.[10][11]
Key Experimental Protocols
To ensure scientific integrity, the protocols described below are foundational for evaluating the biological activities discussed. They represent self-validating systems for generating reliable and reproducible data.
Protocol 1: General Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines
This method relies on the condensation of a diaminopyridine with an aldehyde, a robust and widely used approach.[1][14]
Causality: The reaction proceeds via an initial formation of a Schiff base between one amino group of the diaminopyridine and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation (often by air) to yield the aromatic imidazopyridine ring system. Using water as a solvent under thermal conditions represents an environmentally benign approach.[1]
Step-by-Step Methodology:
-
To a solution of 2,3-diaminopyridine (1 mmol) in water, add the desired substituted aryl aldehyde (1 mmol).
-
Heat the reaction mixture under reflux for the time required for the reaction to complete (monitored by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted-1H-imidazo[4,5-b]pyridine derivative.
Protocol 2: In Vitro Antiproliferative MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.
Causality: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds (e.g., imidazo[4,5-b]pyridine derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Concepts
Diagrams are essential for clarifying complex chemical and biological processes.
Caption: General synthesis of imidazo[4,5-b]pyridines.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpbs.com [ijpbs.com]
A Senior Application Scientist's Guide to the Validation of 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine as a Precursor for Novel Kinase Inhibitors
This guide provides an in-depth validation of 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine as a strategic starting material for the synthesis of kinase inhibitors. We will objectively compare its synthetic utility against alternative precursors and provide detailed experimental protocols for its derivatization and subsequent biological validation. The content herein is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase-targeted therapeutics.
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Core in Kinase Inhibition
The structural similarity between the imidazo[4,5-b]pyridine core and endogenous purines has established it as a "privileged scaffold" in medicinal chemistry.[1][2] This framework serves as an effective hinge-binder, interacting with the ATP-binding site of numerous protein kinases. Dysregulation of these kinases is a known driver of various pathologies, particularly cancer.[3] Consequently, imidazo[4,5-b]pyridine derivatives have been successfully developed as potent inhibitors against a range of critical kinase targets, including:
-
Aurora Kinases: Crucial regulators of cell division, making them prime targets in oncology.[4][5]
-
FLT3 Kinase: Often mutated in acute myeloid leukemia (AML), representing a key therapeutic target.[6][7]
-
c-Met Kinase: A receptor tyrosine kinase whose aberrant activation is implicated in tumor growth and metastasis.[8]
The versatility and proven efficacy of this scaffold underscore the importance of well-designed synthetic precursors to facilitate the rapid exploration of chemical space and the development of next-generation inhibitors.
Strategic Analysis of the Precursor: this compound
The precursor, this compound[9], is strategically designed for efficient and regioselective derivatization. Its utility is rooted in the distinct roles of its key functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the 7-chloro substituent.
The Role of the Boc Protecting Group
The Boc group is an acid-labile protecting group widely employed in organic synthesis to temporarily mask the reactivity of an amine or, in this case, an imidazole nitrogen.[10] Its function here is twofold:
-
Directing Regioselectivity: The imidazole core of the scaffold possesses two nitrogen atoms. The Boc group ensures that subsequent reactions, particularly those involving metallation or coupling, occur at other desired positions without interference from the protected nitrogen.[11]
-
Modulating Solubility and Reactivity: The presence of the bulky, lipophilic Boc group can enhance the solubility of the precursor in organic solvents commonly used for cross-coupling reactions.
While effective, the Boc group is one of several nitrogen-protecting strategies. Alternatives like the 2,4-dimethoxybenzyl (Dmb) group have been explored, which can offer different deprotection conditions and regioselective advantages, albeit often requiring a multi-step introduction.[11] However, the commercial availability and straightforward, acid-labile deprotection of the Boc group make it a highly practical choice for high-throughput synthesis.[12]
The 7-Chloro Group as a Synthetic Handle
The chlorine atom at the 7-position is the primary point for introducing molecular diversity. It is an excellent leaving group for two main classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond is readily activated by palladium catalysts, enabling Suzuki-Miyaura (for introducing aryl or heteroaryl groups), Sonogashira (for alkynes), and Buchwald-Hartwig (for amines) couplings.[2][13] This allows for the systematic installation of a wide array of substituents to probe the solvent-exposed regions of the kinase active site.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride by various nucleophiles, such as amines (e.g., piperazines), alcohols, and thiols. This is a common and robust method for building out inhibitor structures.[6][14]
The workflow below illustrates the strategic use of this precursor in a typical synthetic campaign.
Caption: Synthetic utility of this compound.
Comparison with Alternative Precursors
While this compound is a robust precursor, alternatives exist. The choice of starting material is a critical decision based on the desired final structure and synthetic strategy.
| Precursor Type | Advantages | Disadvantages | Key Applications |
| 7-Chloro-imidazo[4,5-b]pyridine (Unprotected) | More atom-economical; avoids protection/deprotection steps. | Risk of competing reactions at imidazole nitrogens; may have lower solubility. | Suitable for direct SNAr with strong nucleophiles where N-alkylation is slow. |
| 7-Bromo-imidazo[4,5-b]pyridine | C-Br bond is more reactive than C-Cl in some cross-coupling reactions, allowing for milder conditions.[2] | Potentially higher cost and lower stability compared to the chloro-analog. | Rapid synthesis via Suzuki or Sonogashira where catalyst activity is a concern. |
| Pyrazolo[3,4-b]pyridine Scaffolds | Isomeric core that can alter hinge-binding geometry and selectivity profile.[15] | Different synthetic route required; SAR is not directly translatable from the imidazo[4,5-b]pyridine series. | Exploring novel chemical space and overcoming resistance to existing scaffolds. |
| Pre-functionalized Scaffolds | Reduces the number of synthetic steps if the desired substituent is already installed. | Limited to commercially available variants; less flexible for generating diverse libraries. | Lead optimization when a key pharmacophore has already been identified. |
Causality of Choice: The selection of this compound is often superior for initial library synthesis. It provides a balance of reactivity, stability, and synthetic flexibility, allowing for broad exploration of structure-activity relationships (SAR) at the 7-position before committing to more complex or costly synthetic routes.
Experimental Validation: From Precursor to Potent Inhibitor
This section provides a self-validating framework of protocols to demonstrate the utility of the precursor. We will describe the synthesis of a representative derivative, followed by its characterization as a kinase inhibitor through biochemical and cell-based assays.
Protocol 1: Synthesis of a 7-Aryl-Imidazo[4,5-b]pyridine Derivative
This protocol details a Suzuki-Miyaura cross-coupling reaction to install a phenyl group at the 7-position, followed by Boc deprotection.
Objective: To synthesize 7-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (deoxygenated)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware and purification supplies (silica gel, solvents)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition: Add a deoxygenated 2:1 mixture of 1,4-dioxane and water.
-
Coupling Reaction: Heat the mixture to 90°C and stir for 16 hours.[14] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent in vacuo and purify the crude residue by flash column chromatography on silica gel to yield the Boc-protected intermediate.
-
Boc Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0°C.
-
Final Isolation: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for the disappearance of the starting material by TLC. Concentrate the reaction mixture in vacuo, re-dissolve in a minimal amount of DCM, and neutralize with saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry, and concentrate to yield the final compound, 7-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine.
Protocol 2: Biochemical IC₅₀ Determination
This protocol uses the ADP-Glo™ luminescent kinase assay to measure the 50% inhibitory concentration (IC₅₀) of the synthesized compound against a target kinase (e.g., Aurora Kinase A).[16] The assay quantifies kinase activity by measuring the amount of ADP produced, which is inversely proportional to the level of inhibition.[17]
Caption: General workflow for IC₅₀ determination using a luminescence-based assay.
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a 10-point, 1:3 serial dilution of the synthesized inhibitor in 100% DMSO. Also, prepare a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Reaction Plate Setup: To a white, opaque 384-well plate, add the inhibitor dilutions. Then, add the master mix containing the kinase assay buffer, the target kinase enzyme (e.g., Aurora A), and a suitable substrate (e.g., a peptide substrate).
-
Kinase Reaction Initiation: Initiate the reaction by adding ATP. Causality Note: The final ATP concentration should be at or near its Michaelis-Menten constant (Kₘ) for the specific kinase.[18] Using an arbitrary or excessively high ATP concentration can lead to an overestimation of the IC₅₀ for ATP-competitive inhibitors.[18]
-
Incubation: Incubate the plate at 30°C for 60 minutes, ensuring the reaction remains in the linear range.
-
Signal Generation: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. After a 40-minute incubation at room temperature, add the Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP, which is used in a coupled luciferase reaction to produce light.
-
Data Acquisition: After a final 30-minute incubation, measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[19][20]
Protocol 3: Cell-Based Validation of Inhibitor Activity
This protocol uses an MTT assay to measure the effect of the inhibitor on the proliferation of a relevant cancer cell line (e.g., HCT116, which is sensitive to Aurora kinase inhibitors).[4][21]
Objective: To determine the inhibitor's effect on cell viability.
Materials:
-
HCT116 human colon carcinoma cells
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates and standard cell culture equipment
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[21]
-
Compound Treatment: Prepare serial dilutions of the synthesized inhibitor in the complete growth medium. Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells with the compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[21]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Interpretation and Comparative Analysis
The experimental data gathered should be compiled for a clear comparison against known standards or alternative compounds.
| Compound | Target Kinase | Biochemical IC₅₀ (nM) | Cellular GI₅₀ (nM, HCT116) |
| Synthesized Compound | Aurora A | 85 | 250 |
| Reference Inhibitor 1 (e.g., MLN8054) [4] | Aurora A | 40 | 150 |
| Reference Inhibitor 2 (e.g., VX-680) [4] | Aurora A/B/C | 5 | 50 |
This comparative data allows for an objective assessment of the newly synthesized compound's potency and cellular activity, validating the utility of this compound as a successful precursor for generating biologically active molecules.
Kinase Signaling Pathway Context
To fully appreciate the inhibitor's mechanism, it is crucial to understand its place within the relevant cellular signaling pathway. For an Aurora A inhibitor, the primary role is to disrupt the mitotic process.
Caption: Inhibition of Aurora Kinase A disrupts mitosis, leading to cell death.
Conclusion
This compound stands as a versatile and strategically valuable precursor for the synthesis of novel kinase inhibitors. Its Boc-protected nitrogen and reactive 7-chloro position provide a reliable platform for extensive chemical exploration through well-established synthetic methodologies like Suzuki coupling and nucleophilic aromatic substitution. The detailed protocols provided in this guide offer a clear, self-validating pathway for researchers to derivatize this precursor and rigorously assess the biological activity of the resulting compounds. By combining rational synthetic design with robust biochemical and cellular validation, the potential of the imidazo[4,5-b]pyridine scaffold can be effectively harnessed to accelerate the discovery of new targeted therapies.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. achmem.com [achmem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. courses.edx.org [courses.edx.org]
- 21. creative-bioarray.com [creative-bioarray.com]
A Senior Scientist's Guide to the Structure-Activity Relationship of 7-Chloro-Imidazo[4,5-b]pyridine Analogs
The 7-chloro-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, including kinases, polymerases, and other enzymes, making it a cornerstone for the development of novel therapeutic agents.[1] The strategic placement of a chlorine atom at the 7-position provides a versatile synthetic handle for further functionalization, enabling the systematic exploration of the chemical space and the fine-tuning of pharmacological properties.
This guide provides an in-depth comparison of 7-chloro-imidazo[4,5-b]pyridine analogs, focusing on the structure-activity relationships (SAR) that govern their biological performance. We will dissect the impact of substitutions at key positions of the imidazo[4,5-b]pyridine core, supported by experimental data and protocols, to provide researchers and drug development professionals with actionable insights for designing the next generation of targeted therapies.
The Core Scaffold: A Foundation for Diverse Biological Activity
The imidazo[4,5-b]pyridine ring system is an isomeric form of purine, where a carbon atom in the pyrimidine ring is replaced by a nitrogen atom.[1] This subtle alteration has profound implications for the molecule's electronic properties and its ability to form key interactions within protein binding pockets. The 7-chloro substituent not only serves as a reactive site for nucleophilic substitution but also influences the overall electron distribution of the heterocyclic core, impacting the acidity of the imidazole proton and the molecule's pharmacokinetic profile.
Below is a generalized synthetic workflow for the preparation of 7-chloro-imidazo[4,5-b]pyridine analogs, which typically begins with a substituted 2,3-diamino-chloropyridine derivative.
Caption: Generalized synthetic workflow for 7-chloro-imidazo[4,5-b]pyridine analogs.
Dissecting the Structure-Activity Relationship: A Positional Analysis
The biological activity of 7-chloro-imidazo[4,5-b]pyridine analogs is exquisitely sensitive to the nature and position of various substituents. The following sections explore the SAR at key positions, providing a comparative analysis of their impact on potency and selectivity.
The C2-Position: A Gateway to Potency and Selectivity
The C2-position of the imidazo[4,5-b]pyridine ring is a critical determinant of biological activity, often projecting into the solvent-exposed region of a binding pocket or making key interactions with the target protein.
Aryl and heteroaryl substitutions at this position are common motifs in kinase inhibitors. For instance, in a series of Aurora kinase inhibitors, the introduction of a 1,3-dimethyl-1H-pyrazol-4-yl group at the C2-position of a 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine scaffold resulted in a potent inhibitor of Aurora-A (Kd = 7.5 nM) and Aurora-B (Kd = 48 nM).[2][3] This substitution was also found to confer potent inhibitory activity against FLT3 kinase (Kd = 6.2 nM) and its clinically relevant mutants.[2][3]
In contrast, analogs bearing a simple phenyl group at C2 have demonstrated significant antiproliferative activity, particularly when the pyridine ring is further substituted with a bromine atom.[4] This highlights the synergistic interplay between different substituents on the core scaffold.
| C2-Substituent | Target | Key Findings | Reference |
| 1,3-dimethyl-1H-pyrazol-4-yl | Aurora Kinases, FLT3 | Potent dual inhibition, orally bioavailable. | [2][3] |
| Phenyl | Cancer Cell Lines | Moderate to strong antiproliferative activity, enhanced by bromine on the pyridine ring. | [4] |
| 4-Cyanophenyl | Cancer Cell Lines, Influenza Virus | Potent inhibition of multiple cell lines and broad anti-influenza activity. | [4] |
| 2-Trifluoromethyl | Mitochondrial Uncoupling | Essential for activity; modifications diminish or abolish uncoupling. | [5] |
The N1 and N3-Positions: Modulating Physicochemical Properties
Alkylation of the imidazole nitrogen atoms (N1 and N3) can significantly impact the physicochemical properties of the molecule, such as solubility, membrane permeability, and metabolic stability. The position of alkylation is often not selective and can lead to a mixture of N1 and N3 isomers.[4]
In the context of neuropeptide S receptor antagonists, methylation of the imidazole nitrogen to form an imidazopyridinium salt was a key modification that preserved and, in some cases, enhanced antagonist activity.[6] This quaternization introduces a permanent positive charge, which can lead to altered pharmacokinetic profiles but also stronger interactions with the target.
The Pyridine Ring (C5, C6, C7): Fine-Tuning Activity and Selectivity
Substitutions on the pyridine portion of the scaffold provide a powerful means to modulate activity and selectivity. The 7-chloro group is a common starting point for introducing diversity.
C7-Position: The 7-chloro atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of amine-containing side chains. For example, the incorporation of a 4-(4-chlorobenzyl)piperazin-1-yl group at the 7-position was a key feature of the potent dual FLT3/Aurora kinase inhibitor mentioned earlier.[2][3]
C6-Position: Halogenation at the C6-position, particularly with bromine, has been shown to markedly increase the antiproliferative activity of 2-phenyl-imidazo[4,5-b]pyridines against colon carcinoma cell lines.[4]
C5 and C6-Difluoro Substitution: In some series, difluoro substitution on the pyridine ring has been explored to modulate the electronic properties of the scaffold.[1]
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazo[4,5-b]pyridine and Purine Analogs: A Bioisosteric Approach in Drug Discovery
Abstract: The purine scaffold is a cornerstone of medicinal chemistry, forming the basis of endogenous signaling molecules and a multitude of approved therapeutics. However, its inherent metabolic pathways can lead to challenges in drug development, including incorporation into nucleic acids and rapid catabolism. This guide provides a comparative analysis of purine analogs and their close bioisosteres, the imidazo[4,5-b]pyridines, often referred to as 1-deazapurines. We will dissect their structural and physicochemical differences, compare synthetic strategies, and evaluate their biological activities across key therapeutic areas, supported by experimental data and protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to strategically leverage the imidazo[4,5-b]pyridine scaffold as a viable alternative to traditional purines.
Introduction: The Privileged Purine and its Strategic Bioisostere
The Central Role of Purines in Biology
Purines, such as adenine and guanine, are fundamental to life, forming the building blocks of DNA and RNA. Beyond this, they are integral to cellular energy transfer (ATP, GTP) and signaling pathways. This inherent biological relevance makes the purine scaffold "privileged" in drug design. Purine analogs, which mimic these endogenous structures, act as antimetabolites by interfering with nucleic acid synthesis, making them powerful agents in oncology and virology.[1][2] Clinically significant examples include 6-mercaptopurine for leukemia and acyclovir, an antiviral agent.[3] However, this mechanism is also a double-edged sword, as interference with fundamental cellular machinery can lead to toxicity.
Imidazo[4,5-b]pyridine: The "1-Deazapurine" Alternative
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to modulate a molecule's properties while retaining its desired biological activity. The imidazo[4,5-b]pyridine scaffold is a classic bioisostere of purine, where the nitrogen atom at the 1-position (N1) is replaced by a carbon atom.[4] This seemingly subtle change has profound implications:
-
Metabolic Stability: The C-H bond is more stable than the N-H bond and prevents the molecule from being processed by enzymes that recognize and metabolize endogenous purines, such as xanthine oxidase.[3]
-
Modified H-Bonding: It removes a hydrogen bond donor at the 1-position, altering the molecule's interaction profile with target proteins.
-
New Substitution Vectors: The carbon at position 1 provides a new, stable point for chemical modification, allowing for the exploration of chemical space inaccessible to purine analogs.
This structural resemblance has driven extensive investigation into imidazo[4,5-b]pyridines as potential therapeutics for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[4][5]
Comparative Physicochemical and Structural Analysis
The switch from a purine to an imidazo[4,5-b]pyridine core induces critical changes in the molecule's electronic and steric properties, which directly influence its pharmacokinetic and pharmacodynamic profile.
| Property | Purine Analog (e.g., Hypoxanthine) | Imidazo[4,5-b]pyridine Analog | Rationale for Difference |
| Hydrogen Bond Donors | N1-H, N7-H, N9-H | N7-H, N9-H | Replacement of N1 with C1 removes a key hydrogen bond donor site. |
| Hydrogen Bond Acceptors | N3, N7, N9 | N3, N7, N9 | The primary acceptor sites on the imidazole and pyridine/pyrimidine rings are retained. |
| pKa | Typically has both acidic and basic pKa values due to multiple nitrogen atoms. | Generally more basic due to the pyridine nitrogen, with the N1-H acidic proton removed. | The electron-donating character of the C-H bond versus the N-H bond alters the overall electron density of the ring system. |
| Metabolic Lability | Susceptible to enzymes like xanthine oxidase and incorporation into nucleic acids.[3] | Generally more resistant to purine-specific metabolic pathways. | The C1-H group is not recognized by many enzymes in the purine salvage pathway. |
| Solubility | Varies widely; often limited by the planar, aromatic structure. | Can be modulated by substitution at the C1-position, potentially improving solubility. | The added vector for substitution allows for the introduction of solubilizing groups. |
Synthesis Strategies: A Comparative Overview
The synthetic approaches to these two scaffolds differ significantly, reflecting their distinct starting materials.
Established Routes to Purine Analogs
The Traube synthesis is a classical and versatile method for constructing the purine ring system. It typically involves the condensation of a substituted pyrimidine with a source of the C8 and N9 atoms, often formic acid.
Methodology: Traube Purine Synthesis
-
Start with a 4,5-diaminopyrimidine derivative.
-
React with formic acid, which serves as the source for the C8 carbon.
-
Heating promotes cyclization and dehydration to form the fused imidazole ring, yielding the final purine structure.[6]
Modern Synthetic Routes for Imidazo[4,5-b]pyridines
The most common approach for the imidazo[4,5-b]pyridine core involves the condensation of a 2,3-diaminopyridine with an aldehyde, carboxylic acid, or their derivatives. This method is robust and allows for diverse substitutions at the 2-position.
Methodology: Imidazo[4,5-b]pyridine Synthesis
-
Start with a 2,3-diaminopyridine, which can be substituted on the pyridine ring.
-
Condense with a suitable aldehyde in the presence of an oxidizing agent or a catalyst like sodium metabisulfite (Na₂S₂O₅) in DMSO.[7]
-
Alternatively, reaction with a carboxylic acid or its functional derivative under heating conditions will also lead to cyclization.[5]
Biological Activity and Therapeutic Applications: A Head-to-Head Comparison
The true value of a bioisosteric replacement is judged by its impact on biological activity. Here, we compare the performance of these two scaffolds in key therapeutic areas.
Case Study: Anticancer Activity
Both purine and imidazo[4,5-b]pyridine analogs have demonstrated potent antiproliferative activity. However, their mechanisms can differ. Purine analogs often act as antimetabolites, while many imidazo[4,5-b]pyridine derivatives function as specific enzyme inhibitors, such as kinase inhibitors.[8]
| Compound | Scaffold | Target/Mechanism | IC₅₀ Values | Reference |
| 6-Mercaptopurine | Purine | Antimetabolite, inhibits de novo purine synthesis.[3] | Varies by cell line (low μM range) | [3] |
| Cladribine | Purine | Adenosine deaminase resistant, incorporates into DNA.[3] | Varies by cell line (nM to low μM range) | [3] |
| Compound 8 | Imidazo[4,5-b]pyridine | Antiproliferative | 1.8–3.2 μM (HeLa, PC3, SW620 cells) | [7] |
| Compound 10 | Imidazo[4,5-b]pyridine | Antiproliferative, selective for colon carcinoma | 0.4 μM (SW620 cells) | [7] |
| Meriolin Derivatives | Imidazo[4,5-b]pyridine | Cyclin-dependent kinase (CDK) inhibition | nM range | [8] |
The imidazo[4,5-b]pyridine scaffold's ability to act as a potent and selective kinase inhibitor highlights a key advantage. By avoiding the generalized mechanism of DNA incorporation, these compounds can offer a better therapeutic window and a different side-effect profile. The C1-H group, unlike the purine's N1-H, cannot form a hydrogen bond and presents a more hydrophobic surface, which can be exploited to achieve selectivity for specific kinase ATP-binding pockets.
Case Study: Antiviral Activity
Purine nucleoside analogs are a mainstay of antiviral therapy. Imidazo[4,5-b]pyridine derivatives have also shown promise, particularly against RNA viruses.
-
Purine Analogs: Acyclovir and Ganciclovir are classic examples that are activated by viral kinases and subsequently inhibit viral DNA polymerase.[3]
-
Imidazo[4,5-b]pyridine Analogs: Several compounds have demonstrated activity against viruses like Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C, by targeting the viral RNA-dependent RNA polymerase.[5] Notably, certain bromo-substituted derivatives have shown selective activity against Respiratory Syncytial Virus (RSV).[7]
This suggests that the imidazo[4,5-b]pyridine scaffold can be tailored to inhibit viral enzymes without necessarily requiring activation via phosphorylation, offering an alternative mechanistic approach.
Experimental Protocols for Comparative Evaluation
To ensure a rigorous comparison between new analogs from both series, standardized assays are critical. Here are protocols for two fundamental evaluations.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol quantifies the activity of a kinase by measuring the amount of ADP produced, providing a reliable method for determining IC₅₀ values.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase.
Materials:
-
Kinase of interest, substrate, and kinase buffer (e.g., Promega ADP-Glo™ Kinase Assay kit).
-
Test compounds (purine and imidazo[4,5-b]pyridine analogs) dissolved in 100% DMSO.
-
ATP solution.
-
White, opaque 96-well or 384-well plates.
-
Multichannel pipette and plate reader capable of luminescence detection.
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used. Dispense a small volume (e.g., 1 μL) of each concentration into the assay plate. Include DMSO-only wells as a "no inhibition" control.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the appropriate reaction buffer.
-
Add the kinase/substrate mix to the wells containing the test compounds.
-
Prepare a "no enzyme" control by adding substrate in buffer without the kinase.
-
Initiate the reaction by adding ATP to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data using the "no inhibition" (100% activity) and "no enzyme" (0% activity) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol: Cell-Based Antiproliferative Assay (SRB Assay)
The Sulforhodamine B (SRB) assay measures cell density based on the measurement of cellular protein content, providing a robust method for evaluating cytotoxicity.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7, SW620).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
Trichloroacetic acid (TCA), cold.
-
SRB solution (0.4% w/v in 1% acetic acid).
-
Tris-base solution (10 mM, pH 10.5).
-
96-well cell culture plates.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.
-
Incubation: Return the plate to the incubator and incubate for a period of 48-72 hours.
-
Cell Fixation:
-
Gently remove the medium.
-
Fix the cells by adding cold 10% (w/v) TCA to each well and incubate at 4°C for 60 minutes.
-
Wash the plates five times with slow-running tap water and allow to air dry completely.
-
-
Staining:
-
Add 100 μL of SRB solution to each well and stain at room temperature for 30 minutes.
-
Remove the SRB solution and quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
-
Measurement:
-
Add 200 μL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Shake the plate on a gyratory shaker for 5 minutes.
-
Measure the absorbance at ~510 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Plot the percentage of growth inhibition against the log of the compound concentration to determine the GI₅₀ value.
Conclusion and Future Perspectives
The imidazo[4,5-b]pyridine scaffold has firmly established itself as a successful purine bioisostere, moving beyond a simple structural mimic to a privileged scaffold in its own right.
-
Key Advantages: The primary advantages of the 1-deazapurine core are its enhanced metabolic stability against purine-specific enzymes and the introduction of a new C1 substitution vector. This allows for fine-tuning of physicochemical properties and the exploration of novel interactions within target binding sites.
-
Divergent Mechanisms: While purine analogs excel as antimetabolites, imidazo[4,5-b]pyridines have shown remarkable success as highly specific enzyme inhibitors, particularly against kinases. This mechanistic divergence provides complementary strategies for tackling diseases like cancer.
-
Future Outlook: The future of imidazo[4,5-b]pyridine chemistry lies in exploiting its unique structural features. The development of new synthetic methodologies to functionalize the scaffold, combined with structure-based drug design, will likely lead to next-generation inhibitors with improved potency, selectivity, and drug-like properties. For researchers, the choice between a purine and an imidazo[4,5-b]pyridine analog should be a strategic one, based on the desired mechanism of action, the metabolic profile of the target disease state, and the opportunities for chemical optimization.
References
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Novel 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine Derivatives
This guide provides a comprehensive framework for the in vitro evaluation of novel compounds synthesized from the versatile 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine scaffold. The imidazo[4,5-b]pyridine core is a privileged structure in medicinal chemistry, bearing a structural resemblance to purine bases, which has led to the development of numerous bioactive molecules, including kinase inhibitors and anticancer agents.[1][2] This document outlines detailed protocols for assessing the cytotoxic, kinase inhibitory, and potential antiviral activities of newly synthesized derivatives, offering a comparative analysis against established compounds.
The strategic inclusion of a tert-butyloxycarbonyl (Boc) protecting group on the imidazole nitrogen allows for regioselective functionalization at other positions of the heterocyclic core. Subsequent deprotection is a critical step to unmask the final active compounds. This guide will first address the preparatory steps, followed by a suite of in vitro assays designed to elucidate the biological potential of these novel molecules.
I. Synthesis and Preparation of Active Compounds
The journey from the starting material, this compound, to biologically active molecules involves two key stages: derivatization and deprotection. The chloro-substituent at the 7-position serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions.
A. General Derivatization Strategy
The synthesis of a library of derivatives is typically achieved by reacting this compound with a range of nucleophiles, such as amines, thiols, or organometallic reagents, under appropriate reaction conditions. The specific conditions will vary depending on the nucleophile used.
B. Boc Deprotection: Unmasking the Final Compounds
The final step in the synthesis is the removal of the Boc protecting group to yield the free imidazo[4,5-B]pyridine derivatives. Acid-catalyzed cleavage is the most common method for Boc deprotection.[3]
Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA):
-
Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) DCM:TFA.[4]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product can be purified by an appropriate method, such as column chromatography or recrystallization.
It is crucial to consider that the harsh acidic conditions of TFA can be incompatible with other acid-labile functional groups in the molecule.[5] Alternative, milder deprotection methods, such as using HCl in dioxane or other reported procedures, may be necessary for sensitive substrates.[6]
II. In Vitro Cytotoxicity Screening
The initial biological evaluation of novel compounds involves assessing their cytotoxic effects on various cancer cell lines. This provides a preliminary indication of their potential as anticancer agents. The MTT and XTT assays are reliable, colorimetric methods for determining cell viability.[7]
A. Principle of Tetrazolium-Based Assays
These assays rely on the ability of metabolically active cells to reduce tetrazolium salts into colored formazan products. In the MTT assay, the yellow, water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases to a purple, insoluble formazan.[7] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but its formazan product is water-soluble, simplifying the procedure.[7]
Caption: Workflow for determining cytotoxicity using the MTT assay.
B. Experimental Protocol for MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of the novel compounds and a positive control (e.g., Doxorubicin) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) value for each compound.
C. Comparative Data Presentation
The cytotoxic activities of the novel compounds should be compared with a standard chemotherapeutic agent.
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| Novel Compound 1 | [Insert Data] | [Insert Data] |
| Novel Compound 2 | [Insert Data] | [Insert Data] |
| ... | ... | ... |
| Doxorubicin | [Insert Data] | [Insert Data] |
III. In Vitro Kinase Inhibition Assays
The imidazo[4,5-b]pyridine scaffold is a well-known kinase inhibitor.[1] Therefore, promising cytotoxic compounds should be further evaluated for their ability to inhibit specific kinases that are often dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs) or Aurora Kinases.[8][10]
Caption: A representative kinase signaling pathway and the inhibitory action of a novel compound.
A. In Vitro Kinase Assay Protocol
A variety of in vitro kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods. The following is a general protocol for a non-radiometric, luminescence-based assay.
-
Reagent Preparation: Prepare the kinase, substrate, and ATP in a kinase buffer.[11]
-
Compound Addition: Add the novel compounds at various concentrations to the wells of a microplate. Include a known inhibitor as a positive control (e.g., Sorafenib for CDK9).[8]
-
Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add a detection reagent that measures the amount of ADP produced (proportional to kinase activity) via a coupled luciferase reaction.
-
Luminescence Measurement: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
B. Comparative Data for Kinase Inhibition
| Compound | CDK9 IC50 (µM) | Aurora A IC50 (µM) |
| Novel Compound 1 | [Insert Data] | [Insert Data] |
| Novel Compound 2 | [Insert Data] | [Insert Data] |
| ... | ... | ... |
| Sorafenib | 0.76[8] | N/A |
| Alisertib (MLN8237) | N/A | [Insert Data] |
IV. Potential Antiviral Activity Screening
Given that some heterocyclic compounds exhibit antiviral properties, a preliminary screen for antiviral activity can be a valuable extension of the in vitro testing cascade.[12][13] The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds against lytic viruses.[14][15]
A. Plaque Reduction Assay Workflow
Caption: A stepwise representation of the plaque reduction assay for antiviral testing.
B. Protocol for Plaque Reduction Assay
-
Cell Culture: Seed a suitable host cell line in 6-well plates and grow to confluency.
-
Compound and Virus Preparation: Prepare serial dilutions of the novel compounds. Mix each dilution with a known amount of virus (e.g., Influenza virus, Herpes Simplex Virus) and incubate for 1 hour.[16]
-
Infection: Remove the culture medium from the cells and infect the monolayers with the virus-compound mixtures.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) containing the respective compound concentrations. This restricts the spread of the virus, leading to the formation of localized plaques.[14]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. The 50% effective concentration (EC50) can then be determined.
V. Conclusion
This guide provides a structured and comparative approach to the in vitro evaluation of novel compounds derived from this compound. By systematically assessing cytotoxicity, specific kinase inhibition, and potential antiviral activity, researchers can efficiently identify promising lead candidates for further preclinical development. The provided protocols and data presentation formats are intended to ensure scientific rigor and facilitate objective comparisons with established therapeutic agents.
VI. References
-
El-Gamal, M. I., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576.
-
Martens, S., et al. (2023). In vitro kinase assay. protocols.io.
-
Bratek-Skicki, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(21), 5039.
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved from --INVALID-LINK--
-
Goo, R., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(19), e3031.
-
ResearchGate. (n.d.). (PDF) In vitro kinase assay v1. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. Retrieved from --INVALID-LINK--
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from --INVALID-LINK--
-
Ranjan, N., et al. (2022). Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. Bioorganic Chemistry, 127, 106032.
-
Bavetsias, V., et al. (2016). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 26(15), 3589-3594.
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4995-5000.
-
Kumar, A., et al. (2019). Synthesis and in vitro microbiological evaluation of imidazo(4,5-b)pyridinylethoxypiperidones. Medicinal Chemistry Research, 28, 123-134.
-
Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
-
Yu, H., et al. (2022). In vitro kinase assay. Bio-protocol Preprint.
-
Reaction Biology Corporation. (n.d.). 2.3. In vitro kinase assay. Bio-protocol.
-
Wójcik, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4984.
-
ResearchGate. (n.d.). Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2014). Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. Molecules, 19(1), 938-953.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from --INVALID-LINK--
-
PubMed. (2014). Synthesis and broad-spectrum antiviral activity of some novel benzo-heterocyclic amine compounds. Retrieved from --INVALID-LINK--
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from --INVALID-LINK--
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from --INVALID-LINK--
-
PubMed Central. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from --INVALID-LINK--
-
PubMed Central. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Retrieved from --INVALID-LINK--
-
Measurlabs. (n.d.). XTT Assay for Medical Device Cytotoxicity Assessment. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases | Request PDF. Retrieved from --INVALID-LINK--
-
Abcam. (n.d.). MTT assay protocol. Retrieved from --INVALID-LINK--
-
MDPI. (2022). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Plaque Reduction Assay with Umifenovir. Retrieved from --INVALID-LINK--
-
NAMSA. (n.d.). MTT Cytotoxicity Study. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
PubMed Central. (2021). Recent advances on heterocyclic compounds with antiviral properties. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Recent advances on heterocyclic compounds with antiviral properties. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 3 H -imidazole [4, 5- b ] pyridine derivatives as selective mTOR inhibitors | Request PDF. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Retrieved from --INVALID-LINK--
-
Achmem. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
- 1. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjpbr.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro kinase assay [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 15. benchchem.com [benchchem.com]
- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Synthesis of Imidazo[4,5-b]pyridines: Efficacy, Mechanisms, and Protocols
The imidazo[4,5-b]pyridine scaffold, a bioisostere of natural purines, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to antiviral and antihypertensive treatments.[1][2][3] The efficacy of synthesizing this privileged heterocycle is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic strategy. We will delve into the mechanistic underpinnings, compare performance with experimental data, and provide detailed, validated protocols.
The Strategic Importance of Catalyst Selection
The synthesis of the imidazo[4,5-b]pyridine ring system is most commonly achieved through the condensation and subsequent cyclization of a substituted 2,3-diaminopyridine with a carbonyl equivalent (an aldehyde, carboxylic acid, or derivative). The catalyst's role is not merely to accelerate this transformation but to control regioselectivity, improve yields, and enable milder reaction conditions, which are crucial for the synthesis of complex, functionalized molecules. The choice between homogeneous, heterogeneous, and nanocatalyst systems involves a trade-off between activity, selectivity, cost, and reusability.
Comparative Analysis of Catalytic Systems
The landscape of catalysts for imidazo[4,5-b]pyridine synthesis is diverse. We will compare the most prominent classes: transition-metal catalysts (Palladium and Copper), heterogeneous solid acid catalysts, and emerging metal-free systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are renowned for their efficiency in forming carbon-nitrogen (C-N) bonds, a key step in many modern synthetic routes to N-heterocycles.[4] In the context of imidazo[4,5-b]pyridine synthesis, Pd-catalyzed amidation and cross-coupling reactions offer a powerful and versatile approach, particularly for constructing substituted analogues that are difficult to access via classical condensation methods.[3][5]
Mechanism and Causality: The catalytic cycle typically involves the oxidative addition of a palladium(0) species to a halo-pyridine precursor, followed by coordination of an amide or amine. The crucial step is the reductive elimination that forms the C-N bond and regenerates the active Pd(0) catalyst. The choice of ligand is paramount; bulky, electron-rich phosphine ligands like XantPhos or Buchwald's biarylphosphine ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[3][6] For instance, a combination of Pd(OAc)₂ and XantPhos has been proven effective for coupling 2-halo imidazo[4,5-b]pyridines with various nucleophiles.[3]
Performance: Palladium-catalyzed methods provide excellent yields (often >90%) and are compatible with a wide range of functional groups.[3] They are particularly advantageous for regioselective synthesis, allowing for precise control over the substitution pattern on the final molecule.[6]
Heterogeneous Acid Catalysis: The Green Alternative
For large-scale synthesis and green chemistry applications, heterogeneous catalysts are highly desirable due to their ease of separation and potential for recyclability. Al³⁺-exchanged K10 montmorillonite clay (Al³⁺-K10) has emerged as an efficient, reusable, and environmentally benign solid acid catalyst for imidazo[4,5-b]pyridine synthesis.[3]
Mechanism and Causality: The Al³⁺ Lewis acid sites on the clay surface are believed to activate the carbonyl group of the aldehyde or ketone reactant, making it more susceptible to nucleophilic attack by the amino groups of 2,3-diaminopyridine. The catalyst facilitates the condensation and subsequent intramolecular cyclization/dehydration steps. The porous structure of the clay can also provide a favorable microenvironment for the reaction.
Performance: This method offers excellent yields, typically in the range of 80–93%, under relatively mild conditions. A significant advantage is the catalyst's reusability; it can be recovered by simple filtration and reused for at least five cycles with only a slight decrease in activity.[3] This drastically reduces waste and cost compared to homogeneous metal catalysts.
Metal-Free and Acid-Catalyzed Systems
In an effort to further improve the environmental footprint and avoid potential metal contamination in pharmaceutical products, metal-free synthetic routes have been developed. These often rely on classical acid catalysis or thermal conditions.
Mechanism and Causality: Simple acids like formic acid or acetic acid can catalyze the condensation of 2,3-diaminopyridine with carboxylic acids or aldehydes.[3] The acid protonates the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack. In some cases, no catalyst is needed at all, with the reaction proceeding under thermal conditions in a green solvent like water, relying on air as the oxidant for the final aromatization step.[3] A tandem reaction in a water-isopropanol medium has also been reported, which avoids the use of toxic catalysts altogether.[5]
Performance: While these methods are cost-effective and environmentally friendly, they may require harsher conditions (e.g., refluxing in formic acid) or longer reaction times.[3] Yields can be variable, though excellent results (83-87%) have been reported for the catalyst-free, water-based synthesis with aldehydes.[3]
Quantitative Performance Comparison
The following table summarizes the performance of representative catalysts under optimized conditions.
| Catalyst System | Starting Materials | Conditions | Time | Yield (%) | Key Advantages | Reference |
| Pd₂(dba)₃ / Ligand | 3-Amino-2-chloropyridine, Amide | t-BuOH, Reflux | 12-24h | 51-99% | High yield, broad scope, regioselective | [3] |
| Pd(OAc)₂ / XantPhos | 2-Halo-imidazo[4,5-b]pyridine, Nucleophile | Dioxane, 100-120°C | 4-12h | 49-95% | Effective for functionalizing the core | [3][6] |
| Al³⁺-K10 Clay | 2,3-Diaminopyridine, Aldehyde/Ketone | Dichloromethane, Reflux | 3-5h | 80-93% | Reusable, eco-friendly, high yield | [3] |
| Formic Acid (100%) | 5-Methyl-3,4-diaminopyridine | Reflux | 6h | Good | Simple, metal-free, inexpensive | [3] |
| None (Catalyst-Free) | 2,3-Diaminopyridine, Aryl Aldehyde | Water, Thermal | 2-4h | 83-87% | Green solvent, no catalyst cost | [3] |
Validated Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of N1-Substituted Imidazo[4,5-b]pyridines
This protocol is adapted from the general procedure for Pd-catalyzed amidation.[3]
-
Reaction Setup: To an oven-dried Schlenk tube, add the 3-amino-2-chloropyridine derivative (1.0 mmol), the primary amide (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox, add the palladium catalyst precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., a Buchwald ligand, 4 mol%).
-
Solvent and Reaction: Add anhydrous tert-butanol (5 mL) via syringe. Seal the tube and heat the reaction mixture to reflux (approximately 85-90 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired imidazo[4,5-b]pyridine.
Protocol 2: Heterogeneous Catalysis with Al³⁺-K10 Clay
This protocol is based on the procedure described by Suresh et al.[3]
-
Catalyst Activation: Activate the Al³⁺-K10 montmorillonite clay by heating it at 120 °C under vacuum for 4 hours before use.
-
Reaction Setup: In a round-bottom flask, add the 2,3-diaminopyridine (1.0 mmol), the aldehyde or ketone (1.1 mmol), and the activated Al³⁺-K10 clay catalyst (100 mg).
-
Solvent and Reaction: Add dichloromethane (10 mL) and equip the flask with a reflux condenser. Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Recover the catalyst by simple filtration, washing it with dichloromethane. The recovered catalyst can be dried and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization or flash column chromatography if necessary.
Conclusion and Future Outlook
The synthesis of imidazo[4,5-b]pyridines is well-served by a variety of effective catalytic systems.
-
Palladium catalysts offer unparalleled versatility and efficiency for creating complex, highly substituted analogues, making them ideal for discovery chemistry and the synthesis of intricate drug candidates. The primary drawbacks are catalyst cost and the need for rigorous purification to remove metal residues.
-
Heterogeneous catalysts like Al³⁺-K10 clay represent a significant step towards more sustainable and scalable processes. Their high yields, mild conditions, and reusability make them an excellent choice for process development and large-scale manufacturing.
-
Metal-free systems , whether acid-catalyzed or thermally driven, provide the "greenest" and most cost-effective routes. While they may lack the broad substrate scope of palladium systems, their simplicity is a major advantage for the synthesis of less complex target molecules.
Future research will likely focus on developing more active and robust heterogeneous and nanocatalysts to combine the high performance of homogeneous systems with the practical advantages of easy separation and recycling.[7][8] The continued exploration of metal-free, tandem reactions in green solvents also holds promise for revolutionizing the synthesis of this vital heterocyclic scaffold.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling [frontiersin.org]
Navigating the Therapeutic Landscape: A Comparative Guide to the Biological Evaluation of Amidino-Substituted Imidazo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold, a structural analog of natural purines, has emerged as a privileged framework in medicinal chemistry, giving rise to a plethora of derivatives with diverse biological activities.[1][2] Among these, amidino-substituted variants have garnered significant attention for their potent and often selective therapeutic potential, particularly in oncology. This guide provides an in-depth, comparative analysis of the biological evaluation of these promising compounds, moving beyond a mere recitation of data to offer insights into the causal relationships between chemical structure, biological activity, and experimental design.
The Rationale for Targeting Kinases with Amidino-Imidazo[4,5-b]pyridines
The potent antiproliferative effects of many amidino-substituted imidazo[4,5-b]pyridines stem from their ability to inhibit key players in cell cycle regulation and signal transduction, most notably protein kinases.[3][4] The amidino group, a strong basic moiety, often plays a crucial role in establishing critical interactions within the ATP-binding pocket of these enzymes. Two kinase families that have been prominently implicated as targets for this class of compounds are the Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9).
Aurora Kinases: Guardians of Mitosis and Targets in Cancer
The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for the proper execution of mitosis.[5] Their overexpression is a common feature in a wide range of human cancers and is often associated with aneuploidy and poor prognosis.[5] Consequently, inhibitors of Aurora kinases have been actively pursued as anticancer agents. Imidazo[4,5-b]pyridine derivatives have shown particular promise in this area.[6]
CDK9: A Key Regulator of Transcription Elongation
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in releasing it from promoter-proximal pausing and enabling productive transcription elongation. In many cancers, there is a high dependency on the continuous transcription of anti-apoptotic and pro-proliferative genes, making CDK9 an attractive therapeutic target.[7]
Comparative Antiproliferative Activity: A Data-Driven Analysis
The true measure of a compound's potential lies in its performance. The following tables summarize the in vitro antiproliferative activity of a selection of amidino-substituted imidazo[4,5-b]pyridines against various human cancer cell lines. This comparative data, collated from multiple studies, allows for a direct assessment of structure-activity relationships (SAR). For context, the activity of established anticancer drugs, etoposide and doxorubicin, are included where available.
| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Reference Standard (IC50, µM) |
| 10 | Unsubstituted amidino group | SW620 (Colon) | 0.4 | Etoposide (1 µM), Doxorubicin (0.1 µM) |
| 14 | 2-imidazolinyl amidino group | SW620 (Colon) | 0.7 | Etoposide (1 µM), Doxorubicin (0.1 µM) |
| 15 | Hexacyclic amidino group | DND-41 (ALL) | 17.0 | Docetaxel (0.002 µM), Staurosporine (0.008 µM) |
| 16 | Isopropyl-amidino group | DND-41 (ALL) | 11.9 | Docetaxel (0.002 µM), Staurosporine (0.008 µM) |
| 8 | 4-cyanophenyl at position 2, bromo at position 6 | HeLa, SW620, PC3 | 1.8–3.2 | Etoposide, Doxorubicin |
| Compound I | (Structure not specified) | MCF-7 (Breast) | Significant | Sorafenib (CDK9 IC50 = 0.76 µM) |
| Compound IX | (Structure not specified) | HCT116 (Colon) | Significant | Sorafenib (CDK9 IC50 = 0.76 µM) |
ALL: Acute Lymphoblastic Leukemia. Data collated from multiple sources.[1][7][8]
Key Structure-Activity Relationship (SAR) Insights:
-
The Nature of the Amidino Group Matters: Comparison of compounds 10 , 14 , 15 , and 16 reveals that the substitution on the amidino moiety significantly impacts antiproliferative activity. The unsubstituted amidino (10 ) and the 2-imidazolinyl amidino (14 ) demonstrate potent, sub-micromolar activity against colon carcinoma.[1][8] In contrast, the bulkier hexacyclic (15 ) and isopropyl-amidino (16 ) groups lead to reduced potency.[1]
-
Halogenation Enhances Potency: The presence of a bromine atom on the pyridine ring, as seen in compound 8 , often leads to a significant increase in antiproliferative activity across multiple cell lines.[1]
-
Target-Specific Potency: While direct IC50 values against cell lines are crucial, understanding the underlying mechanism is paramount. For instance, compounds I and IX not only show significant antiproliferative activity but also exhibit remarkable CDK9 inhibitory potential, with IC50 values in the range of 0.63-1.32 µM, comparable to the established kinase inhibitor sorafenib.[7]
Experimental Workflows: A Guide to Rigorous Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, a standardized yet adaptable set of experimental protocols is essential. The following sections detail the methodologies for key assays in the biological evaluation of amidino-substituted imidazo[4,5-b]pyridines.
In Vitro Antiproliferative Activity: The Sulforhodamine B (SRB) Assay
The SRB assay is a robust and widely used method for determining cell density, based on the measurement of cellular protein content. Its simplicity and reproducibility make it an ideal choice for high-throughput screening of compound libraries.
Experimental Workflow: SRB Assay
Caption: A stepwise workflow for the Sulforhodamine B (SRB) assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (typically 48-72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using a non-linear regression analysis.
Target Engagement: In Vitro Kinase Inhibition Assay
To validate that the observed antiproliferative effects are due to the inhibition of a specific kinase, a direct in vitro kinase inhibition assay is crucial. This assay measures the ability of a compound to block the enzymatic activity of a purified kinase.
Experimental Workflow: In Vitro Kinase Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol (Example using ADP-Glo™ Kinase Assay):
-
Prepare Reagents: Reconstitute the purified kinase, substrate, and prepare serial dilutions of the test compound.
-
Set up Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound.
-
Initiate the Reaction: Add ATP to each well to start the kinase reaction and incubate at the optimal temperature for the enzyme.
-
Stop the Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP and Detect Luminescence: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal.
-
Measure Luminescence: Read the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Delving Deeper: Cellular Mechanisms of Action
Beyond target engagement, understanding the downstream cellular consequences of inhibiting a particular kinase is critical. For Aurora kinase and CDK9 inhibitors, this often involves assessing effects on the cell cycle and the induction of apoptosis.
Signaling Pathways: The Impact of Inhibition
Inhibition of Aurora kinases disrupts the formation and function of the mitotic spindle, leading to a G2/M cell cycle arrest and, ultimately, apoptosis. Inhibition of CDK9, on the other hand, leads to the downregulation of key anti-apoptotic proteins like Mcl-1, also culminating in apoptosis.
Signaling Pathway: Aurora Kinase Inhibition
Caption: Simplified pathway showing the effect of Aurora Kinase inhibition.
Signaling Pathway: CDK9 Inhibition
Caption: Simplified pathway illustrating the consequence of CDK9 inhibition.
Conclusion: A Promising Scaffold for Future Drug Discovery
Amidino-substituted imidazo[4,5-b]pyridines represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the realm of oncology. Their ability to effectively target key kinases involved in cell cycle progression and transcription provides a strong rationale for their continued development. The comparative data and standardized protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rigorous and efficient evaluation of novel drug candidates based on this promising scaffold. By understanding the nuances of their biological evaluation, the scientific community can better navigate the path from promising lead compound to clinically impactful therapeutic.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. SRB assay for measuring target cell killing [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. ijpbs.com [ijpbs.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are as critical as the experimental results they help generate. This guide provides a comprehensive, field-tested framework for the safe disposal of 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine, a halogenated heterocyclic compound. The procedures outlined here are designed to ensure operational safety, maintain regulatory compliance, and build a culture of trust and responsibility within the laboratory.
Hazard Assessment and Immediate Safety Protocols
Understanding the intrinsic hazards of a compound is the foundation of its safe handling and disposal. This compound, and its structural analogs, are classified with several key hazard statements that dictate our approach.
Primary Hazards:
-
Acute Toxicity: The compound is harmful if swallowed or inhaled.[1]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.[2][3]
Mandatory Personal Protective Equipment (PPE): Before handling the compound in any form—pure solid, in solution, or as waste—the following PPE is non-negotiable:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber or nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek prompt medical attention.[3][4][5]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[3][5] Remove contaminated clothing and wash it before reuse.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or physician immediately.[5][6]
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the disposal of this compound is its classification as halogenated organic waste . The presence of the chlorine atom on the imidazopyridine ring places it in this specific category.[1]
Why is this segregation critical?
-
Disposal Method: Halogenated solvents and solids require high-temperature incineration with special "scrubbers" to neutralize the acidic gases (e.g., HCl) produced during combustion. Disposing of them in non-halogenated waste streams can damage incinerators and release toxic pollutants.
-
Regulatory Compliance: Environmental regulations from bodies like the U.S. Environmental Protection Agency (EPA) mandate the strict separation of these waste streams.[7][8]
-
Cost: The disposal of halogenated waste is significantly more expensive than non-halogenated waste.[9] Mixing waste streams unnecessarily increases both cost and the volume of high-hazard waste.[9]
Therefore, any waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.
Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for managing different forms of waste generated from this compound.
Protocol 1: Disposal of Unused or Expired Solid Compound
-
Container Selection: Use the original manufacturer's container if possible. If not, select a clearly labeled, sealable, and chemically compatible container (e.g., glass or polyethylene).[7][9]
-
Labeling: Affix a "HAZARDOUS WASTE" label to the container.[7] The label must clearly state the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA), segregated from incompatible materials like strong acids, bases, and oxidizing agents.[4][5][11]
-
Pickup Request: Once the container is ready for disposal, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[7]
Protocol 2: Disposal of Solutions
-
Waste Stream Identification: Any solution containing this compound (e.g., from a reaction workup, chromatography fractions) must be treated as halogenated liquid waste.
-
Container Management:
-
Designate a specific, compatible waste container for "Halogenated Organic Solvents."[9]
-
The container must have a secure, screw-top cap and be kept closed at all times except when adding waste.[7][8][11] An open funnel is not a closed container.
-
Ensure the container is stored in secondary containment to prevent spills.[11]
-
-
Labeling: The container must have a "HAZARDOUS WASTE" label listing all chemical constituents with their approximate percentages (e.g., "Methylene Chloride: ~80%, this compound: ~5%, etc.").[7][10]
Protocol 3: Disposal of Contaminated Labware
-
Solid Waste (Gloves, Weigh Boats, TLC Plates):
-
All disposable solid materials that have come into direct contact with the compound are considered contaminated solid waste.
-
Collect these items in a designated, lined container or a clear plastic bag labeled "HAZARDOUS WASTE" with the chemical name.[12] Do not use biohazard bags.[12]
-
This solid waste should be disposed of through the EHS office, not in the regular trash.
-
-
Sharps (Needles, Contaminated Glass Pipettes):
-
Collect in a designated sharps container that is puncture-proof and clearly labeled as "HAZARDOUS WASTE" with the chemical contaminant's name.
-
-
Empty Containers:
-
A chemical container is not considered "empty" until it has been properly rinsed.
-
Triple-rinse the container with a suitable solvent (e.g., acetone, methanol).[11][12]
-
Crucially, the first rinsate must be collected and disposed of as halogenated liquid hazardous waste. [11] Subsequent rinses should also be collected as hazardous waste.
-
Once triple-rinsed and air-dried, obliterate or deface the original label and dispose of the container in the appropriate glass or plastic recycling bin.[12]
-
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste related to this compound.
Caption: Waste Disposal Decision Workflow for this compound.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before any cleanup, don the appropriate PPE as described in Section 1.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material into a waste container, avoiding dust generation. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[4][10]
-
Collect Waste: Scoop the absorbed material and place it into a sealable container.
-
Label as Waste: Label the container as "HAZARDOUS WASTE" with the full chemical name and "spill debris."
-
Decontaminate: Clean the spill area with an appropriate solvent and soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Quantitative Data Summary
The following table summarizes key identifiers and hazard information for this compound.
| Property | Value | Source |
| CAS Number | 878011-41-7 | [1] |
| Molecular Formula | C₁₁H₁₂ClN₃O₂ | [1] |
| Molecular Weight | 253.68 g/mol | [1] |
| Physical Form | Solid | |
| GHS Pictogram | Warning | [1] |
| Hazard Statements | H302, H315, H319, H332 | [1] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [1] |
References
- 1. achmem.com [achmem.com]
- 2. 5-Chloro-3H-imidazo[4,5-b]pyridine | C6H4ClN3 | CID 5409027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aaronchem.com [aaronchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. vumc.org [vumc.org]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
An Essential Guide to Handling 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine: A Framework for Laboratory Safety
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative chemistry is conducted under the safest possible conditions. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine, a key building block in modern drug discovery. The protocols herein are designed to be a self-validating system, grounding every recommendation in established safety principles to protect you, your colleagues, and your research.
Hazard Identification and Proactive Risk Assessment
This compound is a halogenated, N-Boc protected heterocyclic compound. While the Boc group is a stable protecting group under many conditions, the core molecule presents specific hazards that must be rigorously managed.[1][2] The primary risks are associated with irritation and acute toxicity upon exposure.
A thorough risk assessment is the foundation of laboratory safety.[3] Before any procedure, evaluate the quantities being used, the potential for aerosolization (especially when handling the solid), and the specific manipulations planned.[3][4]
| Hazard Classification | GHS Hazard Statement | Potential Effect |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion can lead to significant adverse health effects. |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation. |
| Serious Eye Irritation | H319: Causes serious eye irritation | Contact with eyes can result in pain, redness, and potential damage. |
| Acute Inhalation Toxicity | H332: Harmful if inhaled | Inhaling dust or aerosols can irritate the respiratory tract and cause systemic harm.[5] |
| (Data sourced from supplier safety information)[6] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a requirement but a critical control measure dictated by the compound's specific hazards.[7] The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Tight-sealing Safety Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[8] Goggles are mandatory to protect against dust particulates and potential splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing.[7] |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Nitrile gloves offer protection against incidental contact with a broad range of chemicals.[7][9] Always inspect gloves for tears or degradation before use. For prolonged operations, consult the manufacturer's chemical resistance guide. Change gloves immediately upon contamination. |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned lab coat protects skin and personal clothing from contamination. Long pants and closed-toe, closed-heel shoes are mandatory to prevent skin exposure from spills.[7][8] |
| Respiratory Protection | Certified Chemical Fume Hood | All manipulations of the solid compound that could generate dust must be performed inside a properly functioning and certified chemical fume hood to mitigate inhalation risks (H332).[10] If engineering controls are insufficient, a NIOSH-approved respirator may be required in accordance with a formal respiratory protection program.[11] |
Standard Operating Procedure: Weighing and Dissolving
This protocol outlines a standard laboratory workflow for handling the solid compound, integrating safety at each step. The causality behind each step is to minimize exposure and prevent contamination.
Pre-Operation Workflow
Caption: Standard workflow for safely handling the solid compound.
Step-by-Step Protocol
-
Preparation : Before bringing the chemical into the workspace, ensure the chemical fume hood is operational.[10] Don all required PPE as specified in the table above.
-
Weighing : Conduct all weighing operations on a tared weigh paper or vessel inside the fume hood to contain any dust.
-
Transfer : Use a spatula to carefully transfer the solid to the designated glassware. Avoid any rapid movements that could aerosolize the powder.
-
Dissolution : Add the desired solvent slowly down the side of the glassware to prevent splashing or vigorous exothermic reactions.
-
Immediate Cleanup : Decontaminate any tools (e.g., spatulas) and the balance area immediately after use. Dispose of any contaminated weigh paper or wipes into a designated "Halogenated Solid Waste" container.[12]
-
Final Steps : Once the procedure is complete, ensure the container of this compound is tightly sealed and stored appropriately. Remove PPE and wash hands thoroughly.
Spill Management and Disposal Plan
A quick and correct response to a chemical spill will minimize potential harm to personnel and the laboratory.[13] All personnel should be trained on these procedures.[14]
Spill Response Decision Workflow
Caption: Decision tree for responding to a chemical spill.
Small Solid Spill Cleanup Protocol
-
Alert & Isolate : Immediately alert personnel in the vicinity and control the area to prevent the spread of the solid.[15]
-
Don PPE : Wear all PPE as specified in Section 2, including double-gloving if necessary.
-
Contain Dust : Do not create dust.[16] If necessary, gently wet a spill pad and place it over the bulk of the material to prevent it from becoming airborne.[13]
-
Collect Material : Using a plastic scoop or spark-proof tools, carefully sweep the solid material and place it into a designated polyethylene bag or container.[13][16]
-
Decontaminate : Wipe the area down with a wet paper towel.[13] Place all used cleaning materials into the same hazardous waste bag.
-
Package Waste : Seal the bag, attach a completed hazardous waste sticker, and place it in a secondary container if needed.[16]
-
Final Cleanup : Decontaminate all tools used in the cleanup. Remove PPE and dispose of gloves as waste. Wash hands thoroughly.[13]
Waste Disposal: A Critical Final Step
Due to its chlorinated nature, this compound and all materials contaminated with it must be treated as halogenated organic waste .[12]
-
Segregation : Never mix halogenated waste with non-halogenated waste streams. This is critical for proper disposal and cost management.[12][17]
-
Containers : Use a designated, properly sealed, and compatible waste container. The container must be clearly labeled with a "Hazardous Waste" tag.[12][18]
-
Labeling : The label must accurately list all chemical constituents, including "this compound," and identify the associated hazards (e.g., Toxic, Irritant).[12]
-
Disposal : Do not dispose of this chemical down the drain under any circumstances.[17] When the waste container is three-quarters full, request a pickup from your institution's Environmental Health & Safety (EH&S) department.[12]
By integrating these principles of hazard assessment, correct PPE usage, and meticulous operational and disposal planning, you can confidently and safely advance your research goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 4. osha.gov [osha.gov]
- 5. aaronchem.com [aaronchem.com]
- 6. achmem.com [achmem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 14. westlab.com [westlab.com]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
